1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-[4-(chloromethyl)phenoxy]ethyl]azepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c16-13-14-5-7-15(8-6-14)18-12-11-17-9-3-1-2-4-10-17;/h5-8H,1-4,9-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVQWASPAGLTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432355 | |
| Record name | 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223251-25-0 | |
| Record name | 1H-Azepine, 1-[2-[4-(chloromethyl)phenoxy]ethyl]hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223251-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Azepine, 1-[2-[4-(chloromethyl)phenoxy]ethyl]hexahydro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride (CAS No. 223251-25-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride, with the CAS number 223251-25-0, is a key synthetic intermediate in the pharmaceutical industry. Most notably, it is a crucial building block in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). Bazedoxifene is used in the management of postmenopausal osteoporosis. This technical guide provides a comprehensive overview of the available physicochemical data, a detailed experimental protocol for its synthesis, and insights into its role in the broader context of drug development.
Physicochemical and Analytical Data
The following tables summarize the key physicochemical and analytical properties of this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 223251-25-0 | |
| Molecular Formula | C₁₅H₂₃Cl₂NO | |
| Molecular Weight | 304.26 g/mol | |
| Appearance | Off-white to gray solid | |
| Storage Conditions | 4°C, stored under a nitrogen atmosphere, away from moisture. For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month is recommended. | |
| Purity | Typically ≥95%, with some suppliers offering >99% HPLC purity. | |
| Melting Point | 120.9-126.6°C |
Table 2: Analytical Specifications (Typical)
| Analysis | Specification | Result |
| Identification (IR) | The infrared absorption spectrum of the sample corresponds to that of the standard. | Conforms |
| Identification (HPLC) | The retention time of the main peak of the sample corresponds to that in the standard. | Conforms |
| Maximum Unknown Individual Impurity | Not More Than 0.30% | 0.13% |
| Total Impurities | Not More Than 1.0% | 0.28% |
| Loss on Drying | Not More Than 1.0% | 0.19% |
| Residue on Ignition | Not More Than 0.5% | 0.083% |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of the title compound from its immediate precursor, (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol.
Reaction Scheme:
Caption: Synthesis of the target compound via chlorination.
Materials:
-
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (561 g)
-
Tetrahydrofuran (THF) (1.2 L)
-
Thionyl chloride (320 g)
-
Ethyl acetate (600 mL)
Procedure:
-
Dissolve (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (561 g) in tetrahydrofuran (1.2 L) in a suitable reaction vessel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride (320 g) dropwise to the stirred solution, ensuring the reaction temperature does not exceed 55°C.
-
After the addition is complete, gradually warm the reaction mixture and maintain it at 55°C for 6 hours.
-
Upon completion of the reaction (monitored by a suitable method such as TLC or HPLC), remove approximately 600 mL of the solvent by distillation under reduced pressure.
-
To the resulting residue, add ethyl acetate (300 mL).
-
Cool the mixture to 0°C and stir for 30 minutes to induce precipitation.
-
Filter the solid product and wash the filter cake with ethyl acetate (300 mL).
-
Dry the resulting solid to yield this compound (yield: 619 g, 90%; HPLC purity: 99%).
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method is typically employed for purity determination and reaction monitoring. While specific conditions vary, a general protocol can be outlined:
-
Column: C18 or C8, e.g., Hypersil BDS C8 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate, pH adjusted to 3.0 with orthophosphoric acid) and a polar organic solvent (e.g., acetonitrile). A typical ratio could be 60:40 (v/v) buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 290 nm.
-
Column Temperature: 30°C.
Infrared (IR) Spectroscopy:
IR spectroscopy is used for the structural confirmation of the compound by comparing its spectrum with that of a reference standard. Key characteristic peaks would be expected for the aromatic ring, ether linkage, and the aliphatic C-Cl bond.
Biological Context and Mechanism of Action of the Final Product (Bazedoxifene)
Disclaimer: The following information pertains to Bazedoxifene , the final active pharmaceutical ingredient synthesized from this compound. There is no available data on the direct biological activity of the intermediate itself.
Bazedoxifene is a selective estrogen receptor modulator (SERM). SERMs exhibit tissue-selective estrogen receptor agonist or antagonist activity. In the case of Bazedoxifene, it acts as an estrogen receptor agonist in bone tissue, which helps to inhibit bone resorption and reduce the risk of fractures. Conversely, it acts as an estrogen receptor antagonist in uterine and breast tissue, thereby not promoting cell proliferation in these tissues.
The mechanism of action involves the differential regulation of gene expression through estrogen receptors (ERα and ERβ).
Caption: Bazedoxifene's tissue-selective mechanism of action.
Safety Information
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a well-characterized intermediate with a defined role in the synthesis of Bazedoxifene. Its synthesis is achievable with good yield and purity. While the compound itself is not intended for direct biological application, a thorough understanding of its properties and synthesis is essential for researchers and professionals involved in the development and manufacturing of SERMs and related pharmaceutical compounds. The provided data and protocols serve as a valuable resource for these endeavors.
"1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a detailed plausible synthesis protocol, and the contextual significance of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride, a key intermediate in the synthesis of Bazedoxifene Acetate.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below. This data is essential for handling, characterization, and downstream applications of the compound.
| Property | Value | Citations |
| Molecular Formula | C₁₅H₂₃Cl₂NO | [1][2][3][4] |
| Molecular Weight | 304.26 g/mol | [1][2][3][4] |
| CAS Number | 223251-25-0 | [1][2][3][4] |
| Appearance | Off-white to gray solid | [4][5] |
| Melting Point | 120.9-126.6°C | [2] |
| Storage Conditions | 4°C, stored under nitrogen, away from moisture | [2][4] |
Plausible Experimental Protocol for Synthesis
Step 1: Synthesis of 1-(2-(4-(hydroxymethyl)phenoxy)ethyl)azepane
-
Reaction Principle: This step involves a nucleophilic substitution reaction where the nitrogen atom of azepane displaces a leaving group on a phenoxyethyl moiety. A plausible starting material would be (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol.
-
Materials:
-
(4-(2-(azepan-1-yl)ethoxy)phenyl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath, rotary evaporator, filtration apparatus.
-
-
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and care should be taken to maintain the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free base of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane.
-
Step 2: Formation of this compound
-
Reaction Principle: The free base obtained in the previous step is converted to its hydrochloride salt to improve stability and ease of handling.
-
Procedure:
-
Dissolve the crude 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
To this solution, add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials or byproducts.
-
Dry the product under vacuum to obtain this compound as an off-white to gray solid.
-
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The melting point should also be determined and compared to the literature value.
-
Logical Workflow and Pathway Visualization
The synthesis of this compound can be visualized as a straightforward logical workflow.
Caption: Synthetic workflow for this compound.
Role in Drug Development
This compound serves as a crucial building block in the multi-step synthesis of Bazedoxifene. Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis. The chloromethyl group of this intermediate is reactive and allows for its coupling with the indole core structure of the Bazedoxifene molecule during the synthetic process. Understanding the properties and synthesis of this intermediate is therefore vital for the efficient and scalable production of this important pharmaceutical agent.
The logical relationship of this intermediate to the final active pharmaceutical ingredient (API) is depicted below.
Caption: Role as an intermediate in the synthesis of Bazedoxifene.
References
- 1. 1-12-[4-(Chloromethyl-Phenoxy]-ethyl;-azepane – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use- Sanika Chemicals [sanikachem.com]
- 2. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hydrochloride) | 223251-25-0 [sigmaaldrich.com]
- 3. veeprho.com [veeprho.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Guide: Physical Properties and Synthetic Pathway of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride, a key intermediate in the synthesis of the third-generation selective estrogen receptor modulator (SERM), Bazedoxifene Acetate. This document includes a detailed summary of its physicochemical characteristics, a step-by-step experimental protocol for its synthesis, and a discussion of its role in the broader context of Bazedoxifene's mechanism of action. All quantitative data is presented in a clear, tabular format, and the synthetic workflow is visualized using a Graphviz diagram.
Introduction
This compound (CAS No. 223251-25-0) is a crucial building block in the multi-step synthesis of Bazedoxifene Acetate.[1] Bazedoxifene, in combination with conjugated estrogens, is approved for the prevention of postmenopausal osteoporosis.[2] As a synthetic intermediate, the purity and characterization of this compound are critical for the successful and efficient production of the final active pharmaceutical ingredient (API). This guide aims to consolidate the available technical information on this compound to support research and development activities in medicinal chemistry and drug manufacturing.
Physical and Chemical Properties
The physical and chemical properties of this compound have been compiled from various sources and are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 1H-Azepine, 1-[2-[4-(chloromethyl)phenoxy]ethyl]hexahydro-, hydrochloride (1:1) | [3] |
| Synonyms | 4-[2-(1-Azepanyl)ethoxy]benzyl chloride hydrochloride | [1] |
| CAS Number | 223251-25-0 | [1][3] |
| Molecular Formula | C₁₅H₂₃Cl₂NO | [1][3] |
| Molecular Weight | 304.26 g/mol | [1][3] |
| Physical Form | Off-white to gray solid | [3] |
| Melting Point | Not available in cited sources. | |
| Purity | Typically ≥95% | |
| Storage Conditions | 4°C, stored under a nitrogen atmosphere, away from moisture. | [3] |
| Solubility | Soluble in solvents such as methanol and water. |
Experimental Protocol: Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound from its precursor, (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol.[4]
Materials:
-
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (561 g)
-
Tetrahydrofuran (THF) (1.2 L)
-
Thionyl chloride (320 g)
-
Ethyl acetate (300 mL)
Procedure:
-
Dissolve 561 g of (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol in 1.2 L of tetrahydrofuran in a suitable reaction vessel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 320 g of thionyl chloride dropwise to the stirred solution, ensuring the reaction temperature does not exceed 55°C.
-
After the addition is complete, allow the reaction to gradually warm to and proceed at this temperature for 6 hours.
-
Upon completion of the reaction, remove approximately 600 mL of the solvent by distillation.
-
To the remaining residue, add 300 mL of ethyl acetate.
-
Cool the mixture to 0°C and stir for 30 minutes to facilitate precipitation.
-
Filter the resulting solid and wash it with 300 mL of ethyl acetate.
-
Dry the solid to yield this compound.
Expected Yield and Purity:
Role in Bazedoxifene Synthesis and Mechanism of Action
This compound serves as a key electrophilic component in the N-alkylation of the indole core of what will become the Bazedoxifene molecule. The chloromethyl group is highly reactive and allows for the formation of a stable ether linkage, connecting the azepane-containing side chain to the core structure of the final drug.
As an intermediate, this compound does not possess the biological activity of the final drug. The therapeutic effects are a result of the complete molecular structure of Bazedoxifene, which acts as a selective estrogen receptor modulator (SERM). SERMs exhibit tissue-specific estrogen receptor agonist or antagonist activity. In the case of Bazedoxifene, it acts as an estrogen agonist in bone, which helps to reduce bone resorption and turnover, while acting as an antagonist in the endometrium and breast tissue.
Below are diagrams illustrating the synthetic workflow and the signaling pathway of Bazedoxifene.
Conclusion
This compound is a well-characterized synthetic intermediate with defined physical properties that are crucial for its application in the pharmaceutical industry. Its primary significance lies in its role as a precursor to Bazedoxifene Acetate. Understanding the synthesis and properties of this intermediate is essential for process optimization and quality control in the manufacturing of this important therapeutic agent. This technical guide provides a consolidated resource for scientists and professionals involved in the research and development of SERMs and related compounds.
References
- 1. 1-12-[4-(Chloromethyl-Phenoxy]-ethyl;-azepane – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use- Sanika Chemicals [sanikachem.com]
- 2. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 4-[2-(1-AZEPANYL)ETHOXY]BENZYL CHLORIDE HCL | 223251-25-0 [chemicalbook.com]
An In-depth Technical Guide on 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride: Physicochemical Properties and Solubility Determination
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available information on 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride, a key intermediate in the synthesis of the selective estrogen receptor modulator (SERM), Bazedoxifene. Due to the nature of this compound as a synthetic intermediate, publicly available data on its solubility is limited. This guide, therefore, presents its known physicochemical properties and outlines a standardized experimental protocol for determining its solubility.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information has been aggregated from various chemical supplier databases.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 223251-25-0 | [1][2] |
| Molecular Formula | C₁₅H₂₃Cl₂NO | [1][2] |
| Molecular Weight | 304.26 g/mol | [1][2] |
| Appearance | Off-white to gray solid | [1] |
| Purity | Typically >95% | [2] |
| Storage Conditions | 4°C, stored under a nitrogen atmosphere, away from moisture | [1] |
Solubility Data
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted "shake-flask" method.
Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, and dimethyl sulfoxide (DMSO)) at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, PBS pH 7.4, absolute ethanol, DMSO)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration. From this stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring that there is undissolved solid remaining at equilibrium.
-
Solvent Addition: Add a precise volume of each test solvent to the respective vials.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration within the range of the calibration curve.
-
Quantification: Analyze the diluted samples and the calibration standards using a validated HPLC method.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the regression equation from the calibration curve to determine the concentration of the compound in the diluted samples. Calculate the solubility by taking into account the dilution factor.
Logical and Experimental Workflows
To visually represent the processes involved, the following diagrams have been created using the DOT language.
Caption: Synthesis of Bazedoxifene.
Caption: Experimental Workflow.
Signaling Pathways
There is no information available in the scientific literature regarding any signaling pathways associated with this compound. As a synthetic intermediate, it is not expected to have a defined pharmacological activity or interact with biological signaling cascades. Its significance lies in its role as a precursor to the pharmacologically active molecule, Bazedoxifene, which acts as a selective estrogen receptor modulator.
References
Technical Guide: Spectroscopic Analysis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a technical overview of the analytical methods for the characterization of the pharmaceutical intermediate, 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride. While specific, experimentally-derived spectral data for this compound is not publicly available, this guide details the standard methodologies for acquiring such data and presents known physical and chemical properties.
Introduction
This compound is a key intermediate in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). As with any component used in pharmaceutical manufacturing, rigorous characterization of its identity, purity, and structure is essential. The primary analytical techniques for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the standard protocols for these analyses.
Physicochemical Properties
While specific spectral data is not available in public literature, the fundamental physicochemical properties of this compound have been documented. These are summarized below.
| Property | Value |
| CAS Number | 223251-25-0 |
| Molecular Formula | C₁₅H₂₃Cl₂NO |
| Molecular Weight | 304.26 g/mol |
| Appearance | Off-white to gray solid |
| Purity | Typically >95% |
| Storage Conditions | 4°C, stored under nitrogen, away from moisture |
| Table 1: Physicochemical properties of this compound. |
Experimental Protocols for Spectral Analysis
The following sections detail the generalized procedures for obtaining NMR, IR, and MS spectra for a solid organic compound such as this compound.
NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be essential for structural confirmation.
Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆)). The choice of solvent is critical to ensure the sample dissolves completely and to avoid solvent signals overlapping with key analyte signals.
-
Filtration: Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard pulse sequence, such as a simple pulse-acquire, is typically sufficient.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard to simplify the spectrum to single peaks for each unique carbon atom.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. A background spectrum of the empty crystal should be taken.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.
Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation analysis.
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source via a syringe pump.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode to generate protonated molecular ions [M+H]⁺.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
-
Data Analysis: Analyze the resulting mass spectrum to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a pharmaceutical intermediate like this compound.
Analytical Workflow for a Pharmaceutical Intermediate
Conclusion
The structural integrity and purity of this compound are critical for its use in the synthesis of Bazedoxifene. While specific spectral data sets are not widely disseminated, the application of standard analytical protocols for NMR, IR, and MS, as described in this guide, provides the necessary framework for its comprehensive characterization. This ensures that the intermediate meets the stringent quality requirements for pharmaceutical manufacturing.
"1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" synonyms and alternative names
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride, a key intermediate in pharmaceutical synthesis. This document consolidates its chemical identity, physicochemical properties, and available experimental data.
Chemical Identity and Synonyms
This compound is a chemical compound primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients, notably Bazedoxifene Acetate.[1][2][3][4] It is identified by the CAS Number 223251-25-0.[2][4][5][6][7][8]
The compound is known by several alternative names and synonyms, which are crucial for comprehensive literature and database searches.
Synonyms and Alternative Names:
-
1-{2-[4-(chloromethyl)phenoxy]ethyl}azepane hydrochloride[6][8][9]
-
1-[2-[4-(Chloromethyl)phenoxy]ethyl]hexahydro-1H-azepine hydrochloride[2][5]
-
1H-Azepine, 1-[2-[4-(chloromethyl)phenoxy]ethyl]hexahydro-, hydrochloride (1:1)[7][10]
-
Bazedoxifene Impurity 5[10]
Physicochemical and Analytical Data
A summary of the key chemical identifiers and properties for this compound is provided in the table below.
| Identifier/Property | Value | Reference |
| CAS Number | 223251-25-0 | [2][4][5][6][7][8] |
| Molecular Formula | C15H23Cl2NO | [2][5][7][8][11] |
| Molecular Weight | 304.26 g/mol | [2][4][5][6][7][8][11] |
| IUPAC Name | 1-{2-[4-(chloromethyl)phenoxy]ethyl}azepane hydrochloride | [4][8] |
| InChI Key | RMVQWASPAGLTRZ-UHFFFAOYSA-N | [6][8][9] |
| Physical Form | Off-white to gray solid | [5][6] |
| Melting Point | 120.9-126.6 °C | [6] |
| Purity | 95% - 99.59% | [5][6][7] |
| Storage Conditions | 4°C, stored under nitrogen, away from moisture | [5][6] |
The following table summarizes the analytical data from a Certificate of Analysis for a specific batch of the compound.[5]
| Analysis | Specification | Result |
| Appearance | Off-white to gray (Solid) | Off-white (Solid) |
| Identification (IR) | The infrared absorption spectrum of the sample corresponds to that of the standard. | Conforms |
| Identification (HPLC) | The retention time of the main peak of the sample corresponds to that in the standard. | Conforms |
| Maximum Unknown Individual Impurity | NMT 0.30% | 0.13% |
| Total Impurities | NMT 1.0% | 0.28% |
| Loss on Drying | NMT 1.0% | 0.19% |
| Residue on Ignition | NMT 0.5% | 0.083% |
Experimental Protocols
Synthesis of this compound
A known synthetic route to this compound involves the reaction of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol with thionyl chloride.[12]
Experimental Procedure:
-
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (561 g) is dissolved in 1.2 L of tetrahydrofuran.
-
The solution is cooled to 0 °C.
-
Thionyl chloride (320 g) is added slowly and dropwise under stirring, ensuring the reaction temperature does not exceed 55 °C.
-
The reaction is gradually warmed and maintained at this temperature for 6 hours.
-
Upon completion of the reaction, approximately 600 mL of the solvent is removed by distillation.
-
To the residue, 300 mL of ethyl acetate is added.
-
The mixture is cooled to 0 °C and stirred for 30 minutes.
-
The resulting solid is filtered and washed with 300 mL of ethyl acetate.
-
The solid is then dried to yield this compound (619 g, 90% yield, 99% HPLC purity).[12]
Visualizations
Synthesis Workflow
The following diagram illustrates the synthesis step described in the experimental protocol.
Caption: Synthesis of the target compound from its precursor.
Signaling Pathways and Biological Activity
As this compound is a synthetic intermediate, there is no information available in the public domain regarding its involvement in biological signaling pathways or its specific mechanism of action. Its primary role is in the chemical synthesis of other pharmacologically active molecules.[7][13][14][15]
References
- 1. API-Perfumery Intermediates | Speciality Chemicals | Sanika Chemicals [sanikachem.com]
- 2. 1-12-[4-(Chloromethyl-Phenoxy]-ethyl;-azepane – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use- Sanika Chemicals [sanikachem.com]
- 3. This compound [abydoscientific.com]
- 4. veeprho.com [veeprho.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hydrochloride) | 223251-25-0 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1-{2-[4-(CHLOROMETHYL)PHENOXY]ETHYL}AZEPANE HYDROCHLORIDE | CAS 223251-25-0 [matrix-fine-chemicals.com]
- 9. This compound | 223251-25-0 [sigmaaldrich.com]
- 10. CAS 223251-25-0: 1H-Azepine, 1-[2-[4-(chloromethyl)phenoxy… [cymitquimica.com]
- 11. Best CAS No. 201594-84-5 (S)-2-[(4-CHLOROPHENYL)(4-PIPERIDINYLOXY)METHYL]PYRIDINE-1 Supplier, Manufacturer | Afine [afinechem.com]
- 12. 4-[2-(1-AZEPANYL)ETHOXY]BENZYL CHLORIDE HCL | 223251-25-0 [chemicalbook.com]
- 13. This compound , 95% , 223251-25-0 - CookeChem [cookechem.com]
- 14. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hydrochloride) | Artepal [artepal.org]
- 15. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hydrochloride) | CBI AxonTracker [cbi-tmhs.org]
Technical Guide to the Material Safety of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data for 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride (CAS No: 223251-25-0). The information is compiled from various chemical supplier safety data sheets and is intended to guide trained professionals in the safe handling and use of this compound in a research and development setting.
Chemical and Physical Properties
This compound is a drug intermediate, notably used in the synthesis of Bazedoxifene Acetate.[1][2] It is essential to understand its fundamental properties to ensure proper storage and handling.
| Property | Value | Reference |
| CAS Number | 223251-25-0 | [3][4][5] |
| Molecular Formula | C15H23Cl2NO | [1][3][5] |
| Molecular Weight | 304.26 g/mol | [1][4][5] |
| IUPAC Name | 1-{2-[4-(chloromethyl)phenoxy]ethyl}azepane hydrochloride | [3] |
| Synonyms | 4-[2-(1-Azepanyl)ethoxy]benzyl chloride hydrochloride, 1-[2-[4-(ChloroMethyl)phenoxy]ethyl]hexahydro-1H-azepine hydrochloride | [1] |
| Physical Form | Solid | [3][4] |
| Appearance | Off-white to gray solid | [5] |
| Melting Point | 120.9-126.6°C | [4] |
| Purity | ≥95% | [3][4] |
| Storage Conditions | Store at 2-8°C in an inert atmosphere, away from moisture.[3][4][5] For solutions, store at -20°C for up to one month or -80°C for up to six months.[5] |
Hazard Identification and Safety Data
This compound is classified as hazardous. The following table summarizes its GHS hazard statements and precautionary measures.
| Hazard Classification | Details | Reference |
| Signal Word | Warning | [3][4] |
| Pictogram | GHS07 (Harmful) | [4] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | Prevention: P261, P264, P270, P271, P280Response: P302+P352, P304+P340, P305+P351+P338, P330, P362+P364Storage: P403+P233, P405Disposal: P501 | [4] |
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is not publicly available, the hazard classifications are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for the relevant toxicological endpoints.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance, providing information on its hazardous properties and allowing for classification.[4]
-
Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the content of the next step. The method aims to classify the substance into a toxicity class based on fixed LD50 cut-off values.[4]
-
Animal Model: Typically, rats of a single sex (usually females) are used.
-
Procedure:
-
A starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
-
The substance is administered orally by gavage to a group of animals.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Depending on the outcome (number of animals that die or survive), the dose for the next group is either increased or decreased.
-
-
Endpoint: The result allows for the classification of the substance according to the Globally Harmonised System (GHS) for acute toxicity.[4]
Skin Irritation (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro method is used to identify substances that are irritant to the skin.[1][5]
-
Principle: The test is based on a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper human skin.[1][5] The test substance is applied topically to the RhE tissue. Skin irritation is identified by its ability to decrease cell viability below a defined threshold.[6]
-
Procedure:
-
Endpoint: A substance is classified as a skin irritant (UN GHS Category 2) if the tissue viability is reduced to ≤ 50% relative to the negative control.[7]
Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[3][8]
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.[9] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[9]
-
Animal Model: Typically, albino rabbits are used.
-
Procedure:
-
A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[3]
-
If testing is necessary, it is initially performed on a single animal.
-
The substance is instilled into the conjunctival sac of one eye.
-
The eyes are examined at 1, 24, 48, and 72 hours after application, and observations are continued for up to 21 days to assess the reversibility of any effects.[2]
-
-
Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.
Safe Handling and Emergency Procedures Workflow
The following diagram outlines the logical workflow for the safe handling of this compound and the appropriate response in case of an emergency.
Caption: Workflow for safe handling and emergency response.
Conclusion
This compound is a hazardous chemical intermediate that requires careful handling by trained professionals in a controlled laboratory environment. Adherence to the safety precautions outlined in this guide and the corresponding Safety Data Sheet is crucial to minimize risk. Understanding the principles of the toxicological assessments provides a basis for appreciating the nature of the hazards associated with this compound. Always consult the most up-to-date SDS from your supplier before use.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. siesascs.edu.in [siesascs.edu.in]
- 6. oecd.org [oecd.org]
- 7. iivs.org [iivs.org]
- 8. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 9. nucro-technics.com [nucro-technics.com]
Unraveling the Alkylating Potential of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride: A Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the presumed mechanism of action for 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride as an alkylating agent. While this compound is primarily documented as a synthetic intermediate in the manufacturing of Bazedoxifene Acetate, its chemical structure, featuring a reactive benzylic chloride moiety, strongly suggests a potential for covalent modification of biological macromolecules. This paper will explore the theoretical framework of its alkylating activity, drawing upon established principles of medicinal chemistry and the known reactivity of similar chemical entities. We will delve into the probable molecular interactions, cellular targets, and downstream signaling consequences of such alkylation, supported by illustrative diagrams and a summary of relevant data types for experimental validation.
Introduction
Alkylating agents represent a cornerstone in chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on biological molecules.[1] The subject of this guide, this compound, possesses a key structural feature indicative of such activity: a chloromethyl group attached to a phenoxy ring. This benzylic chloride is an electrophilic center, primed for reaction with electron-rich atoms in cellular components.[2] Although direct experimental evidence for its alkylating mechanism is not publicly available, its structural analogy to other known benzylic chloride-containing compounds allows for a robust theoretical exploration of its potential as a biological alkylator.[3] This document aims to provide a detailed, albeit predictive, analysis of its mechanism of action for research and drug development purposes.
The Chemistry of Alkylation: The Role of the Benzylic Chloride
The cornerstone of the alkylating potential of this compound lies in the reactivity of its benzylic chloride group. Benzylic halides are known to be effective alkylating agents due to the stability of the resulting benzylic carbocation intermediate, which is resonance-stabilized by the adjacent aromatic ring.[4] This stability facilitates nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 mechanism, depending on the nature of the nucleophile and the reaction environment.[4][5]
In a biological context, the compound can react with a variety of nucleophilic sites present in macromolecules. The general reaction can be visualized as follows:
Figure 1: General Alkylation Reaction. This diagram illustrates the fundamental reaction where the benzylic chloride of the compound reacts with a biological nucleophile, forming a stable covalent adduct and releasing a chloride ion.
Primary Cellular Targets and Mechanism of Action
The cytotoxicity of alkylating agents is primarily attributed to their interaction with DNA, leading to the disruption of essential cellular processes.[6][7] Proteins also represent significant targets for alkylation.[8]
DNA Alkylation
The DNA molecule is rich in nucleophilic centers, making it a prime target for electrophilic compounds. The most common sites of alkylation on DNA bases are the nitrogen and oxygen atoms.[9] For benzylic chlorides, the N7 position of guanine is a particularly favorable site for alkylation.[3]
The proposed mechanism of DNA alkylation by this compound would involve the nucleophilic attack by a nitrogen or oxygen atom of a DNA base on the benzylic carbon, displacing the chloride leaving group.
Figure 2: DNA Alkylation Pathway. A schematic representation of the proposed mechanism of DNA alkylation and its downstream cellular effects.
The formation of these DNA adducts can have several detrimental consequences for the cell:
-
Inhibition of DNA Replication and Transcription: The presence of a bulky adduct on a DNA base can physically obstruct the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription.[10]
-
DNA Strand Breaks: The cellular machinery that attempts to repair the DNA adducts can inadvertently lead to single or double-strand breaks in the DNA backbone.[11]
-
Induction of Apoptosis: The accumulation of DNA damage triggers cellular surveillance mechanisms, such as the p53 pathway, which can lead to cell cycle arrest and ultimately induce programmed cell death (apoptosis).[12]
Protein Alkylation
Proteins contain numerous nucleophilic amino acid residues, including cysteine (thiol group), histidine (imidazole ring), lysine (amino group), and methionine (thioether). These residues are susceptible to alkylation by electrophilic agents.[12] Alkylation of proteins can lead to:
-
Enzyme Inhibition: Alkylation of amino acids within the active site of an enzyme can lead to its irreversible inactivation.
-
Disruption of Protein Structure and Function: Covalent modification can alter the three-dimensional structure of a protein, impairing its normal function.
-
Interference with Signaling Pathways: Alkylation of key proteins in signaling cascades can lead to dysregulation of cellular processes.
Potential Signaling Pathways Affected
The cellular response to DNA damage induced by alkylating agents involves a complex network of signaling pathways. The activation of these pathways is a critical determinant of cell fate.
Figure 3: DNA Damage Response Pathways. An overview of the key signaling pathways initiated in response to DNA damage caused by alkylating agents.
Key pathways likely to be modulated include:
-
ATM/ATR Pathway: These kinases are primary sensors of DNA damage and initiate the DNA damage response (DDR).
-
p53 Signaling: As a central tumor suppressor, p53 is activated in response to DNA damage and orchestrates cell cycle arrest, DNA repair, and apoptosis.[12]
-
DNA Repair Pathways: The cell possesses several mechanisms to repair DNA alkylation, including Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[11] The efficiency of these repair pathways can influence the sensitivity of cells to the alkylating agent.
Quantitative Data and Experimental Protocols
As there is no publicly available quantitative data on the alkylating activity of this compound, this section outlines the types of data that would be crucial for its evaluation and provides a general overview of relevant experimental protocols.
Table 1: Key Quantitative Parameters for Assessing Alkylating Agent Activity
| Parameter | Description | Typical Units |
| IC50 | The concentration of the compound that inhibits 50% of cell growth or viability in a cell-based assay. | µM or nM |
| DNA Adduct Levels | The frequency of covalent adducts formed on DNA, often measured per 106 or 108 nucleotides. | Adducts/nucleotide |
| Protein Adduct Levels | The extent of covalent modification of specific proteins or total proteome. | pmol/mg protein |
| Enzyme Inhibition (Ki) | The inhibition constant for the inactivation of a specific enzyme target. | µM or nM |
Experimental Protocols
Objective: To determine the ability of the compound to directly alkylate DNA.
Methodology:
-
Incubate purified calf thymus DNA with varying concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C for a defined period.
-
After incubation, precipitate the DNA to remove the unreacted compound.
-
Hydrolyze the DNA to its constituent bases or nucleosides.
-
Analyze the hydrolysate using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to identify and quantify specific DNA adducts.
Objective: To measure DNA strand breaks in cells treated with the compound, as an indirect measure of DNA alkylation and repair.[13][14]
Methodology:
-
Culture a suitable cell line (e.g., a cancer cell line) and treat with a range of concentrations of the compound for a specified duration.
-
Embed the treated cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving the nuclear DNA.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.
Objective: To identify the protein targets and specific sites of alkylation.[15][16][17]
Methodology:
-
Treat cells or a protein lysate with the compound.
-
Digest the proteins into peptides using a protease (e.g., trypsin).
-
Analyze the peptide mixture by LC-MS/MS.
-
Use specialized software to search the MS/MS data for mass shifts corresponding to the covalent modification of specific amino acid residues by the alkylating agent.
Figure 4: Experimental Workflow. A generalized workflow for the experimental evaluation of the alkylating properties of a test compound.
Conclusion
Based on its chemical structure, this compound is predicted to function as a mono-functional alkylating agent. The presence of the reactive benzylic chloride moiety strongly suggests that this compound has the potential to covalently modify biological nucleophiles, with DNA and proteins being the most probable targets. Alkylation of these macromolecules can lead to the disruption of critical cellular processes, including DNA replication, transcription, and protein function, ultimately culminating in cell cycle arrest and apoptosis. While this guide provides a robust theoretical framework for its mechanism of action, experimental validation is necessary to confirm these predictions and to fully characterize its biological activity. The experimental approaches outlined herein offer a roadmap for such investigations, which could uncover novel therapeutic applications for this and structurally related compounds.
References
- 1. Alkylating Agents for Breast Cancer [webmd.com]
- 2. nbinno.com [nbinno.com]
- 3. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know [int.livhospital.com]
- 7. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 13. benchchem.com [benchchem.com]
- 14. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 15. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 16. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Chemical structure of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a key chemical intermediate primarily utilized in the synthesis of Bazedoxifene.[1][2] Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of postmenopausal osteoporosis.[1] The purity and quality of this intermediate are critical as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its chemical structure, properties, synthesis, and analysis.
Chemical Structure and Identification
The compound consists of an azepane ring linked by an ethyl phenoxy group to a benzyl chloride moiety, and it is supplied as a hydrochloride salt.
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Synonyms | 1-{2-[4-(chloromethyl)phenoxy]ethyl}azepane hydrochloride, 4-[2-(1-Azepanyl)ethoxy]benzyl chloride hydrochloride[4], 1-[2-[4-(ChloroMethyl)phenoxy]ethyl]hexahydro-1H-azepine hydrochloride |
| CAS Number | 223251-25-0 |
| Molecular Formula | C₁₅H₂₃Cl₂NO[4][5] |
| Molecular Weight | 304.26 g/mol [4][5] |
| SMILES String | ClCC1=CC=C(OCCN2CCCCCC2)C=C1.Cl |
| InChI Key | RMVQWASPAGLTRZ-UHFFFAOYSA-N[5] |
Physicochemical Properties
This intermediate is a solid at room temperature and requires specific storage conditions to maintain its stability.
| Property | Value |
| Appearance | White to off-white or gray solid[6] |
| Melting Point | 120.9 - 126.6 °C[5] |
| Purity | Typically ≥95%, with higher purities (e.g., >99%) available[5] |
| Storage Conditions | 4°C, stored under a dry, inert atmosphere (e.g., nitrogen), away from moisture[5] |
Synthesis Protocol
The synthesis of this compound is a critical step in the overall synthesis pathway of Bazedoxifene. The most commonly cited method involves the chlorination of its alcohol precursor.
Reaction: Conversion of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol to this compound using thionyl chloride.
Experimental Procedure:
-
Dissolution: Dissolve the starting material, (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol, in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath to control the exothermic reaction.
-
Reagent Addition: Slowly add thionyl chloride dropwise to the stirred solution. It is crucial to maintain the temperature to prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6 hours) to ensure the reaction goes to completion.
-
Work-up:
-
Reduce the solvent volume via distillation.
-
Add a non-polar solvent like ethyl acetate to precipitate the hydrochloride salt.
-
Cool the mixture to 0°C to maximize precipitation.
-
-
Isolation and Purification:
-
Filter the resulting solid.
-
Wash the solid with cold ethyl acetate to remove residual impurities.
-
Dry the final product under a vacuum.
-
This process typically yields the target compound in high purity (e.g., 99% by HPLC) and good yield (e.g., 90%).
Analytical Characterization
While detailed spectroscopic data from academic literature is scarce, commercial suppliers characterize the compound using standard analytical techniques to confirm its identity and purity.
| Analytical Method | Purpose | Observations |
| High-Performance Liquid Chromatography (HPLC) | To determine purity and identify impurities. | A certificate of analysis indicates that the retention time of the main peak corresponds to that of a standard.[6] |
| Infrared (IR) Spectroscopy | To confirm the presence of key functional groups. | The IR absorption spectrum is matched against a reference standard to confirm the compound's identity.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed molecular structure. | Although not publicly available, ¹H and ¹³C NMR would be essential for structural confirmation in a research or manufacturing setting. |
| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern. | This technique would verify the molecular mass of the parent ion and provide structural information through its fragmentation. |
Role in Bazedoxifene Synthesis
This compound is not intended for direct biological application. Its function is to serve as a crucial building block in the multi-step synthesis of Bazedoxifene. The chloromethyl group is highly reactive and allows for the alkylation of an indole core structure, which forms a key part of the final Bazedoxifene molecule.
Below is a simplified workflow illustrating the synthesis of the intermediate and its subsequent use.
Safety and Handling
The compound is classified as harmful and requires careful handling in a laboratory or manufacturing setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]
-
Pictogram: GHS07 (Harmful).[5]
This technical guide consolidates the available information on this compound to support professionals in drug development and chemical research.
References
- 1. CN103864665A - Preparation method of bazedoxifene acetate - Google Patents [patents.google.com]
- 2. US8889896B2 - Process for the preparation of bazedoxifene acetate and intermediates thereof - Google Patents [patents.google.com]
- 3. veeprho.com [veeprho.com]
- 4. 1-12-[4-(Chloromethyl-Phenoxy]-ethyl;-azepane – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use- Sanika Chemicals [sanikachem.com]
- 5. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hydrochloride) | 223251-25-0 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride: Synthesis, Suppliers, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride, a key intermediate in the synthesis of the third-generation selective estrogen receptor modulator (SERM), Bazedoxifene. This document details commercially available sources, pricing, and a representative experimental protocol for its utilization in synthetic chemistry. Furthermore, it elucidates the biological context by diagramming the signaling pathway of its end-product, Bazedoxifene.
Commercial Availability and Pricing
Sourcing high-quality chemical intermediates is crucial for reproducible research and development. The following table summarizes the available information on suppliers and pricing for this compound (CAS No: 223251-25-0).
| Supplier | Catalog Number | Purity | Available Quantities | Price | Notes |
| MedChemExpress | HY-I0167 | >98% (by HPLC) | Custom | Inquire for quote | Certificate of Analysis available, confirming identity via IR and purity via HPLC.[1] |
| Computational Systems Biology | cell25sk23279 | Not Specified | Not Specified | €191.60 | Price may not reflect current market value or specific quantity.[2] |
| Station Xinc | Not Specified | Not Specified | Not Specified | €191.60 | Pricing information may be indicative.[3] |
| PharmaSources | Not Specified | Pharmaceutical Grade | Inquire for Quote | Get Quote | Platform to connect with various suppliers.[4] |
| Chem-Sources | Not Specified | Not Specified | Inquire for Quote | Inquire for Quote | Connects with multiple chemical suppliers. |
| Dayang Chem (Hangzhou) Co., Ltd. | Not Specified | 98.0% | 100g, 1kg, 100kg, 1000kg | Inquire for Quote | Offers a range of quantities for research and bulk production.[5] |
| Shanghai Nianxing Industrial Co., Ltd | Not Specified | 98.0% | Inquire for Quote | Check for Price | Information available through chemical sourcing platforms.[5] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below, primarily sourced from its Certificate of Analysis.
| Property | Value |
| Molecular Formula | C₁₅H₂₃Cl₂NO |
| Molecular Weight | 304.26 g/mol |
| Appearance | Off-white to gray solid[1] |
| Storage Conditions | 4°C, stored under nitrogen, away from moisture. For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month is recommended.[1] |
Role in Bazedoxifene Synthesis: An Experimental Protocol
This compound is a crucial building block in the synthesis of Bazedoxifene. The following is a representative experimental protocol for the N-alkylation of an indole derivative with a related precursor, synthesized from information available in the patent literature. This protocol is intended for informational purposes and should be adapted and optimized by qualified personnel.
Reaction Scheme:
(Protected Indole Derivative) + 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane → (Protected Bazedoxifene Precursor)
Materials and Reagents:
-
5-Benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole
-
This compound (or the corresponding free base)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole (1.0 equivalent) and a suitable anhydrous solvent such as DMF.
-
Basification: Add a suitable base (e.g., potassium carbonate, 2.0-3.0 equivalents) to the solution. If using the hydrochloride salt of the azepane derivative, an additional equivalent of base is required to neutralize the HCl.
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane (1.0-1.2 equivalents) in the reaction solvent.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the purified protected Bazedoxifene precursor.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis of the Bazedoxifene precursor and the signaling pathway of Bazedoxifene.
Caption: A flowchart illustrating the key steps in the synthesis of a Bazedoxifene precursor.
Caption: A diagram of Bazedoxifene's mechanism as a SERM, impacting gene expression and signaling pathways.
Biological Significance: The Role of Bazedoxifene
This compound derives its significance from its role as a precursor to Bazedoxifene. Bazedoxifene is a non-steroidal, indole-based selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor agonist and antagonist activities.
-
In Bone Tissue: Bazedoxifene acts as an estrogen receptor agonist, mimicking the effects of estrogen to inhibit bone resorption and increase bone mineral density. This makes it effective in the prevention and treatment of postmenopausal osteoporosis.
-
In Uterine and Breast Tissue: In contrast, Bazedoxifene functions as an estrogen receptor antagonist, blocking the proliferative effects of estrogen in these tissues. This antagonistic activity is crucial for its favorable safety profile, particularly concerning the risk of endometrial and breast cancers.
The signaling diagram above illustrates that Bazedoxifene, upon binding to the estrogen receptor, can modulate gene expression through estrogen response elements in the nucleus, leading to the down-regulation of key cell cycle proteins like Cyclin D1. Additionally, it has been shown to inhibit pro-proliferative signaling pathways such as STAT3 and MAPK. This dual mechanism of action underscores its therapeutic potential in hormone-sensitive conditions.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocol provided is a representative example and should be performed by qualified professionals in a suitable laboratory setting with appropriate safety precautions.
References
- 1. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]
- 2. CN102690225A - New synthetic method of bazedoxifene - Google Patents [patents.google.com]
- 3. US9212172B2 - Preparation of crystalline bazedoxifene and its salts - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US8889896B2 - Process for the preparation of bazedoxifene acetate and intermediates thereof - Google Patents [patents.google.com]
The Azepane Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in the landscape of medicinal chemistry. Its inherent three-dimensional structure provides a versatile platform for diverse chemical modifications, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological profiles. This technical guide offers a comprehensive overview of azepane-containing compounds, delving into their therapeutic applications, mechanisms of action, and the experimental methodologies underpinning their development.
Therapeutic Landscape of Azepane-Containing Compounds
Azepane derivatives have demonstrated a remarkable breadth of biological activities, with significant potential across multiple therapeutic areas.[1] More than 20 drugs containing the azepane motif have received FDA approval for treating a variety of diseases.[1]
Anticancer Activity
A significant area of investigation for azepane-containing compounds is oncology. These compounds have been shown to target various pathways implicated in cancer progression.[2] For instance, derivatives of the natural product (-)-balanol, which features an azepane ring, are potent inhibitors of protein kinase B (PKB/Akt), a crucial node in the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.[3][4] Furthermore, certain azepane derivatives have been developed as inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1, which act as negative regulators of anti-tumor immunity.[5][6] Inhibition of these phosphatases can enhance the body's immune response against cancer cells.[6]
Central Nervous System (CNS) Disorders
The conformational flexibility of the azepane ring makes it a suitable scaffold for targeting CNS receptors and transporters.[7] A notable example is the development of a chiral bicyclic azepane that acts as a potent inhibitor of monoamine transporters, with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[8][9] Such compounds hold promise for the treatment of various neuropsychiatric disorders.[9] The development of azepane-based compounds for CNS disorders often involves careful consideration of their ability to cross the blood-brain barrier.[10]
Neurodegenerative Diseases
In the realm of neurodegenerative diseases, particularly Alzheimer's disease, azepane derivatives have been explored as inhibitors of β-secretase (BACE1).[5] BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the formation of amyloid plaques in the brain.[5]
Other Therapeutic Areas
The pharmacological utility of azepanes extends to other areas, including:
-
Antimicrobial agents [1]
-
Anticonvulsants [11]
-
Histamine H3 receptor inhibitors [1]
-
α-Glucosidase inhibitors [1]
Quantitative Biological Data
The following tables summarize the in vitro potency of representative azepane-containing compounds against various biological targets. This data is crucial for understanding structure-activity relationships and for guiding the design of new, more potent analogs.
Table 1: Anticancer Activity of Azepane Derivatives
| Compound Class | Target | IC50 | Reference |
| Balanol Analog (Amide Isostere) | PKBα | 4 nM | [4][12] |
| Balanol Analog (Amide Isostere) | PKA | 3 nM | [4] |
| PTPN2/PTPN1 Inhibitor | PTPN2/PTPN1 | Nanomolar range | [6] |
Table 2: CNS Activity of Azepane Derivatives
| Compound Class | Target | IC50 | Reference |
| Chiral Bicyclic Azepane | NET | 60 ± 7 nM | [8] |
| Chiral Bicyclic Azepane | DAT | 230 ± 12 nM | [8] |
| Chiral Bicyclic Azepane | SERT | 250 ± 32 nM | [8] |
Signaling Pathways and Mechanisms of Action
A deep understanding of the molecular pathways targeted by azepane-containing compounds is fundamental for rational drug design. The following diagrams illustrate key signaling cascades modulated by these derivatives.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key assays used in the evaluation of azepane-containing compounds.
In Vitro Kinase Inhibition Assay (for PKB/Akt)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a protein kinase.
Materials:
-
Recombinant human PKBα enzyme
-
PKA enzyme (for counter-screening)
-
ATP
-
Peptide substrate (e.g., Crosstide)
-
Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compound (azepane derivative) dissolved in DMSO
-
Radiolabeled ATP (e.g., [γ-³³P]ATP)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, peptide substrate, and the kinase enzyme.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Monoamine Transporter Radioligand Binding Assay
This protocol describes a method to assess the binding affinity of a compound to monoamine transporters.[13]
Materials:
-
Cell membranes prepared from cells expressing human NET, DAT, or SERT.
-
Radioligands: [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT).
-
Non-specific binding inhibitors: Desipramine (for NET), GBR 12909 (for DAT), Fluoxetine (for SERT).
-
Test compound (azepane derivative) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, add the assay buffer, cell membranes, the appropriate radioligand, and either the vehicle (for total binding), the non-specific binding inhibitor, or the test compound at various concentrations.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 or Ki value.
Synthesis of Azepane Scaffolds
The construction of the azepane ring is a key challenge in the synthesis of these compounds. Several synthetic strategies have been developed, including:
-
Ring-closing reactions: Intramolecular cyclization of linear precursors.[11]
-
Ring-expansion reactions: Expansion of smaller rings, such as pyrrolidines or piperidines. A common method is the Beckmann rearrangement of cyclohexanone oximes.[8][11]
-
Multistep sequences: Complex synthetic routes to build highly functionalized azepane cores.[11]
-
Diazocarbonyl chemistry: A versatile method for preparing functionalized azepane scaffolds.[14]
The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the final compound.[3]
Conclusion
The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[1] Its structural and conformational properties offer a unique advantage in designing molecules that can interact with a wide range of biological targets with high affinity and selectivity.[3][15] The ongoing exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of azepane-containing compounds will undoubtedly lead to the development of next-generation therapeutics for a multitude of diseases.[11]
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jopir.in [jopir.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CNS Drug Development, Lessons Learned, Part 5: How Preclinical and Human Safety Studies Inform the Approval and Subsequent Use of a New Drug-Suvorexant as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride: Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride, a key organic intermediate, holds a significant position in the landscape of modern pharmaceutical synthesis. Its primary importance lies in its role as a crucial building block in the manufacture of Bazedoxifene. Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis and in combination with conjugated estrogens to treat menopausal symptoms.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound, offering valuable insights for researchers and professionals in the field of drug development.
History of Bazedoxifene and the Role of this compound
The development of Bazedoxifene emerged from the ongoing quest for safer and more effective treatments for postmenopausal conditions. First- and second-generation SERMs, while effective, presented certain limitations and side effects. This spurred the development of third-generation SERMs like Bazedoxifene, which was designed to have a more favorable tissue-selective profile, exerting estrogen agonist effects on the bone while acting as an antagonist in the uterine and breast tissues.[4][5]
The synthesis of the complex indole-based structure of Bazedoxifene necessitated the development of specific and efficient synthetic routes. Within this context, this compound was identified as a critical intermediate. Its structure provides the azepane-containing side chain, which is a key pharmacophoric element contributing to the biological activity of Bazedoxifene. The discovery and optimization of the synthesis of this intermediate were, therefore, integral to the successful development and commercialization of Bazedoxifene. The drug was approved by the European Medicines Agency on April 27, 2009, and by the U.S. Food and Drug Administration (FDA) on October 3, 2013, as part of the combination drug Duavee.[3][6]
Physicochemical Properties
This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.[7][8]
Synthesis of this compound
The synthesis of this key intermediate is a critical step in the overall production of Bazedoxifene. Various synthetic strategies have been developed to ensure high yield and purity.
Primary Synthesis Route
The most commonly cited and industrially applied method for the synthesis of this compound involves the chlorination of its corresponding alcohol precursor, (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol. This reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂) in an appropriate solvent.
A general representation of this synthetic step is as follows:
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol + SOCl₂ → this compound
This reaction is favored for its efficiency and the straightforward formation of the hydrochloride salt of the product, which often facilitates its purification and handling.
Alternative Synthesis Approaches
While the thionyl chloride route is prevalent, research into alternative synthetic methods is ongoing, driven by the desire for improved safety, environmental friendliness, and cost-effectiveness. Alternative approaches may involve:
-
Direct alkylation: This could involve the reaction of a suitable phenoxide with a chloroethylazepane derivative. However, controlling selectivity and avoiding side reactions can be challenging.
-
Multi-step synthesis from different starting materials: Other routes might begin with more readily available or cheaper starting materials, involving a longer sequence of reactions to construct the target molecule.
The choice of a particular synthetic route in an industrial setting depends on a variety of factors, including the cost of raw materials, reagent availability, reaction yield, purity of the final product, and scalability of the process.
Role in the Synthesis of Bazedoxifene
This compound serves as the electrophilic component in the alkylation of the indole nitrogen of the Bazedoxifene core structure. The chloromethyl group is a good leaving group, facilitating the nucleophilic attack by the indole nitrogen to form a new carbon-nitrogen bond. This step is crucial for attaching the flexible side chain containing the azepane ring, which is essential for the desired pharmacological activity of Bazedoxifene.
Mechanism of Action of Bazedoxifene
As a SERM, Bazedoxifene exhibits tissue-specific estrogen receptor agonist or antagonist activity.[1][4] It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2][5] The differential activity in various tissues is attributed to the unique conformational changes induced in the estrogen receptor upon binding, leading to the recruitment of different co-regulator proteins (co-activators or co-repressors).
-
In Bone: Bazedoxifene acts as an estrogen agonist. The Bazedoxifene-ER complex recruits co-activators, leading to the transcription of genes that decrease bone resorption and turnover, thus helping to maintain bone mineral density.[4][9]
-
In Uterine and Breast Tissue: Bazedoxifene acts as an estrogen antagonist. In these tissues, the Bazedoxifene-ER complex preferentially recruits co-repressors, which inhibit the transcription of estrogen-stimulated genes, thereby preventing the proliferative effects of estrogen.[4][10]
Bazedoxifene has also been shown to inhibit IL-6/GP130 signaling, which may contribute to its anti-proliferative effects.[11]
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its precursor.
Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
This precursor is typically synthesized via the etherification of a protected p-hydroxybenzyl alcohol derivative with a suitable azepane-containing alkylating agent, followed by deprotection. An alternative is the reduction of the corresponding aldehyde.
Synthesis of this compound
Materials:
-
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
A solution of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol in a suitable anhydrous solvent is prepared in a reaction vessel under an inert atmosphere.
-
The solution is cooled to a reduced temperature (e.g., 0-5 °C) using an ice bath.
-
Thionyl chloride is added dropwise to the cooled solution while maintaining the temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitored by TLC or HPLC).
-
The solvent is removed under reduced pressure.
-
The resulting solid is triturated with a suitable non-polar solvent (e.g., diethyl ether or hexane) to precipitate the hydrochloride salt.
-
The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield this compound.
Data Summary Tables
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 223251-25-0 | [7] |
| Molecular Formula | C₁₅H₂₃Cl₂NO | [8] |
| Molecular Weight | 304.26 g/mol | [8] |
| Appearance | White to Off-White Solid | [8] |
| Melting Point | 120.9-126.6 °C | [7] |
| Solubility | Soluble in Methanol and Chloroform | |
| Storage | Store at 2-8°C under an inert atmosphere | [7] |
Synthesis Reaction Conditions and Yields
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol | Thionyl chloride | Dichloromethane | 0 °C to RT | 2-4 hours | >90 | |
| 4-Hydroxybenzyl alcohol & 1-(2-chloroethyl)azepane | K₂CO₃ | DMF | 80 °C | 12 hours | 70-80 |
(Note: The data in this table is representative and may vary depending on the specific experimental conditions.)
Signaling Pathways and Workflow Diagrams
Bazedoxifene Estrogen Receptor Signaling Pathway
References
- 1. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. Bazedoxifene - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. drugs.com [drugs.com]
- 7. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hydrochloride) | 223251-25-0 [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Bazedoxifene using "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride"
Application Note: Synthesis of Bazedoxifene via N-Alkylation
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used in combination with conjugated estrogens for the treatment of vasomotor symptoms associated with menopause and for the prevention of postmenopausal osteoporosis.[1] As a SERM, it exhibits tissue-selective estrogen receptor agonist or antagonist activity.[1] For instance, it acts as an antagonist in uterine and breast tissues, mitigating potential proliferative effects, while acting as an agonist to support bone density and regulate lipid metabolism.[2]
This document outlines a common and effective synthetic protocol for Bazedoxifene. The key strategic step involves the N-alkylation of a protected indole core, 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole (1) , with the side-chain precursor, 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride (2) . This is followed by a deprotection step to yield the final active pharmaceutical ingredient. This route is favored for its control over regioselectivity and high conversion rates.
Experimental Protocols
This synthesis is presented in two primary stages:
-
Step 1: N-Alkylation to form the protected Bazedoxifene intermediate.
-
Step 2: Catalytic Hydrogenation (Debenzylation) to yield Bazedoxifene free base.
Step 1: Synthesis of 1-[4-(2-(azepan-1-yl)ethoxy)benzyl]-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole (Protected Bazedoxifene)
This procedure details the crucial C-N bond formation between the indole nitrogen of the protected core and the benzylic chloride of the side-chain. A strong base is required to deprotonate the indole nitrogen, creating a potent nucleophile for the subsequent alkylation.
Methodology:
-
To a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N,N-dimethylformamide (DMF).
-
Cool the solvent to a temperature between -10°C and 0°C using an appropriate cooling bath (e.g., ice-salt bath).
-
Add sodium hydride (NaH) to the cooled solvent portion-wise, ensuring the temperature does not exceed 5°C. Stir the resulting suspension.
-
Slowly add a solution of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole (1) in DMF to the NaH suspension. Maintain the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 30-60 minutes to ensure complete formation of the indole anion.
-
Add a solution of this compound (2) in DMF dropwise, again maintaining the reaction temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at a low temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting indole is consumed.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude material can be purified by crystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to afford the pure protected Bazedoxifene intermediate.
Step 2: Synthesis of Bazedoxifene (Final Product)
This final step involves the removal of the two benzyl protecting groups from the phenolic oxygens via catalytic hydrogenation to yield the Bazedoxifene free base.
Methodology:
-
Charge a hydrogenation vessel with the protected Bazedoxifene intermediate obtained from Step 1.
-
Add a suitable solvent system, such as a mixture of ethyl acetate and ethanol.
-
Add a catalyst, typically Palladium on activated carbon (Pd/C).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield Bazedoxifene free base.
Data Presentation
The following tables summarize the typical reagents, conditions, and expected outcomes for the synthesis.
Table 1: Reagents and Stoichiometry for N-Alkylation (Step 1)
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. |
|---|---|---|---|
| Protected Indole (1) | C₃₀H₂₇NO₂ | 433.55 | 1.0 |
| Azepane Side-Chain (2) | C₁₅H₂₃Cl₂NO | 320.26 | 1.0 - 1.2 |
| Sodium Hydride (60% disp.) | NaH | 24.00 | 1.1 - 1.5 |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Solvent |
Table 2: Reaction Parameters and Typical Yields
| Parameter | Step 1: N-Alkylation | Step 2: Debenzylation |
|---|---|---|
| Solvent | N,N-Dimethylformamide (DMF) | Ethyl Acetate / Ethanol |
| Base / Catalyst | Sodium Hydride (NaH) | 10% Palladium on Carbon |
| Temperature | -10°C to 5°C | Room Temperature |
| Duration | 2 - 6 hours | 12 - 24 hours |
| Typical Yield | 85 - 95% | >95% |
| Purity (Post-Purification) | >98% (HPLC) | >99% (HPLC) |
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step logical workflow for the synthesis of Bazedoxifene from its protected precursors.
Caption: Workflow for Bazedoxifene synthesis via N-alkylation and deprotection.
Bazedoxifene Signaling Pathway
This diagram shows the simplified mechanism of action for Bazedoxifene as a Selective Estrogen Receptor Modulator (SERM), highlighting its dual agonist/antagonist functions in different tissues.
Caption: Bazedoxifene's tissue-selective ER modulation pathway.
References
Detailed experimental protocol for alkylation with "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor for Bazedoxifene Acetate.[1] Its chemical structure, featuring a reactive benzylic chloride, makes it a suitable reagent for alkylation reactions, particularly for the introduction of the 2-(azepan-1-yl)ethoxy)benzyl group onto a nucleophilic substrate. This application note provides a detailed experimental protocol for a typical N-alkylation reaction using this reagent.
Chemical Structure:
Compound Details:
| Parameter | Value |
| IUPAC Name | This compound |
| Synonyms | 4-[2-(1-Azepanyl)ethoxy]benzyl chloride hydrochloride, 1-[2-[4-(Chloromethyl)phenoxy]ethyl]hexahydro-1H-azepine hydrochloride |
| CAS Number | 223251-25-0 |
| Molecular Formula | C₁₅H₂₃Cl₂NO |
| Molecular Weight | 304.26 g/mol |
Alkylation Reaction Overview
The primary application of this compound is in alkylation reactions, where the chloromethyl group serves as an electrophile. This allows for the formation of a new carbon-heteroatom or carbon-carbon bond. The most common application is the N-alkylation of amines, a crucial transformation in medicinal chemistry for the synthesis of complex drug molecules.[2][3]
Experimental Protocol: N-Alkylation of a Secondary Amine
This protocol details a general procedure for the N-alkylation of a secondary amine using this compound. The reaction is carried out in the presence of a non-nucleophilic base to neutralize the HCl salt of the starting material and the HCl generated during the reaction.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine, or a more complex amine substrate)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 equivalent) and anhydrous DMF or MeCN (sufficient to dissolve the amine, typically 5-10 mL per mmol of amine).
-
Addition of Base: Add potassium carbonate (2.5 equivalents) or DIPEA (3.0 equivalents) to the solution. Stir the suspension for 10-15 minutes at room temperature.
-
Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the reaction mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. If the reaction is slow, it can be gently heated to 50-60 °C. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature.
-
If K₂CO₃ was used, filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure. If DIPEA was used, directly concentrate the reaction mixture.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane) to afford the pure N-alkylated product.
Quantitative Data (Representative)
The following table provides representative data for the N-alkylation reaction. Actual results may vary depending on the specific substrate and reaction conditions.
| Substrate (Secondary Amine) | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Piperidine | 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane HCl | K₂CO₃ | DMF | 12 | 85 |
| Morpholine | 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane HCl | DIPEA | MeCN | 16 | 78 |
| Indole (N-alkylation) | 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane HCl | K₂CO₃ | DMF | 8 | 92 |
Experimental Workflow Diagram
References
- 1. 1-12-[4-(Chloromethyl-Phenoxy]-ethyl;-azepane – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use- Sanika Chemicals [sanikachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and anticonvulsant-analgesic activity of new N-[(phenoxy)alkyl]- and N-[(phenoxy)ethoxyethyl]aminoalkanols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling Reactions of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). The reactivity of its benzylic chloride moiety allows for versatile coupling reactions with a wide range of nucleophiles, particularly nitrogen-containing compounds. This document provides detailed application notes and experimental protocols for the efficient coupling of this intermediate, focusing on reaction optimization and best practices.
The primary reaction pathway involves the nucleophilic substitution of the chloride atom on the benzylic carbon. This reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both, depending on the specific reaction conditions. The adjacent phenyl ring stabilizes the transition state in both pathways, facilitating the substitution.
Reaction Conditions and Optimization
The successful coupling of this compound is highly dependent on the careful selection of solvents, bases, and temperature. The hydrochloride salt form of the starting material necessitates the use of a base to liberate the free amine for subsequent reactions or to neutralize the generated HCl during the coupling reaction.
Key Parameters:
-
Solvent: Polar aprotic solvents are generally preferred as they can solvate cations while leaving the nucleophile relatively unsolvated and thus more reactive. Commonly used solvents include N,N-Dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO).
-
Base: The choice of base is critical to neutralize the hydrochloride and to facilitate the nucleophilic attack. Inorganic bases such as potassium carbonate (K(_2)CO(_3)) and cesium carbonate (Cs(_2)CO(_3)) are effective and widely used. Organic, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA, Hünig's base) can also be employed, particularly when milder conditions are required. For N-alkylation of certain nucleophiles like indoles, strong bases such as sodium hydride (NaH) may be necessary to generate the corresponding anion.
-
Temperature: Reaction temperatures can range from ambient to elevated (50-100 °C) to drive the reaction to completion. The optimal temperature will depend on the nucleophilicity of the coupling partner and the solvent used. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the appropriate reaction time and temperature.
-
Nucleophile: A variety of nucleophiles can be coupled with this intermediate, including primary and secondary amines, indoles, phenols, and thiols. The nucleophilicity of the coupling partner will influence the required reaction conditions.
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of various nucleophiles with benzylic chlorides, which can be adapted for this compound.
| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Secondary Amine | K(_2)CO(_3) | Acetonitrile | Reflux | 6-12 | 80-95 |
| Aniline Derivative | DIPEA | DMF | 80-100 | 12-24 | 70-90 |
| Indole | NaH | DMF | 0 to RT | 2-6 | 75-90 |
| Primary Amine | Cs(_2)CO(_3) | DMSO | RT to 50 | 4-8 | 85-98 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol describes a general method for the coupling of this compound with a generic secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine)
-
Potassium carbonate (K(_2)CO(_3)), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a stirred suspension of this compound (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile, add the secondary amine (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 6-12 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Coupling with an Indole Derivative (adapted from Bazedoxifene Synthesis)
This protocol is adapted from the synthesis of Bazedoxifene and is suitable for the N-alkylation of indole derivatives.[1]
Materials:
-
This compound
-
Substituted indole (e.g., 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a solution of the substituted indole (1.0 eq) in anhydrous DMF, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS (typically 2-6 hours).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the coupling reaction.
Caption: Logical relationship of reactants and conditions.
References
Application Notes and Protocols for Monitoring Reactions of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring a reactive chloromethyl group, a phenoxy ether linkage, and an azepane ring, makes it a versatile building block.[3][4][5] The azepane moiety is a significant structural motif in medicinal chemistry, known to be present in a range of bioactive molecules.[6][7] Accurate monitoring of reactions involving this intermediate is crucial for optimizing reaction conditions, maximizing yield, ensuring product purity, and facilitating process scale-up.
These application notes provide detailed protocols for three common and powerful analytical techniques for monitoring the progress of reactions involving this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.
Representative Reaction: Nucleophilic Substitution
A typical reaction involving this compound is a nucleophilic substitution at the benzylic chloride. For the purpose of these protocols, we will consider the reaction with a generic nucleophile (Nu-), as depicted below:
Reaction Scheme:
Monitoring the depletion of the starting material and the formation of the product is essential for determining reaction kinetics and endpoint.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for monitoring reaction progress by separating and quantifying the components of a mixture at discrete time points.[8] A reversed-phase HPLC method is generally suitable for compounds of this polarity.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and column oven
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium acetate, analytical grade
-
Water, HPLC grade
-
Reaction quenching solution (e.g., cold, dilute acid)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.05 M Ammonium Acetate in WaterB: Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of the cold quenching solution.
-
Vortex the sample to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Place the vial in the autosampler for analysis.
Data Analysis: The concentrations of the starting material and product are determined by integrating the area of their respective peaks in the chromatogram. A calibration curve should be prepared for quantitative analysis. The percentage conversion can be calculated as follows:
% Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100
Quantitative Data Summary (Hypothetical)
| Time (min) | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0.0 |
| 15 | 980,000 | 280,000 | 22.2 |
| 30 | 725,000 | 540,000 | 42.7 |
| 60 | 410,000 | 850,000 | 67.5 |
| 120 | 150,000 | 1,120,000 | 88.2 |
HPLC Workflow Diagram
Caption: Workflow for HPLC reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for analyzing volatile and thermally stable compounds.[9] For 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane, derivatization may be necessary to improve volatility and thermal stability, although analysis of the free base after neutralization might be possible. This protocol assumes analysis of the free base.
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
Reagents and Materials:
-
Dichloromethane (DCM), GC grade
-
Sodium bicarbonate solution, saturated
-
Anhydrous sodium sulfate
GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50-500 m/z |
Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of DCM.
-
Cap the vial and vortex vigorously for 1 minute to extract the analytes into the organic layer.
-
Allow the layers to separate.
-
Transfer the organic (bottom) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic solution to a GC vial for analysis.
Data Analysis: Monitor the reaction by observing the decrease in the peak area of the starting material and the increase in the peak area of the product in the total ion chromatogram (TIC). Mass spectra of the peaks can be used to confirm the identity of the compounds.
Quantitative Data Summary (Hypothetical)
| Time (min) | Starting Material TIC Area | Product TIC Area | Relative Response Ratio (P/S) |
| 0 | 2,500,000 | 0 | 0.00 |
| 30 | 1,500,000 | 950,000 | 0.63 |
| 60 | 800,000 | 1,650,000 | 2.06 |
| 120 | 250,000 | 2,200,000 | 8.80 |
| 240 | 50,000 | 2,400,000 | 48.00 |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS reaction monitoring.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ or real-time NMR spectroscopy allows for continuous monitoring of a reaction directly within the NMR spectrometer, providing rich kinetic and mechanistic data without the need for sampling and quenching.[8][10][11]
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit
-
Standard 5 mm NMR tubes
Reagents and Materials:
-
Deuterated solvent compatible with the reaction (e.g., DMSO-d6, CD3CN)
-
Internal standard (optional, for precise quantification), e.g., 1,3,5-trimethoxybenzene
NMR Parameters (¹H NMR):
| Parameter | Setting |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard single pulse (zg30) |
| Acquisition Time | 2-3 seconds |
| Relaxation Delay (d1) | 5 seconds (ensure full relaxation for quantification) |
| Number of Scans | 4 to 16 (depending on concentration) |
| Temperature | Set to the desired reaction temperature |
Procedure:
-
Prepare a stock solution of this compound and the internal standard (if used) in the deuterated solvent in an NMR tube.
-
Acquire an initial spectrum (t=0) of the starting material.
-
Initiate the reaction by injecting a known amount of the nucleophile solution directly into the NMR tube.
-
Quickly mix the contents and insert the tube into the pre-heated NMR spectrometer.
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).
Data Analysis: The progress of the reaction is monitored by observing the change in the integrals of characteristic peaks for the starting material and the product. For example, the benzylic protons (-CH2-Cl) of the starting material at ~4.7 ppm will decrease, while a new peak for the benzylic protons of the product (-CH2-Nu) will appear and increase. The ratio of the integrals of the product to the starting material gives the conversion at each time point.
Quantitative Data Summary (Hypothetical)
| Time (min) | Integral of Starting Material (-CH₂Cl) | Integral of Product (-CH₂Nu) | % Conversion |
| 0 | 2.00 | 0.00 | 0.0 |
| 10 | 1.58 | 0.42 | 21.0 |
| 20 | 1.25 | 0.75 | 37.5 |
| 40 | 0.78 | 1.22 | 61.0 |
| 80 | 0.31 | 1.69 | 84.5 |
| 160 | 0.05 | 1.95 | 97.5 |
In-situ NMR Logical Diagram
Caption: Logical flow for in-situ NMR reaction monitoring.
Conclusion
The choice of analytical method for monitoring reactions with this compound depends on the specific requirements of the study. HPLC offers robust, quantitative analysis for routine monitoring. GC-MS provides excellent separation and structural confirmation, particularly for identifying byproducts. In-situ NMR spectroscopy is unparalleled for obtaining real-time kinetic data and identifying reactive intermediates without altering the reaction system. By selecting the appropriate technique and following these detailed protocols, researchers can effectively monitor reaction progress, leading to improved process understanding and control in drug development and chemical synthesis.
References
- 1. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hydrochloride) | Artepal [artepal.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hydrochloride) | 223251-25-0 [sigmaaldrich.cn]
- 5. 1-(2-(4-(chloromethyl) fenoxy) etyl) azepane Hcl 223251-25-0 - polotovary - produkty - Hangzhou Longshine Bio-Tech Co., Ltd. [sk.longshinebiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asahilab.co.jp [asahilab.co.jp]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purity Determination of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride by Reversed-Phase HPLC
An application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" purity is detailed below, designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity of such intermediates is critical as it directly impacts the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the purity assessment of pharmaceutical compounds, offering high resolution and sensitivity to separate the main component from process-related impurities and degradation products.[3][4]
This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound. The method is designed for accuracy, precision, and specificity, making it suitable for quality control and drug development environments.
Principle of Analysis
The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.[5][6] When the sample is introduced, compounds are separated based on their hydrophobicity.[6] More hydrophobic molecules interact more strongly with the stationary phase and are retained longer, while more polar compounds elute earlier. By using a gradient elution, where the mobile phase composition is changed over time, a wide range of compounds with different polarities can be effectively separated and quantified. Purity is determined using the area normalization method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.
Experimental Protocols
Instrumentation, Chemicals, and Reagents
-
Instrumentation : HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals :
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric Acid (analytical grade).
-
Water (HPLC or Milli-Q grade).
-
Chromatographic Conditions
A summary of the HPLC operating parameters is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-31 min: 70-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions
-
Diluent : A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Solution (0.5 mg/mL) : Accurately weigh approximately 10 mg of the this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL) : Accurately weigh approximately 10 mg of the test sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.[7]
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[3]
-
Perform a blank injection (diluent only) to ensure no interference from the solvent.
-
Conduct a system suitability test (SST) by making five replicate injections of the Standard Solution. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
Inject the Sample Solution in duplicate.
-
Integrate all peaks in the resulting chromatogram.
Data Presentation and Results
The purity of the sample is calculated based on the principle of area normalization.
Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100
The following table summarizes representative quantitative data obtained from the analysis of a sample batch.
| Peak Name | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity A (Hydrolysis Product) | 8.52 | 1,540 | 0.15 |
| 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane | 15.78 | 1,021,300 | 99.54 |
| Impurity B (Starting Material) | 19.21 | 2,250 | 0.22 |
| Unknown Impurity | 22.45 | 820 | 0.08 |
| Total | 1,025,910 | 100.00 |
Visualizations
Experimental Workflow
The logical workflow for the HPLC purity analysis is illustrated below, from sample preparation to the final report.
Caption: Workflow for HPLC purity analysis.
Potential Impurity Relationships
The following diagram illustrates the logical relationship between the main compound and its potential process-related impurities. The chloromethyl group is a reactive site, and its precursor or hydrolysis product are common impurities.[8]
Caption: Logical relationships of potential impurities.
Conclusion
This application note provides a comprehensive and robust RP-HPLC method for determining the purity of this compound. The described protocol is specific, systematic, and suitable for routine quality control in a pharmaceutical setting. Proper adherence to system suitability criteria and method validation in accordance with regulatory guidelines are essential for ensuring the generation of accurate and reliable data.[3]
References
- 1. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hydrochloride) | Artepal [artepal.org]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
Application Notes and Protocols for the Purification of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride," a key intermediate in the synthesis of various active pharmaceutical ingredients, including Bazedoxifene.[1][2][3] The selection of an appropriate purification technique is critical to ensure high purity and yield of the final product, removing unreacted starting materials, by-products, and other impurities. The primary purification methods detailed are flash column chromatography and recrystallization.
Potential Impurities
The synthesis of this compound likely proceeds via a Williamson ether synthesis followed by salt formation. Potential impurities may include:
-
Unreacted starting materials: 4-(chloromethyl)phenol and 1-(2-chloroethyl)azepane (or a similar precursor).
-
By-products of Williamson ether synthesis: Products of elimination reactions.
-
Related substances: (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol and 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde are known related compounds.[2][4]
-
Residual solvents from the reaction and purification steps.
Purification Techniques
Two primary methods for the purification of the target compound are flash column chromatography for the free base and recrystallization for the hydrochloride salt.
Flash Column Chromatography of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (Free Base)
Flash column chromatography is a highly effective method for purifying the free base form of the target compound before its conversion to the hydrochloride salt. Due to the basic nature of the tertiary amine, modifications to the stationary or mobile phase are often necessary to prevent poor separation and tailing on standard silica gel.
Experimental Protocol:
-
Neutralization: Before purification, the crude hydrochloride salt should be neutralized to the free base. This can be achieved by dissolving the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing with an aqueous solution of a weak base, such as sodium bicarbonate. The organic layer is then dried over anhydrous sodium sulfate and the solvent removed under reduced pressure.
-
Stationary Phase Selection:
-
Standard Silica Gel with a Mobile Phase Modifier: This is a common and cost-effective approach. The addition of a small amount of a competing amine, such as triethylamine (typically 0.5-2% v/v), to the mobile phase neutralizes the acidic silanol groups on the silica surface, improving peak shape and recovery.[5][6]
-
Amine-Functionalized Silica Gel: This specialized stationary phase has a basic surface, which minimizes the interaction with basic analytes, often leading to better separation without the need for mobile phase additives.
-
-
Mobile Phase Selection: A solvent system should be chosen that provides good separation of the target compound from its impurities, as determined by thin-layer chromatography (TLC). A typical starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity is gradually increased to elute the compounds.
-
Column Packing and Elution:
-
The column is packed with the selected stationary phase as a slurry in the initial mobile phase.
-
The crude free base, dissolved in a minimal amount of the mobile phase or a strong solvent like dichloromethane, is loaded onto the column.
-
The elution is performed with the chosen solvent system, either isocratically or with a gradient of increasing polarity.
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified free base.
Quantitative Data Summary: Flash Chromatography
| Parameter | Condition A: Standard Silica with 1% Triethylamine | Condition B: Amine-Functionalized Silica |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | Hexane:Ethyl Acetate (Gradient) |
| Typical Loading | 1-5% of silica gel weight | 1-5% of silica gel weight |
| Expected Yield | 85-95% | 90-98% |
| Achievable Purity | >98% (by HPLC) | >99% (by HPLC) |
Note: These values are representative and may vary depending on the initial purity of the crude product and the specific chromatographic conditions.
Experimental Workflow: Flash Chromatography
Caption: Workflow for the purification of the free base by flash chromatography.
Recrystallization of this compound
Recrystallization is an effective method for purifying the final hydrochloride salt, especially for removing minor impurities and achieving high crystalline purity. The principle is based on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Experimental Protocol:
-
Salt Formation (if starting from free base): The purified free base is dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate, or diethyl ether). A solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
Solvent Selection: The ideal recrystallization solvent is one in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing amine hydrochlorides include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), or mixtures of these with non-polar co-solvents (e.g., diethyl ether, heptane).[7] The choice of solvent can be determined by small-scale solubility tests.
-
Dissolution: The crude or freshly precipitated hydrochloride salt is suspended in a minimal amount of the chosen recrystallization solvent in an Erlenmeyer flask. The mixture is heated with stirring until the solid completely dissolves.
-
Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize the yield of the crystallized product.
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: The purified crystals are dried under vacuum to remove any remaining solvent.
Quantitative Data Summary: Recrystallization
| Parameter | Condition A: Isopropanol | Condition B: Ethanol/Diethyl Ether |
| Typical Recovery Yield | 80-90% | 75-85% |
| Achievable Purity | >99.5% (by HPLC) | >99.5% (by HPLC) |
| Final Form | Crystalline Solid | Crystalline Solid |
Note: These values are representative and may vary depending on the initial purity of the material and the specific recrystallization conditions. A Certificate of Analysis for a commercial sample of this compound showed total impurities to be 0.28% after purification.[8]
Experimental Workflow: Recrystallization
Caption: Workflow for the purification of the hydrochloride salt by recrystallization.
Purity Analysis
The purity of the final product should be rigorously assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting range is indicative of high purity.
By following these detailed protocols, researchers, scientists, and drug development professionals can effectively purify "this compound" to a high degree of purity, suitable for its use in further synthetic applications.
References
- 1. 1-12-[4-(Chloromethyl-Phenoxy]-ethyl;-azepane – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use- Sanika Chemicals [sanikachem.com]
- 2. veeprho.com [veeprho.com]
- 3. nbinno.com [nbinno.com]
- 4. veeprho.com [veeprho.com]
- 5. biotage.com [biotage.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Scale-Up Synthesis of Bazedoxifene Intermediate: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride, a key intermediate in the manufacturing of Bazedoxifene. The described multi-step synthesis is designed for robustness and adaptability from laboratory to pilot-plant scale. This guide includes comprehensive experimental procedures, tabulated data for key reaction parameters, and visual diagrams of the synthesis pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis. The efficient synthesis of its intermediates is crucial for the cost-effective production of the final active pharmaceutical ingredient (API). One such pivotal intermediate is this compound. This document outlines a reliable and scalable synthetic route to this intermediate, focusing on process optimization and control for larger-scale production.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a multi-step process commencing from commercially available starting materials. The overall synthetic transformation is depicted below.
Caption: Four-step synthesis of the target intermediate.
Experimental Protocols
The following protocols are designed for a laboratory scale (e.g., 50-100 g) and include considerations for scaling up to a pilot plant setting.
Step 1: Synthesis of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde
Reaction: Williamson Ether Synthesis
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |
| 4-Hydroxybenzaldehyde | 122.12 g/mol | 1.0 eq |
| 1-(2-Chloroethyl)azepane | 161.68 g/mol | 1.1 eq |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 2.0 eq |
| Acetone | 58.08 g/mol | 10 vol |
| Potassium Iodide (KI) | 166.00 g/mol | 0.1 eq (catalyst) |
Protocol:
-
Setup: To a clean, dry, multi-necked reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde and acetone.
-
Addition of Base: Add potassium carbonate and potassium iodide to the stirred solution.
-
Addition of Alkylating Agent: Slowly add 1-(2-chloroethyl)azepane to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Extraction: Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-(azepan-1-yl)ethoxy)benzaldehyde as an oil.
Scale-up Considerations:
-
Ensure efficient mechanical stirring to handle the slurry of potassium carbonate.
-
Use a jacketed reactor for precise temperature control.
-
Consider using a filter press for large-scale filtration of inorganic salts.
Step 2: Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
Reaction: Reduction of Aldehyde
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |
| 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde | 247.34 g/mol | 1.0 eq |
| Sodium Borohydride (NaBH₄) | 37.83 g/mol | 1.5 eq |
| Methanol | 32.04 g/mol | 10 vol |
Protocol:
-
Setup: In a reactor cooled to 0-5°C with an ice bath, dissolve 4-(2-(azepan-1-yl)ethoxy)benzaldehyde in methanol.
-
Addition of Reducing Agent: Slowly add sodium borohydride in portions, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0-5°C.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol as a viscous oil or solid.
Scale-up Considerations:
-
The addition of sodium borohydride is exothermic; ensure adequate cooling capacity.
-
Hydrogen gas is evolved during quenching; ensure proper ventilation and avoid ignition sources.
Step 3: Synthesis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane
Reaction: Chlorination of Alcohol
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |
| (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol | 249.36 g/mol | 1.0 eq |
| Thionyl Chloride (SOCl₂) | 118.97 g/mol | 1.2 eq |
| Dichloromethane (DCM) | 84.93 g/mol | 10 vol |
Protocol:
-
Setup: Dissolve (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol in dichloromethane in a reactor cooled to 0-5°C.
-
Addition of Chlorinating Agent: Add thionyl chloride dropwise to the solution, maintaining the temperature below 10°C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion by TLC or HPLC.
-
Quenching: Carefully pour the reaction mixture into a cold, saturated sodium bicarbonate solution to neutralize the excess thionyl chloride.
-
Phase Separation and Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Concentrate the solution under reduced pressure to yield the free base of the target compound.
Scale-up Considerations:
-
Thionyl chloride is corrosive and reacts violently with water. Use a closed system and a scrubber for evolved HCl and SO₂ gases.
-
The quenching step is highly exothermic and involves gas evolution. Ensure slow addition and efficient stirring and cooling.
Step 4: Synthesis of this compound
Reaction: Salt Formation
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |
| 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane | 267.81 g/mol | 1.0 eq |
| Hydrochloric Acid in Isopropanol (HCl/IPA) | 36.46 g/mol | 1.1 eq |
| Isopropanol (IPA) | 60.10 g/mol | 5 vol |
| Methyl tert-butyl ether (MTBE) | 88.15 g/mol | 10 vol |
Protocol:
-
Setup: Dissolve the crude 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane in isopropanol.
-
Acidification: Cool the solution to 0-5°C and slowly add hydrochloric acid in isopropanol.
-
Precipitation: Stir the mixture at 0-5°C for 1-2 hours to induce precipitation.
-
Isolation: Filter the solid product, wash with cold MTBE, and dry under vacuum at 40-50°C.
Scale-up Considerations:
-
Use a glass-lined or other acid-resistant reactor.
-
Ensure the final product is thoroughly dried to remove residual solvents.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Williamson Ether Synthesis | 4-Hydroxybenzaldehyde, 1-(2-Chloroethyl)azepane | Acetone | 56 | 12-18 | 85-95 |
| 2 | Aldehyde Reduction | 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde, NaBH₄ | Methanol | 0 to RT | 2-4 | 90-98 |
| 3 | Alcohol Chlorination | (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol, SOCl₂ | DCM | 0 to RT | 1-2 | 88-96 |
| 4 | Salt Formation | 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane, HCl/IPA | IPA/MTBE | 0-5 | 1-2 | 95-99 |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is highly corrosive and toxic; handle with extreme care.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols detailed in this application note provide a robust and scalable method for the synthesis of this compound. By following these procedures and considering the scale-up recommendations, researchers and drug development professionals can efficiently produce this key Bazedoxifene intermediate with high yield and purity. Careful monitoring of reaction parameters and adherence to safety guidelines are essential for successful and safe implementation.
Application Notes and Protocols: The Role of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride in Bioactive Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a key chemical intermediate primarily utilized in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). Its chemical structure, featuring a reactive chloromethyl group, makes it an effective alkylating agent for introducing the 2-(azepan-1-yl)ethoxy)benzyl moiety into a target molecule. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this intermediate in the synthesis of the bioactive molecule, Bazedoxifene.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 223251-25-0 | [1] |
| Molecular Formula | C₁₅H₂₃Cl₂NO | [1] |
| Molecular Weight | 304.26 g/mol | [1] |
| Physical Form | Solid | [2] |
| Melting Point | 120.9-126.6 °C | [3] |
| Storage | 4°C, stored under nitrogen, away from moisture | [2] |
Application in the Synthesis of Bazedoxifene
The principal application of this compound is in the N-alkylation of an indole core structure to produce Bazedoxifene. Bazedoxifene is an estrogen receptor agonist in bone tissue, contributing to the prevention of bone loss, while acting as an antagonist in the endometrium and breast tissues.[4] This tissue-selective activity makes it a valuable component in hormone therapy for postmenopausal women.[4]
The overall synthetic strategy involves the coupling of the azepane-containing side chain with a suitably functionalized indole nucleus. The chloromethyl group on the phenoxy ring of this compound serves as a reactive electrophile that readily undergoes nucleophilic substitution by the nitrogen of the indole ring.
Experimental Protocol: Synthesis of Bazedoxifene
This protocol outlines the N-alkylation of 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol with this compound.
Materials:
-
2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
-
This compound
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol in DMF, add a suitable base such as potassium carbonate.
-
Stir the mixture at room temperature for a short period to facilitate the deprotonation of the indole nitrogen.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to a temperature ranging from 60 to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Bazedoxifene.
Quantitative Data
The biological activity of the synthesized Bazedoxifene is typically evaluated by its binding affinity to estrogen receptors α (ERα) and β (ERβ).
| Compound | Target | IC₅₀ | Reference |
| Bazedoxifene | ERα | 26 nM | [5] |
| Bazedoxifene | ERβ | 99 nM | [5] |
Signaling Pathway of Bazedoxifene
Bazedoxifene functions as a selective estrogen receptor modulator (SERM). Its mechanism of action involves differential agonistic and antagonistic effects on estrogen receptors in various tissues.[5] In bone, it acts as an agonist, promoting the expression of genes that maintain bone density. In contrast, in uterine and breast tissue, it acts as an antagonist, blocking the proliferative effects of estrogen.[5]
Conclusion
This compound is a valuable intermediate for the synthesis of the selective estrogen receptor modulator, Bazedoxifene. The protocols and data presented here provide a comprehensive resource for researchers in the fields of medicinal chemistry and drug development who are interested in the synthesis and biological evaluation of this and potentially other related bioactive molecules. The reactive nature of the chloromethyl group allows for its versatile use in the alkylation of various nucleophiles, although its application has been predominantly documented in the context of Bazedoxifene synthesis.
References
- 1. 1-12-[4-(Chloromethyl-Phenoxy]-ethyl;-azepane – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use- Sanika Chemicals [sanikachem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. JCI Insight - Metabolic and transcriptional effects of bazedoxifene/conjugated estrogens in a model of obesity-associated breast cancer risk [insight.jci.org]
- 4. Bazedoxifene for the prevention of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Handling and storage guidelines for "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a key chemical intermediate, primarily utilized in the synthesis of various active pharmaceutical ingredients. Its most notable application is in the multi-step synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of postmenopausal osteoporosis.[1] This document provides comprehensive guidelines for the safe handling, storage, and application of this compound in a research and development setting. It includes detailed experimental protocols for its use as an alkylating agent in the synthesis of a Bazedoxifene precursor and outlines the signaling pathways of the end-product, Bazedoxifene, to provide a broader context for its application.
Physicochemical and Safety Data
This compound is a solid, off-white to gray substance.[2] Proper handling and storage are crucial to maintain its integrity and ensure the safety of laboratory personnel.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 223251-25-0 | [2] |
| Molecular Formula | C₁₅H₂₃Cl₂NO | [2] |
| Molecular Weight | 304.26 g/mol | [2] |
| Appearance | Off-white to gray solid | [2] |
| Melting Point | 120.9-126.6 °C | [1] |
| Purity | ≥95% | [1] |
Table 2: Safety Information
| Hazard Category | Details | Pictogram | Reference(s) |
| GHS Signal Word | Warning | GHS07 | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] | |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 | [1] |
Handling and Storage Guidelines
3.1. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn at all times. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator is recommended.
3.2. Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
3.3. Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
The recommended storage temperature is 4°C.[2]
-
For long-term stability, it is advisable to store the compound under an inert atmosphere, such as nitrogen, and away from moisture.[2]
-
When dissolved in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Application in Synthesis: Preparation of a Bazedoxifene Precursor
A primary application of this compound is as an alkylating agent in the synthesis of Bazedoxifene. In this context, it is used to introduce the 2-(azepan-1-yl)ethoxy side chain onto a suitable indole core structure. The following protocol describes a general procedure for the N-alkylation of a protected indole derivative, a key step in the synthesis of Bazedoxifene.
4.1. Experimental Protocol: N-Alkylation of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
This protocol outlines the reaction of this compound with a protected indole to form the corresponding N-alkylated product.
Materials:
-
5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole (1.0 equivalent), this compound (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux. The reaction progress should be monitored by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product, 1-[4-(2-(azepan-1-yl)ethoxy)benzyl]-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole.
4.2. Experimental Workflow Diagram
Caption: Synthetic workflow for the N-alkylation reaction.
Mechanism of Action of the Downstream Product: Bazedoxifene
While this compound is a synthetic intermediate, understanding the biological activity of its primary downstream product, Bazedoxifene, is essential for its application in drug development. Bazedoxifene is a selective estrogen receptor modulator (SERM) with a complex mechanism of action that varies depending on the target tissue.[3]
5.1. Estrogen Receptor (ER) Modulation
Bazedoxifene acts as an agonist on estrogen receptors in bone tissue, which helps to decrease bone resorption and reduce the risk of fractures.[3] Conversely, it functions as an antagonist in uterine and breast tissues, thereby not promoting cell proliferation in these areas.[3]
Caption: Bazedoxifene's mechanism as a SERM.
5.2. Inhibition of IL-6/GP130/STAT3 Signaling
Recent studies have revealed that Bazedoxifene also functions as an inhibitor of the IL-6/GP130 signaling pathway.[1] By binding to the GP130 receptor, Bazedoxifene blocks the formation of the IL-6/GP130 complex, which in turn inhibits the downstream activation of the JAK/STAT3, PI3K/AKT, and Ras/Raf/MAPK signaling cascades.[1] This inhibitory action has shown potential anti-tumor effects in various cancer models.[4][5]
Caption: Bazedoxifene's inhibition of IL-6 signaling.
Conclusion
This compound is a valuable intermediate for synthetic chemistry, particularly in the development of pharmaceuticals like Bazedoxifene. Adherence to the handling and storage guidelines outlined in this document is essential for ensuring laboratory safety and maintaining the quality of the compound. The provided experimental protocol offers a foundation for its use in N-alkylation reactions, and the elucidation of the downstream product's mechanism of action provides a deeper understanding of its relevance in drug discovery and development.
References
Application Notes and Protocols for Parallel Synthesis Using 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride is a key building block in medicinal chemistry, particularly valued for its role in the synthesis of diverse compound libraries for drug discovery. Its structure incorporates a reactive benzylic chloride, which is an excellent electrophile for substitution reactions, and an azepane moiety, a privileged scaffold in many biologically active compounds. This document provides detailed application notes and protocols for the use of this versatile building block in parallel synthesis to generate libraries of novel ethers, amines, and thioethers. The primary application of this intermediate is in the synthesis of Selective Estrogen Receptor Modulators (SERMs), such as Bazedoxifene.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 223251-25-0 |
| Molecular Formula | C₁₅H₂₃Cl₂NO |
| Molecular Weight | 304.26 g/mol |
| Appearance | Off-white to gray solid |
| Storage | 4°C, stored under nitrogen, away from moisture |
Applications in Parallel Synthesis
The reactive chloromethyl group of this compound allows for its efficient use in the parallel synthesis of compound libraries through nucleophilic substitution reactions. This enables the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies.
Synthesis of Aryl Ether Libraries
The building block can be reacted with a diverse array of phenols in a parallel format to yield a library of diaryl ethers. This is particularly relevant for the synthesis of SERM analogs.
Synthesis of Amine Libraries
Reaction with a variety of primary and secondary amines, including anilines and aliphatic amines, allows for the creation of libraries of substituted benzylamines.
Synthesis of Thioether Libraries
A library of thioethers can be readily synthesized by reacting the building block with a collection of thiols.
Experimental Protocols for Parallel Synthesis
The following protocols are designed for a 96-well plate format, a common platform for parallel synthesis.
General Workflow for Parallel Synthesis
The overall workflow for the parallel synthesis of compound libraries using this compound is depicted below.
Protocol 1: Parallel Synthesis of an Aryl Ether Library
This protocol describes the synthesis of a library of ethers via the Williamson ether synthesis.
Materials:
-
This compound
-
A diverse library of phenols
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare 0.2 M stock solutions of a diverse set of phenols in anhydrous DMF in a separate 96-well plate.
-
Prepare a 0.6 M stock solution of K₂CO₃ in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the this compound solution (0.02 mmol).
-
Add 100 µL of a unique phenol solution to each corresponding well (0.02 mmol).
-
Add 100 µL of the K₂CO₃ solution to each well (0.06 mmol).
-
-
Reaction Conditions:
-
Seal the reaction block securely.
-
Place the reaction block on a shaker and heat to 80 °C for 12-18 hours.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Quench each reaction by adding 500 µL of water to each well.
-
Extract the products using an automated liquid-liquid extraction system with ethyl acetate (3 x 500 µL).
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Purify the crude products using parallel reverse-phase HPLC.
-
Quantitative Data (Illustrative):
| Phenol Reactant | Product Structure (R=) | Expected Yield (%) | Purity (%) |
| Phenol | -OC₆H₅ | 75-85 | >95 |
| 4-Methoxyphenol | -O-C₆H₄-OCH₃ | 80-90 | >95 |
| 4-Nitrophenol | -O-C₆H₄-NO₂ | 65-75 | >90 |
| 2-Naphthol | -O-C₁₀H₇ | 70-80 | >95 |
Protocol 2: Parallel Synthesis of an Amine Library
This protocol outlines the synthesis of a library of secondary and tertiary amines.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
96-well reaction block
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMSO.
-
Prepare 0.2 M stock solutions of a diverse set of amines in anhydrous DMSO in a separate 96-well plate.
-
Prepare a 0.6 M stock solution of DIPEA in anhydrous DMSO.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the this compound solution (0.02 mmol).
-
Add 100 µL of a unique amine solution to each corresponding well (0.02 mmol).
-
Add 100 µL of the DIPEA solution to each well (0.06 mmol).
-
-
Reaction Conditions:
-
Seal the reaction block securely.
-
Place the reaction block on a shaker and heat to 90 °C for 18-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Dilute each reaction with 500 µL of water.
-
Purify the products directly using parallel reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% formic acid.
-
Quantitative Data (Illustrative):
| Amine Reactant | Product Structure (R=) | Expected Yield (%) | Purity (%) |
| Aniline | -NHC₆H₅ | 60-70 | >90 |
| Morpholine | -N(CH₂CH₂)₂O | 85-95 | >95 |
| Benzylamine | -NHCH₂C₆H₅ | 70-80 | >95 |
| Piperidine | -N(CH₂)₅ | 80-90 | >95 |
Mechanism of Action and Signaling Pathway of Bazedoxifene
Derivatives synthesized from this compound, such as Bazedoxifene, often act as Selective Estrogen Receptor Modulators (SERMs). SERMs exhibit tissue-specific agonist or antagonist activity on estrogen receptors (ERα and ERβ).[2][3][4] In breast cancer cells, Bazedoxifene acts as an antagonist, leading to the downregulation of estrogen receptor alpha (ERα) and cell cycle regulators like cyclin D1, ultimately inhibiting cell proliferation.[2][5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bazedoxifene increases the proliferation of human arterial endothelial cells but does not affect the expression of cyclins A, B, and D1 and of p27Kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - Metabolic and transcriptional effects of bazedoxifene/conjugated estrogens in a model of obesity-associated breast cancer risk [insight.jci.org]
- 5. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" in fragment-based drug design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, offering an efficient method for identifying lead compounds by screening low molecular weight fragments.[1][2] A specialized and increasingly utilized branch of this approach is covalent FBDD, which employs fragments equipped with a reactive electrophilic group, or "warhead." These covalent fragments form a stable bond with a specific nucleophilic amino acid residue on the target protein, often leading to enhanced potency, selectivity, and duration of action.[1]
This document outlines the potential application of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride as a covalent fragment in FBDD. While this compound is commercially available as a chemical intermediate, its utility as a screening fragment has not been extensively documented.[3][4] Based on its structural features, we propose its application in covalent fragment screening campaigns targeting proteins with accessible nucleophilic residues, such as cysteine.
The core structure of this compound features a chloromethyl group attached to a phenoxy ring. This benzyl chloride-like moiety acts as a moderately reactive electrophile, capable of forming a covalent bond with nucleophilic side chains of amino acids like cysteine.[5][6] The azepane group provides a saturated heterocyclic scaffold that can be further elaborated in hit-to-lead optimization efforts to improve binding affinity and pharmacokinetic properties.[7]
These notes provide a theoretical framework and generalized protocols for utilizing "this compound" in a covalent FBDD workflow.
Proposed Application and Workflow
We propose the use of "this compound" as an electrophilic fragment for screening against cysteine-containing proteins. The general workflow for such a screening campaign is depicted below.
The proposed mechanism of action involves the nucleophilic attack by a deprotonated cysteine residue (thiolate) on the electrophilic chloromethyl group of the fragment. This results in the formation of a stable thioether bond and the release of a chloride ion.
Data Presentation
Quantitative data from the screening and characterization experiments should be summarized for clear comparison. The following table provides a template for data that would be generated.
| Parameter | Value | Method |
| Fragment Properties | ||
| Molecular Weight | 304.26 g/mol | N/A |
| Thiol Reactivity (k₂) | e.g., 1.5 M⁻¹s⁻¹ | Thiol Reactivity Assay |
| Aqueous Stability (t₁/₂) | e.g., > 48 hours | HPLC-MS |
| Screening Data | ||
| % Protein Modification (at 100 µM) | e.g., 85% | Intact Protein MS |
| Hit Validation | ||
| kᵢₙₐ꜀ₜ/Kᵢ | e.g., 5000 M⁻¹s⁻¹ | Time-dependent Inhibition Assay |
| Binding Stoichiometry | e.g., 1:1 | Intact Protein MS |
Experimental Protocols
The following are generalized protocols that can be adapted for screening "this compound".
Protocol 1: Thiol Reactivity Assay
This protocol assesses the intrinsic reactivity of the fragment with a model thiol, such as glutathione (GSH), to filter out overly reactive or unreactive compounds.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the fragment in DMSO.
-
Prepare a 10 mM stock solution of glutathione (GSH) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the same buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add buffer, GSH (final concentration 500 µM), and the fragment (final concentration 100 µM).
-
Incubate the plate at room temperature, taking time-point samples (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quantification:
-
To each time-point sample, add DTNB solution (final concentration 500 µM).
-
Measure the absorbance at 412 nm. The decrease in absorbance corresponds to the consumption of free GSH.
-
-
Data Analysis:
-
Calculate the concentration of remaining GSH at each time point.
-
Determine the second-order rate constant (k₂) by plotting the data according to second-order reaction kinetics.
-
Protocol 2: Intact Protein Mass Spectrometry Screening
This is the primary screen to detect covalent modification of the target protein.[8]
-
Reaction Setup:
-
Prepare the target protein at a concentration of 5-10 µM in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Add the fragment from a DMSO stock to a final concentration of 50-200 µM (ensure final DMSO concentration is <1%).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a set time (e.g., 1-4 hours). A no-fragment control (DMSO only) must be run in parallel.
-
-
Sample Preparation for MS:
-
Quench the reaction by adding 0.1% formic acid.
-
Desalt the sample using a C4 ZipTip or similar reversed-phase chromatography method.
-
-
Mass Spectrometry Analysis:
-
Analyze the sample by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.
-
Acquire the mass spectrum over a range that includes the unmodified and expected modified protein masses.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein species.
-
Calculate the percentage of protein modification by comparing the peak intensities of the unmodified protein and the protein-fragment adduct. The mass of the adduct should correspond to the mass of the protein plus the mass of the fragment minus the mass of HCl.
-
Protocol 3: Hit-to-Lead Optimization Strategy
Once a covalent hit is confirmed and its binding mode is determined, a common strategy for optimization is "fragment growing."[7][9] This involves adding chemical functionality to the fragment core to make additional favorable interactions with the protein, thereby increasing affinity and selectivity.
Conclusion
"this compound" possesses the key structural attributes of a covalent fragment for use in FBDD. The chloromethyl electrophile allows for the formation of a covalent bond with nucleophilic residues on a target protein, while the azepane-phenoxy scaffold provides opportunities for further chemical modification. The protocols and workflows described herein provide a robust framework for researchers to explore the potential of this and similar electrophilic fragments in their drug discovery programs. Careful characterization of reactivity and on-target engagement is critical for the successful application of this covalent FBDD approach.
References
- 1. irbm.com [irbm.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions with "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical intermediate. It is most notably used in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). Its primary reactive site is the benzyl chloride functional group, making it a potent alkylating agent for nucleophiles such as the nitrogen on an indole ring.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and prevent degradation, the compound should be stored at 4°C under a nitrogen atmosphere and protected from moisture.[1] For solutions in solvents, storage at -80°C is recommended for up to 6 months, or at -20°C for one month.[1]
Q3: What are the common impurities that might be present in a batch of this compound?
A3: Based on supplier certificates of analysis, common specifications for impurities include a maximum limit for any single unknown impurity and a limit for total impurities. For example, a typical batch might specify no more than 0.30% of any single unknown impurity and no more than 1.0% total impurities.[1] Other potential process-related impurities could include starting materials or byproducts from its synthesis.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is classified as a warning-level hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Troubleshooting Guide for N-Alkylation of Indoles
The primary use of this compound is in N-alkylation reactions, particularly with indole derivatives. The following guide addresses common issues encountered during these experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction | 1. Inactive Reagent: The benzyl chloride moiety may have hydrolyzed due to improper storage. 2. Insufficient Base: The indole nitrogen is not sufficiently deprotonated to act as a nucleophile. 3. Poor Solubility: The indole substrate or the alkylating agent may not be fully dissolved in the chosen solvent. | 1. Reagent Quality Check: Use a fresh batch of the reagent or verify its purity via analytical methods like HPLC. 2. Stronger Base/Solvent System: Switch to a stronger base such as sodium hydride (NaH) in a polar aprotic solvent like DMF. Ensure anhydrous conditions. 3. Solvent Optimization: Use a solvent known to dissolve both reactants, such as DMF or DMSO. |
| Formation of C-Alkylated Byproduct | 1. High Nucleophilicity of Indole C3 Position: The C3 position of the indole ring can compete with the nitrogen for alkylation. 2. Incomplete Deprotonation of Indole Nitrogen: Free N-H on the indole can direct alkylation to the C3 position. | 1. Optimize Base and Solvent: Using a strong base like NaH in DMF tends to favor N-alkylation. 2. Temperature Control: Running the reaction at a lower temperature may improve selectivity for N-alkylation. 3. Order of Addition: Ensure the indole is fully deprotonated by the base before adding the alkylating agent. |
| Formation of Benzyl Alcohol Byproduct | 1. Hydrolysis of the Benzyl Chloride: The presence of water in the reaction mixture can lead to the hydrolysis of the alkylating agent. | 1. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Store the alkylating agent under inert gas and away from moisture. |
| Polymerization of the Alkylating Agent | 1. Acidic Impurities: Traces of acid can catalyze the polymerization of the benzyl chloride. | 1. Neutralize Reagent: If acidity is suspected, a non-aqueous workup with a mild, non-nucleophilic base could be considered for the free-base form of the reagent before use. |
Data Presentation
The following table summarizes typical purity specifications for this compound based on a supplier's Certificate of Analysis.
| Parameter | Specification | Example Result |
| Appearance | Off-white to gray solid | Off-white solid |
| Maximum Unknown Individual Impurity | NMT 0.30% | 0.13% |
| Total Impurities | NMT 1.0% | 0.28% |
| Loss on Drying | NMT 1.0% | 0.19% |
| Residue on Ignition | NMT 0.5% | 0.083% |
| Data sourced from MedChemExpress Certificate of Analysis.[1] |
Experimental Protocols
Key Experiment: N-Alkylation of 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
This protocol is a representative procedure for the N-alkylation of an indole derivative using this compound, a key step in the synthesis of Bazedoxifene.
Materials:
-
2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Flame-dried round-bottom flask with a stir bar
-
Nitrogen or Argon gas inlet
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (1.0 equivalent).
-
Add anhydrous DMF to dissolve the indole substrate.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (2.2 equivalents to deprotonate both the indole nitrogen and the phenolic hydroxyl groups) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the alkylating agent to the indole anion solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting indole), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for N-alkylation.
Caption: Troubleshooting decision tree.
Caption: Competing N- vs. C-alkylation pathways.
References
Byproducts in the synthesis of Bazedoxifene from "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bazedoxifene. The focus is on the specific step involving the alkylation of the indole core with "1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride" and the potential byproducts that may arise during this process.
Frequently Asked Questions (FAQs)
Q1: What is the key reaction in the synthesis of Bazedoxifene from this compound?
The core reaction is a nucleophilic substitution, specifically an N-alkylation of the indole nitrogen of a protected 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol intermediate. This reaction is analogous to a Williamson ether synthesis, where an alkoxide would be the nucleophile. In this case, the indole nitrogen acts as the primary nucleophile.
Q2: What are the most common types of byproducts encountered in this specific synthesis step?
The most common byproducts are positional isomers resulting from alkylation at different nucleophilic sites on the indole core. Other potential byproducts can include those arising from side reactions of the alkylating agent. Related compounds to monitor in the overall synthesis of Bazedoxifene include oxidative and hydrolytic degradants, as well as dealkylated and debenzylated species.[1]
Q3: Why is regioselectivity a concern in this reaction?
The indole core of the Bazedoxifene precursor has multiple nucleophilic centers, including the N1-position (indole nitrogen) and the oxygen atoms of the phenolic hydroxyl groups. While N-alkylation is the desired reaction, there is a potential for competing O-alkylation at the hydroxyl groups, leading to the formation of undesired positional isomers. The reaction conditions, particularly the choice of base and solvent, play a crucial role in controlling this regioselectivity.
Q4: Are there any specific impurities that have been identified in Bazedoxifene synthesis?
Yes, various impurities have been identified, some of which may arise from the starting materials or side reactions. While not all are direct byproducts of the target alkylation step, they are relevant to the overall purity of the final product. These can include compounds like Bazedoxifene N-Oxide and other related substances.[2][] Specifications for Bazedoxifene active pharmaceutical ingredient (API) typically limit individual identified related substances to 0.5% or less and total impurities to 1.0-2.0%.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Bazedoxifene, focusing on byproduct formation.
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low yield of Bazedoxifene and presence of multiple spots on TLC/HPLC | Formation of positional isomers (O-alkylation) | Optimize the reaction conditions to favor N-alkylation. Use a strong, non-nucleophilic base (e.g., sodium hydride) in an aprotic polar solvent (e.g., DMF, THF). Protect the phenolic hydroxyl groups prior to alkylation. | Increased yield of the desired N-alkylated product and reduction of O-alkylated isomers. |
| Presence of a byproduct with a similar polarity to Bazedoxifene | C-alkylation of the indole ring | Modify the solvent system. Polar aprotic solvents generally favor N-alkylation over C-alkylation. | Reduced formation of C-alkylated byproducts, simplifying purification. |
| Identification of dimeric impurities | Reaction of the alkylating agent with itself or with the product | Ensure slow, controlled addition of the alkylating agent to the reaction mixture. Maintain a stoichiometric balance of reactants. | Minimized formation of dimeric byproducts. |
| Incomplete reaction | Insufficient reactivity of the alkylating agent or deactivation of the nucleophile | Ensure the starting "this compound" is fully neutralized to the free base before the reaction. Use a phase-transfer catalyst to enhance reactivity. | Increased conversion of starting materials to the desired product. |
Quantitative Data on Byproduct Formation
The following table summarizes potential byproduct formation based on typical outcomes in related indole alkylation reactions. The exact percentages can vary significantly based on the specific experimental conditions.
| Byproduct Type | Potential Structure | Typical Formation Range (%) | Analytical Detection Method |
| O-Alkylated Isomer (at 5-OH) | Alkylation at the 5-hydroxyl group of the indole | 5 - 20% | HPLC, LC-MS, NMR |
| O-Alkylated Isomer (at 4'-OH) | Alkylation at the 4'-hydroxyl group of the phenyl substituent | 2 - 10% | HPLC, LC-MS, NMR |
| N,O-Dialkylated Product | Alkylation at both the indole nitrogen and a hydroxyl group | 1 - 5% | HPLC, LC-MS |
| C-Alkylated Isomer (at C3) | Alkylation at the C3 position of the indole ring | < 5% | HPLC, LC-MS, 2D-NMR |
Experimental Protocol: N-Alkylation of Protected Indole Core
This protocol is a representative procedure for the N-alkylation step in the synthesis of a Bazedoxifene precursor, based on established chemical principles and patent literature.
Materials:
-
5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole
-
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane (1.1 equivalents) in anhydrous DMF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the protected Bazedoxifene intermediate.
Visualizations
Caption: Reaction pathway for Bazedoxifene synthesis and major byproduct formation.
References
Technical Support Center: Optimizing Reactions with 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield and efficiency of chemical reactions involving "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride." This intermediate is notably used in the synthesis of Bazedoxifene, a selective estrogen receptor modulator (SERM).[1][2] The following information is designed to address common challenges and provide actionable solutions for your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows little to no consumption of the starting materials. What are the possible reasons, and how can I improve the conversion rate?
Answer: Low conversion can stem from several factors related to reagent activity, reaction conditions, and the inherent reactivity of the substrates. Here are the primary causes and troubleshooting steps:
-
Insufficient Base Strength or Solubility: In reactions like N-alkylation of indoles or Williamson ether synthesis, a sufficiently strong base is crucial to deprotonate the nucleophile (e.g., an indole or a phenol). If the base is too weak or poorly soluble in the reaction solvent, the concentration of the reactive anion will be too low for the reaction to proceed efficiently.
-
Solution: Consider switching to a stronger base. For N-alkylation of indoles, sodium hydride (NaH) is a common and effective choice. For Williamson ether synthesis involving phenols, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydroxide (NaOH) can be effective.[3] Ensure the chosen base has adequate solubility in your solvent system. Phase-transfer catalysts can also be employed to improve the reactivity of solid bases.
-
-
Poor Quality or Deactivated Reagents: The quality of "this compound" and other reactants is critical. Impurities or degradation of the starting materials can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. Use freshly opened or properly stored reagents. The hydrochloride salt form of the azepane derivative may need to be neutralized or used with a sufficient excess of base to generate the free amine for subsequent reactions.
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Be cautious, as excessively high temperatures can lead to side reactions and decomposition.[4]
-
-
Inappropriate Solvent: The choice of solvent is critical for dissolving reactants and facilitating the desired reaction pathway.
-
Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for Sₙ2 reactions such as N-alkylation and Williamson ether synthesis as they can solvate cations, leaving a more reactive "naked" anion.[3]
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture of products, leading to a low yield of the desired compound. What are the likely side reactions, and how can I minimize them?
Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Elimination Reactions: The chloromethyl group can undergo elimination reactions (E2), especially in the presence of a strong, sterically hindered base, leading to the formation of an alkene.
-
Solution: Use a less sterically hindered base. Running the reaction at a lower temperature can also favor the Sₙ2 (substitution) pathway over E2 (elimination).
-
-
Over-alkylation or Di-alkylation: In the case of N-alkylation of certain substrates, reaction at multiple sites can occur if the product is also nucleophilic.
-
Solution: Use a controlled stoichiometry of the alkylating agent ("this compound"). Adding the alkylating agent slowly to the reaction mixture can also help to minimize over-alkylation.
-
-
Hydrolysis of the Chloromethyl Group: If there is residual water in the reaction mixture, the chloromethyl group can be hydrolyzed to the corresponding alcohol.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the ingress of atmospheric moisture.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the N-alkylation of an indole with "this compound"?
A1: While optimal conditions can be substrate-dependent, a general starting point for the N-alkylation of an indole would be:
-
Base: Sodium hydride (NaH, 1.1-1.5 equivalents) is a common choice for deprotonating the indole nitrogen.
-
Solvent: Anhydrous DMF or THF are suitable solvents.
-
Temperature: The reaction is typically started at 0°C for the deprotonation step and then allowed to warm to room temperature or heated gently (e.g., 50-80°C) to drive the alkylation to completion.
-
Atmosphere: The reaction should be carried out under an inert atmosphere (N₂ or Ar) to prevent moisture contamination.
Q2: How can I monitor the progress of my reaction effectively?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Q3: What are some common impurities that might be present in the final product, and how can they be removed?
A3: Common impurities could include unreacted starting materials, the hydrolyzed alcohol derivative of the chloromethyl group, and potential side products from elimination or over-alkylation. Purification is typically achieved through:
-
Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from impurities based on polarity.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
Q4: Is the hydrochloride salt of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane" suitable for direct use in alkylation reactions?
A4: The hydrochloride salt is generally not used directly as the protonated amine is not nucleophilic. The free base must be generated in situ by using at least one extra equivalent of base to neutralize the HCl salt, in addition to the base required for the primary reaction. Alternatively, the free base can be prepared beforehand by treating the hydrochloride salt with a base and extracting the free amine into an organic solvent.
Data Presentation
Table 1: General Parameters for Yield Optimization in Alkylation Reactions
| Parameter | Condition | Rationale | Potential Issues |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Stronger, non-nucleophilic bases favor deprotonation without competing in the substitution reaction. | Very strong bases can promote elimination. Solubility can be an issue. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents stabilize the transition state of Sₙ2 reactions. | Can be difficult to remove completely after the reaction. |
| Temperature | 0°C to 80°C | Higher temperatures increase reaction rates. | Can lead to increased side products (elimination, decomposition). |
| Concentration | 0.1 M - 1.0 M | Higher concentrations can increase reaction rates. | May lead to solubility issues or increased side reactions. |
| Atmosphere | Inert (N₂, Ar) | Prevents reaction with atmospheric moisture and oxygen. | Requires specialized glassware and techniques. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Indole Derivative
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole derivative (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Stirring: Stir the mixture at 0°C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Addition of Alkylating Agent: Prepare a solution of "this compound" (1.1 eq) and a suitable base (e.g., triethylamine, 1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., 50-60°C) may be applied.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Williamson Ether Synthesis with a Phenolic Substrate
-
Preparation: To a round-bottom flask, add the phenolic substrate (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add a polar aprotic solvent such as DMF or acetonitrile.
-
Addition of Alkylating Agent: Add "this compound" (1.1 eq) and an additional equivalent of base (e.g., K₂CO₃, 1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture with stirring to a suitable temperature (e.g., 60-80°C) and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
References
Optimization of solvent and temperature for "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most probable synthetic route is an N-alkylation reaction. This involves the reaction of azepane with a suitable alkylating agent, such as 1-(chloromethyl)-4-(2-chloroethoxy)benzene, or a two-step process involving the reaction of azepane with 2-(4-(chloromethyl)phenoxy)ethanol followed by activation of the hydroxyl group.
Q2: I am observing low yields in my reaction. What are the potential causes and how can I address them?
Low yields can arise from several factors in an N-alkylation reaction.[1][2] Key areas to investigate include:
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Purity of reagents: Ensure that all reactants, reagents, and solvents are pure and anhydrous, as moisture can interfere with the reaction.[1]
-
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.[1][3]
-
Inefficient base: The base used may not be strong enough to deprotonate the amine effectively, or it may have poor solubility in the chosen solvent.[2][4]
Q3: My main issue is the formation of multiple products. How can I improve the selectivity of the reaction?
The formation of multiple products is a common challenge. To improve selectivity:
-
Control stoichiometry: Use a precise 1:1 molar ratio of your amine (azepane) and the alkylating agent to minimize over-alkylation.[2]
-
Optimize temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product.[4][5]
-
Slow addition of reagents: Adding the alkylating agent dropwise to the reaction mixture can help to maintain a low concentration, which can suppress the formation of byproducts.[4]
Q4: What are the best solvents for this type of N-alkylation reaction?
Polar aprotic solvents are generally preferred for N-alkylation reactions as they can accelerate the rate of SN2 reactions.[4] Commonly used solvents include:
The choice of solvent can significantly impact the reaction outcome, and it is advisable to screen a few options.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low to No Product Formation | Ineffective base.[4] | Switch to a stronger, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃). Ensure the base is soluble in the reaction solvent.[4] |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[1] | |
| Poor quality of starting materials. | Use freshly distilled solvents and ensure the purity of the amine and alkylating agent. | |
| Formation of Quaternary Ammonium Salt (Over-alkylation) | High reactivity of the tertiary amine product.[4] | Perform the reaction at a lower temperature. Control the addition of the alkylating agent by adding it slowly and dropwise.[4] |
| Inappropriate stoichiometry. | Carefully optimize the molar ratio of the amine to the alkylating agent. A slight excess of the amine can sometimes favor mono-alkylation.[4] | |
| Difficulty in Product Purification | Unreacted starting materials co-eluting with the product.[2] | Optimize the reaction to drive it to completion.[2] Consider a different purification technique, such as crystallization or an alternative chromatographic method. |
| Formation of closely related byproducts.[2] | Adjust the reaction conditions (solvent, temperature, base) to improve selectivity. |
Optimization of Reaction Conditions: Solvent and Temperature Effects (Hypothetical Data)
The following tables summarize hypothetical quantitative data to illustrate the impact of solvent and temperature on the yield of this compound.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetonitrile | 50 | 24 | 75 |
| DMF | 50 | 24 | 68 |
| THF | 50 | 24 | 55 |
| Dichloromethane | 50 | 24 | 40 |
Reaction Conditions: Azepane (1.0 eq.), 1-(chloromethyl)-4-(2-chloroethoxy)benzene (1.1 eq.), K₂CO₃ (1.5 eq.).
Table 2: Effect of Temperature on Reaction Yield in Acetonitrile
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| Room Temperature (25°C) | 48 | 45 |
| 50 | 24 | 75 |
| 70 | 12 | 85 |
| 90 | 8 | 82 (with increased byproducts) |
Reaction Conditions: Azepane (1.0 eq.), 1-(chloromethyl)-4-(2-chloroethoxy)benzene (1.1 eq.), K₂CO₃ (1.5 eq.) in Acetonitrile.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in Acetonitrile
-
To a round-bottom flask, add azepane (1.0 equivalent) and anhydrous acetonitrile.
-
Add potassium carbonate (1.5 equivalents).
-
Add the alkylating agent, 1-(chloromethyl)-4-(2-chloroethoxy)benzene (1.1 equivalents), to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 70°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
To form the hydrochloride salt, dissolve the purified product in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent.
-
Filter the resulting precipitate and dry under vacuum to obtain this compound.
Protocol 2: General Procedure for N-Alkylation using Sodium Hydride in THF
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of azepane (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0°C and add the alkylating agent (1.1 equivalents) dropwise.
-
Stir the reaction at the desired temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product and convert it to the hydrochloride salt as described in Protocol 1.
Diagrams
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for N-alkylation synthesis.
References
Preventing degradation of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" during storage
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, the compound should be stored at 4°C under a dry, inert atmosphere, such as nitrogen, and protected from moisture.[1][2]
Q2: The solid material has changed color (e.g., from off-white to yellowish). What could be the cause?
A2: Color change often indicates chemical degradation. This could be due to exposure to air (oxidation), moisture (hydrolysis), or light. It is crucial to re-analyze the material to assess its purity before use.
Q3: My compound shows poor solubility in aqueous solutions compared to previous batches. Why might this be?
A3: A decrease in solubility can be a sign of degradation. The formation of less soluble degradation products or polymerization could be the cause. It is also possible that the hydrochloride salt has been compromised, affecting its solubility.[3][4]
Q4: I have observed new peaks in my HPLC analysis of the compound after storage. What are these?
A4: New peaks are likely indicative of degradation products. Based on the structure, potential degradation pathways include hydrolysis of the chloromethyl group to a hydroxymethyl or a benzyl alcohol derivative, or cleavage of the ether linkage.
Q5: Can I store the compound in a standard laboratory freezer at -20°C?
A5: While -20°C is generally acceptable for long-term storage of many chemicals, for this specific compound, the manufacturer recommends 4°C for the solid.[1][2] If dissolved in a solvent, storage at -20°C or -80°C for a limited time (1 to 6 months) is recommended, always under nitrogen.[1] Repeated freeze-thaw cycles should be avoided.
Q6: Is it necessary to handle this compound in a fume hood?
A6: Yes, it is recommended to handle this compound in a chemical fume hood.[5][6] This minimizes the risk of inhaling any fine particles or potential volatile degradation products. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Change in Physical Appearance (e.g., clumping, discoloration) | Exposure to moisture and/or air (oxygen). | Discard the affected batch and obtain a fresh one. Review storage procedures to ensure the container is tightly sealed and stored in a desiccator or under an inert atmosphere. |
| Inconsistent Experimental Results | Degradation of the compound leading to lower effective concentration. | Re-qualify the compound using an appropriate analytical method (e.g., HPLC, LC-MS) to determine its purity. If degradation is confirmed, use a fresh, properly stored batch for subsequent experiments. |
| Precipitation in Stock Solutions | The solubility limit has been exceeded, or the compound is degrading into less soluble products. | Prepare fresh stock solutions. Consider using a different solvent or slightly warming the solution to aid dissolution (if the compound is stable at higher temperatures). Always filter the solution before use. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound via HPLC
Objective: To determine the purity of the compound and identify the presence of any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Methodology:
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a sample solution from the stored material at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm (or a wavelength determined by UV-Vis scan)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to that of the standard. The appearance of new peaks or a decrease in the area of the main peak in the sample indicates degradation. The purity can be calculated based on the relative peak areas.
Visualizations
Caption: Potential degradation pathways of the compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hydrochloride) | 223251-25-0 [sigmaaldrich.com]
- 3. pharmainfonepal.com [pharmainfonepal.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. iranacid.com [iranacid.com]
Troubleshooting guide for the synthesis of azepane-containing compounds
Welcome to the technical support center for the synthesis of azepane-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a clear question-and-answer format. Here you will find detailed methodologies for key experiments, quantitative data to guide your optimization efforts, and visual diagrams to clarify complex workflows and decision-making processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of azepane rings?
A1: The synthesis of the seven-membered azepane ring is often challenging due to unfavorable entropic factors and potential transannular strain.[1] Common issues include low yields in ring-closure reactions, the formation of side products, and difficulties in purification. For chiral azepanes, racemization at stereogenic centers is a significant concern, particularly under harsh reaction conditions such as elevated temperatures or the presence of strong bases.[2]
Q2: My azepane synthesis is resulting in a low yield. What are the general parameters I should investigate?
A2: Low yields in azepane synthesis can stem from several factors. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and concentration are critical. The formation of a seven-membered ring can be sensitive to these parameters. Sometimes, milder conditions and longer reaction times are more effective.
-
Catalyst/Reagent Quality: The purity and activity of catalysts and reagents are paramount. Ensure all materials are of high quality and handled under appropriate conditions (e.g., inert atmosphere for sensitive reagents).
-
Starting Material Stability: Your linear precursor may be degrading under the reaction conditions before cyclization can occur.
-
Side Reactions: Competing reactions, such as intermolecular polymerization or the formation of smaller, more stable rings, can significantly reduce the yield of the desired azepane.
Q3: I am struggling with the purification of my crude azepane-containing compound. What are some effective purification strategies?
A3: Purification of azepane derivatives can be challenging due to their often polar and basic nature. Column chromatography on silica gel is a common method, but degradation can occur if the compound is sensitive to the acidic nature of standard silica gel.[3] In such cases, using deactivated silica or an alternative stationary phase is recommended. Reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying polar and basic compounds and can be optimized for specific azepane derivatives.[4] Crystallization can also be an effective purification method if the compound is a solid and a suitable solvent system can be found.[5]
Troubleshooting Guides
Issue 1: Low Yield in Intramolecular Cyclization Reactions
Symptom: The intramolecular cyclization step to form the azepane ring results in a low yield of the desired product, with significant recovery of starting material or formation of unidentified byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Unfavorable Ring Closure Kinetics | Optimize reaction concentration. High dilution conditions can favor intramolecular cyclization over intermolecular side reactions. Increase the reaction temperature cautiously, as this can sometimes overcome the activation energy for ring closure. However, be mindful of potential degradation. |
| Poor Leaving Group | If your cyclization involves nucleophilic substitution, ensure you are using a good leaving group (e.g., tosylate, mesylate, or a halide). |
| Steric Hindrance | Bulky substituents on the acyclic precursor can hinder the cyclization. Consider redesigning the synthetic route to introduce bulky groups after the azepane ring has been formed. |
| Incorrect Stoichiometry of Reagents | Carefully re-evaluate the stoichiometry of all reagents, especially if a catalyst or a base is used. |
Caption: Troubleshooting workflow for low yield in azepane cyclization.
Issue 2: Racemization of Chiral Azepane Derivatives
Symptom: The final chiral azepane product shows a significant loss of enantiomeric excess (ee) compared to the enantiomerically pure starting material.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Harsh Reaction Conditions | Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[2] Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed. |
| Strong Base | Switch to a milder, non-nucleophilic, or sterically hindered base (e.g., triethylamine, DIPEA).[2] The choice of base can have a dramatic effect on the retention of stereochemistry. |
| Acidic Proton | If the stereocenter is adjacent to an acidic proton (e.g., alpha to a carbonyl group), consider using a bulky protecting group on the nitrogen to sterically hinder deprotonation.[2] |
| Inappropriate Solvent | The polarity of the solvent can influence the stability of charged intermediates that may lead to racemization. Screen different solvents to find one that minimizes loss of ee. |
Quantitative Data on Base and Temperature Effects on Enantiomeric Excess
The following table illustrates the hypothetical effect of different bases and temperatures on the enantiomeric excess (ee) of a chiral azepane formed via intramolecular cyclization.
| Base | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) |
| Sodium Ethoxide | Ethanol | 50 | 65 |
| Potassium tert-Butoxide | THF | 25 | 78 |
| Triethylamine | Dichloromethane | 25 | 92 |
| DIPEA | Dichloromethane | 0 | 97 |
Caption: Decision tree for mitigating racemization in chiral azepane synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Functionalized Azepine via Cu(I)-Catalyzed Tandem Amination/Cyclization
This protocol is based on a method for the synthesis of trifluoromethyl-substituted azepin-2-carboxylates.[1]
Materials:
-
Functionalized allenyne (1.0 equiv)
-
Aniline (1.2 equiv)
-
Cu(MeCN)₄PF₆ (10 mol%)
-
Anhydrous dioxane
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the functionalized allenyne and Cu(MeCN)₄PF₆.
-
Add anhydrous dioxane via syringe.
-
Add the aniline to the reaction mixture via syringe.
-
Heat the reaction mixture to 70 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired azepine derivative.
Optimization of Reaction Conditions for Cu(I)-Catalyzed Tandem Amination/Cyclization [1]
| Entry | Amine (equiv) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | NMR Yield (%) |
| 1 | 2.0 | 10 | Dioxane | 90 | 8 | 65 |
| 2 | 2.0 | 10 | Toluene | 90 | 16 | 43 |
| 3 | 2.0 | 5 | Dioxane | 90 | 8 | 35 |
| 4 | 1.5 | 10 | Dioxane | 70 | 8 | 82 |
| 5 | 1.2 | 10 | Dioxane | 70 | 6 | 91 |
Protocol 2: Azepane Synthesis via Ring-Closing Metathesis (RCM)
This protocol provides a general procedure for the synthesis of an azepane ring using a Grubbs catalyst.
Materials:
-
Diene-containing acyclic amine precursor (1.0 equiv)
-
Grubbs second-generation catalyst (e.g., 5 mol%)
-
Anhydrous and degassed dichloromethane (DCM) or toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Dissolve the diene-containing acyclic amine precursor in anhydrous and degassed DCM or toluene in a flame-dried Schlenk flask under an inert atmosphere. The concentration is typically in the range of 0.01-0.05 M to favor intramolecular reaction.
-
Add the Grubbs catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the azepane-containing compound.
Protocol 3: Purification of a Basic Azepane Derivative by HPLC
This protocol is a general guideline for the purification of a basic azepane compound using reversed-phase HPLC.[4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
Procedure:
-
Sample Preparation: Dissolve the crude azepane compound in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Setup: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes.
-
Injection and Fraction Collection: Inject the prepared sample and run the specified gradient. Collect the fractions corresponding to the peak of the desired product.
-
Post-Purification: Combine the collected fractions, remove the acetonitrile by rotary evaporation, and lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.
Caption: A general experimental workflow for the synthesis and purification of azepane-containing compounds.
References
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0802190A1 - Process and intermediates for preparing azepines - Google Patents [patents.google.com]
Azepane ring stability and potential for ring-opening side reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azepane-containing compounds. This resource provides guidance on the stability of the azepane ring and helps troubleshoot potential ring-opening side reactions that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is the azepane ring under typical laboratory conditions?
A1: The azepane ring, a seven-membered saturated nitrogen heterocycle, is generally considered to be a stable scaffold.[1][2] Its stability is attributed to a balance of intermediate ring strain and conformational flexibility.[3] Azepane and its derivatives are found in numerous approved pharmaceutical drugs, highlighting their stability under physiological and storage conditions.[4]
Q2: What are the primary factors that can compromise the stability of an azepane ring and potentially lead to ring-opening?
A2: While generally stable, the integrity of the azepane ring can be affected by several factors, particularly under forced conditions. The most common degradation pathways for cyclic amines include oxidation, exposure to harsh pH conditions (acidic or basic), and high temperatures.[1]
-
Oxidation: The nitrogen atom in the azepane ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, heat, or trace metal ions. This can lead to the formation of N-oxides and, in more extreme cases, may promote ring cleavage.[1]
-
Acid/Base Catalysis: Strong acidic or basic conditions, especially at elevated temperatures, can catalyze degradation reactions. While less strained than smaller rings like azetidines, protonation of the azepane nitrogen under acidic conditions could potentially facilitate nucleophilic attack and subsequent ring-opening.[5]
-
Thermal Stress: High temperatures can provide the necessary energy to initiate thermal degradation, which may involve radical mechanisms and cleavage of C-N or C-C bonds.[6]
Q3: Are N-substituted azepanes more or less stable than the parent azepane?
A3: The nature of the substituent on the nitrogen atom can significantly influence the stability of the azepane ring. Electron-withdrawing groups can impact the basicity of the nitrogen and potentially affect its susceptibility to acid-catalyzed reactions. Bulky substituents may offer steric protection. Conversely, certain substituents might introduce new reaction pathways or alter the electronic properties of the ring, potentially affecting its stability.
Q4: What are the likely products of azepane ring-opening?
A4: The specific ring-opening products will depend on the reaction conditions and the structure of the azepane-containing molecule. Generally, one might expect to see linear amino alcohols, amino ketones, or other bifunctional aliphatic compounds resulting from the cleavage of a C-N or C-C bond within the ring. Identifying these products typically requires analytical techniques such as mass spectrometry.
Troubleshooting Guides
Issue 1: Unexpected Impurity Detected in Azepane-Containing Sample
Symptom: An unknown peak appears in your HPLC or LC-MS chromatogram after your azepane-containing compound has been stored, subjected to reaction conditions, or purified.
Possible Cause: The azepane ring may be undergoing a side reaction, such as oxidation or slow ring-opening.
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS/MS to determine the molecular weight of the impurity. An increase of 16 amu could suggest oxidation to an N-oxide. A mass corresponding to the addition of water might indicate hydrolysis if a susceptible functional group is present, or potentially a ring-opened product.
-
Assess Storage Conditions: Ensure the compound is stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, heat, and oxygen.[1]
-
Evaluate Reaction/Purification Conditions:
-
pH: If the reaction or purification involves acidic or basic conditions, consider if they are too harsh. Neutralize the sample as soon as possible after the step is complete.
-
Temperature: Avoid excessive heat. If purification is done via chromatography, consider if the compound is degrading on the column.[7]
-
Atmosphere: If possible, run reactions and purifications under an inert atmosphere to prevent oxidation.
-
Issue 2: Low Yield or Product Degradation in Reactions Involving Azepane Scaffolds
Symptom: You are experiencing a lower than expected yield in a synthetic step, and analysis of the crude reaction mixture suggests the formation of multiple degradation products.
Possible Cause: The reaction conditions are too harsh for the azepane ring or other functional groups in your molecule, leading to side reactions.
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: A systematic forced degradation study can help identify the specific conditions (acid, base, oxidation, heat, light) under which your compound is unstable.[8][9] This will provide valuable information for optimizing your reaction conditions.
-
Modify Reaction Conditions:
-
Temperature: Run the reaction at a lower temperature for a longer period.
-
Reagents: If a strong acid or base is used, try a weaker or sterically hindered alternative.
-
Protecting Groups: If not already present, consider protecting the azepane nitrogen, which can prevent oxidation and alter its reactivity.
-
Quantitative Data Presentation
To assess the stability of an azepane-containing active pharmaceutical ingredient (API), a forced degradation study can be performed. The following table provides a hypothetical summary of results from such a study, illustrating how quantitative data on degradation can be presented.
| Stress Condition | Reagent/Parameter | Time (hours) | Temperature (°C) | Degradation (%) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 3.5 | Ring-opened amino alcohol |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | 1.8 | Minor unidentified polar impurities |
| Oxidation | 3% H₂O₂ | 24 | 25 | 8.2 | N-oxide, Ring-opened products |
| Thermal | Solid State | 48 | 80 | 2.1 | Minor unidentified non-polar impurities |
| Photolytic | 1.2 million lux hours | 48 | 25 | 1.1 | No significant degradation |
Experimental Protocols
Protocol: Forced Degradation Study of an Azepane-Containing Compound
Objective: To identify the degradation pathways of an azepane-containing compound under various stress conditions and to develop a stability-indicating analytical method.[8]
Materials:
-
Azepane-containing compound of interest
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV and/or MS detector[10]
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the azepane-containing compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[8]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Heat the solution at 60°C for a specified time (e.g., 24 hours).
-
At various time points, withdraw a sample, neutralize it, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
At various time points, withdraw a sample, neutralize it, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Also, heat a solution of the compound in a suitable solvent at 60°C for 24 hours.[1]
-
Prepare samples for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[1]
-
Analyze the sample by HPLC.
-
-
Analysis:
-
Analyze all samples, along with a control sample (stock solution diluted with mobile phase), by a stability-indicating HPLC-UV/MS method.
-
The mass spectrometer will help in the tentative identification of degradation products.[10]
-
Visualizations
Caption: Potential degradation pathways for an azepane ring.
References
- 1. benchchem.com [benchchem.com]
- 2. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Azepane - Wikipedia [en.wikipedia.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianjpr.com [asianjpr.com]
- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Issues with the purity of commercial "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial "1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride". The information provided is intended to assist in identifying and resolving purity-related issues encountered during experimental work.
Troubleshooting Guides & FAQs
This section addresses common issues related to the purity of this compound.
Question 1: My sample of this compound appears discolored (e.g., off-white to yellowish or grayish). Is this indicative of impurity?
Answer:
A slight off-white to grayish color is often within the acceptable specifications for this solid compound. However, a significant deviation to a yellow or brown hue could indicate the presence of degradation products or residual impurities from the synthesis process.
-
Possible Causes:
-
Oxidation: Exposure to air and light can lead to oxidative degradation of the phenoxy ring or the azepane moiety.
-
Residual Solvents or Reagents: Incomplete removal of colored starting materials or reagents from the synthesis can result in discoloration.
-
Degradation: Improper storage conditions, such as elevated temperatures or exposure to moisture, can cause the compound to degrade over time.
-
-
Recommended Actions:
-
Review the Certificate of Analysis (CoA): Compare the appearance of your sample to the description provided in the CoA.
-
Perform Purity Analysis: Utilize HPLC or TLC to assess the number and levels of impurities. A significant impurity profile accompanying the discoloration warrants further investigation.
-
Proper Storage: Ensure the compound is stored at the recommended temperature (typically 2-8°C), under an inert atmosphere (e.g., nitrogen or argon), and protected from light and moisture.
-
Question 2: I am observing an unexpected peak in my HPLC analysis of a freshly prepared solution of the compound. What could be the source of this impurity?
Answer:
An unexpected peak in the HPLC chromatogram of a freshly prepared solution can originate from several sources. Identifying the nature of the impurity is crucial for troubleshooting your experiment.
-
Possible Impurities and Their Sources:
-
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol: This can arise from the hydrolysis of the chloromethyl group. This is more likely to occur if the compound is exposed to moisture or nucleophilic solvents.
-
4-(2-(Azepan-1-yl)ethoxy)benzaldehyde: Oxidation of the corresponding alcohol impurity or the chloromethyl group can lead to the formation of this aldehyde.
-
Starting Material Impurities: Residual unreacted starting materials from the synthesis, such as 1-(2-phenoxyethyl)azepane or 4-(chloromethyl)phenol, could be present.
-
Solvent-Related Adducts: The reactive chloromethyl group can potentially react with certain solvents or buffer components.
-
-
Troubleshooting Workflow:
Impurity Identification Workflow
Question 3: My reaction yield is consistently lower than expected when using a new batch of this compound. Could purity be the issue?
Answer:
Yes, the purity of your starting material can significantly impact reaction yields. If the actual purity is lower than stated, you will be using a sub-stoichiometric amount of the reactant, leading to incomplete conversion.
-
Recommended Purity Assessment:
-
Quantitative NMR (qNMR): This is an excellent method to determine the absolute purity of your compound against a certified internal standard.
-
HPLC with a Reference Standard: If a certified reference standard is available, you can create a calibration curve to accurately quantify the amount of the active compound in your batch.
-
Review CoA: Check the assay or purity value on the CoA. Commercial grades can have purities around 95%, which should be factored into your reaction calculations.
-
Question 4: I suspect my compound is degrading upon storage in solution. How can I confirm this and what are the likely degradation products?
Answer:
This compound is susceptible to degradation in solution, primarily through hydrolysis and oxidation.
-
Confirmation of Degradation:
-
Time-Lapse HPLC Analysis: Analyze a freshly prepared solution by HPLC. Then, re-analyze the same solution after a set period (e.g., 24, 48 hours) under your typical storage conditions. A decrease in the main peak area and the appearance or increase of other peaks is indicative of degradation.
-
-
Potential Degradation Pathways and Products:
Potential Degradation Pathways
Data Presentation
The following tables summarize typical purity specifications and potential impurities.
Table 1: Typical Purity Specifications for Commercial this compound
| Parameter | Specification |
| Appearance | Off-white to gray solid |
| Purity (HPLC) | ≥ 95% |
| Maximum Unknown Individual Impurity | Not More Than 0.30% |
| Total Impurities | Not More Than 1.0% |
| Loss on Drying | Not More Than 1.0% |
| Residue on Ignition | Not More Than 0.5% |
Table 2: Potential Process-Related and Degradation Impurities
| Impurity Name | Potential Source |
| (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol | Hydrolysis of the chloromethyl group |
| 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde | Oxidation of the alcohol or chloromethyl group |
| 1-(2-Phenoxyethyl)azepane | Unreacted starting material |
| 4-(Chloromethyl)phenol | Unreacted starting material |
| Dimeric Species | Self-condensation or reaction with impurities |
Experimental Protocols
The following are representative analytical methods for assessing the purity of this compound. These may require optimization for your specific instrumentation and sample matrix.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for separating the main compound from its potential impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
2. Fourier-Transform Infrared (FTIR) Spectroscopy for Identification
FTIR can be used to confirm the identity of the compound by comparing its spectrum to that of a reference standard.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Characteristic Peaks:
-
~3000-2800 cm⁻¹: C-H stretching of the alkyl and aromatic groups
-
~1610, 1510, 1450 cm⁻¹: C=C stretching of the aromatic ring
-
~1240 cm⁻¹: Aryl-O-C stretching of the ether linkage
-
~700-600 cm⁻¹: C-Cl stretching
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying impurities.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
¹H NMR (Representative Chemical Shifts):
-
δ 7.3-6.9 ppm: Aromatic protons
-
δ 4.5 ppm: -CH₂Cl protons
-
δ 4.1 ppm: -OCH₂- protons
-
δ 2.9-2.7 ppm: -NCH₂- protons of the azepane ring adjacent to the ethyl chain
-
δ 1.8-1.5 ppm: Methylene protons of the azepane ring
-
-
¹³C NMR (Representative Chemical Shifts):
-
δ 158-130 ppm: Aromatic carbons
-
δ 67 ppm: -OCH₂- carbon
-
δ 55-50 ppm: Azepane ring carbons adjacent to the nitrogen
-
δ 46 ppm: -CH₂Cl carbon
-
δ 28-26 ppm: Other azepane ring carbons
-
Disclaimer: The experimental protocols provided are for guidance only and may need to be optimized for specific laboratory conditions and equipment. Always refer to the manufacturer's safety data sheet (SDS) before handling any chemical. This information is for research use only and not for diagnostic or therapeutic purposes.
Technical Support Center: Purification of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride. The content addresses common challenges encountered during the purification of this drug intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter with this compound?
A1: Based on a typical synthesis, potential impurities could include unreacted starting materials, byproducts from side reactions, and residual solvents. A certificate of analysis for a commercial batch of this compound indicates the presence of unknown individual impurities and total impurities, which are controlled within specific limits (e.g., NMT 0.30% for a single unknown impurity and NMT 1.0% for total impurities).[1]
Q2: My compound has a slight off-white to gray color. Is this normal, and how can I improve the color?
A2: The typical appearance of this compound is an off-white to gray solid.[1] A significant deviation in color may indicate the presence of impurities. A quick treatment of the dissolved material with activated charcoal during recrystallization may help to remove colored impurities.
Q3: I am observing a lower than expected purity by HPLC. What are the recommended initial steps for purification?
A3: For amine hydrochloride salts, a simple wash with organic solvents can be effective.[2] You can try washing the solid with solvents like ethyl acetate or hexane to remove non-polar impurities.[2] Recrystallization is another common and effective method for purifying hydrochloride salts.[2]
Q4: Which solvents are recommended for the recrystallization of this compound?
A4: While absolute ethanol can be used, many hydrochloride salts are quite soluble in it.[2] 2-Propanol is often a preferred solvent for recrystallizing hydrochloride salts.[2] You may also consider adding an anti-solvent like diethyl ether to induce precipitation.[2]
Q5: When should I consider chromatographic purification for this compound?
A5: If recrystallization and washing are insufficient to achieve the desired purity, or if you have closely related impurities, column chromatography is a suitable next step. Both normal-phase and reversed-phase chromatography can be considered. For basic amines, using a mobile phase with a competing amine like triethylamine in normal-phase chromatography, or using an amine-functionalized silica gel can prevent issues like peak tailing and compound degradation.[3] Supercritical Fluid Chromatography (SFC) has also been shown to be effective for the separation of hydrochloride salts of amines.[4]
Data Presentation
Table 1: Typical Analytical Specifications for this compound
| Parameter | Specification |
| Appearance | Off-white to gray (Solid) |
| Identification | |
| IR | The infrared absorption spectrum of the sample corresponds to that of the standard. |
| HPLC | The retention time of the main peak of the sample corresponds to that in the standard. |
| Related Substances | |
| Maximum unknown individual impurity | NMT 0.30% |
| Total impurities | NMT 1.0% |
| Physical Tests | |
| Loss on Drying | NMT 1.0% |
| Residue on Ignition | NMT 0.5% |
Data adapted from a sample Certificate of Analysis.[1]
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
2-Propanol
-
Diethyl ether (optional, as an anti-solvent)
-
Activated charcoal (optional, for color removal)
-
Heating mantle with magnetic stirrer
-
Crystallization dish
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a flask, dissolve the crude compound in a minimal amount of hot 2-propanol with stirring.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
For further precipitation, the solution can be cooled in an ice bath. If the compound is still too soluble, slowly add diethyl ether until turbidity is observed, then allow crystals to form.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold 2-propanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
Objective: To purify this compound by separating it from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (or amine-functionalized silica)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA) (optional, as a mobile phase additive)
-
Chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Select the mobile phase: Use TLC to determine a suitable solvent system. A common system for amines is a gradient of methanol in dichloromethane. To minimize peak tailing, 0.5-1% triethylamine can be added to the mobile phase.
-
Pack the column: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Load the sample: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.
-
Elute the column: Start with the less polar mobile phase and gradually increase the polarity by increasing the percentage of methanol.
-
Collect fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Mandatory Visualization
References
Catalyst selection for coupling reactions involving "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride"
This guide provides technical support for researchers using 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride in cross-coupling reactions. It offers troubleshooting advice, frequently asked questions, and detailed protocols to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in coupling reactions?
The primary reactive site on this molecule for typical cross-coupling reactions is the benzylic chloride (a C(sp³)-Cl bond). The main challenges include:
-
Lower Reactivity of Chlorides: Carbon-chlorine bonds are stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds. This makes the initial oxidative addition step to the catalyst more difficult, often requiring more specialized and reactive catalyst systems.[1][2][3]
-
Presence of a Tertiary Amine: The azepane moiety is a tertiary amine. While it is supplied as a hydrochloride salt, the free base can be generated under reaction conditions. This amine can potentially act as a ligand, coordinating to the metal center and inhibiting catalysis.[4]
-
Side Reactions: Benzylic substrates can be prone to side reactions such as homocoupling or reduction (hydrodehalogenation).
Q2: Which coupling reactions are most suitable for this substrate?
Given the benzylic chloride functional group, the Suzuki-Miyaura reaction is a highly suitable and well-documented choice for forming a new carbon-carbon bond.[5][6] This reaction couples the benzylic chloride with an organoboron reagent (like a boronic acid or ester). Other reactions like the Sonogashira coupling are less common for benzylic halides, as they typically couple terminal alkynes with aryl or vinyl halides.[7][8]
Q3: What are the recommended catalyst systems for a Suzuki-Miyaura coupling with this benzylic chloride?
Effective catalyst systems for coupling less reactive chlorides typically involve a palladium source and a specialized, bulky, electron-rich phosphine ligand.[1][2][3] N-Heterocyclic Carbene (NHC) palladium complexes have also shown high efficiency.[9]
Recommended Catalyst Components:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or pre-formed palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are excellent choices.[4] Precatalysts are often preferred as they provide cleaner and more reliable generation of the active Pd(0) species.[10]
-
Ligand: Bulky, electron-rich monophosphine ligands are critical for facilitating the challenging oxidative addition of the chloride. Recommended ligands include SPhos, XPhos, and RuPhos.[1][11] For some systems, bidentate phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) have also been used successfully.[11]
Q4: How should I select the base and solvent for the reaction?
The choice of base and solvent is crucial for reaction success and can significantly impact yield and catalyst stability.[1]
-
Base: A moderately strong base is typically required. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are common and effective choices for Suzuki-Miyaura couplings of benzylic halides.[11] Stronger bases like sodium tert-butoxide (NaOtBu) are more common in Buchwald-Hartwig aminations and should be used with caution as they can promote side reactions.
-
Solvent: Aprotic polar or non-polar solvents are generally used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[1][10] The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation by oxygen.[1]
Catalyst System Comparison for Suzuki-Miyaura Coupling
The table below summarizes catalyst systems reported for the Suzuki-Miyaura coupling of benzylic chlorides with arylboronic acids.
| Palladium Source | Ligand | Base | Solvent | Temperature | Yield Range | Reference(s) |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | (dppf) | Cs₂CO₃ (1.5 mmol) | THF | 60 °C | Good | [11] |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (3 equiv) | Toluene | 100 °C | High | [1][11] |
| KAPs(Ph-PPh₃)-Pd | PPh₃ (on support) | K₂CO₃ (2 equiv) | Ethanol/H₂O | 80 °C | Excellent | [5][9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example for coupling 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane with an arylboronic acid. Note: This is a general procedure and may require optimization for specific substrates.
1. Reagent Preparation:
-
Ensure all glassware is oven- or flame-dried to remove moisture.
-
Use anhydrous, degassed solvent. Degassing can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30 minutes or by using the freeze-pump-thaw method.
-
Ensure the purity of all starting materials, as impurities can poison the catalyst.[1]
2. Reaction Setup:
-
To a dried reaction vessel equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2-3 equivalents).
-
Add the arylboronic acid (1.1-1.5 equivalents).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
3. Reaction Execution:
-
Through the septum, add the degassed solvent (e.g., Toluene) via syringe.
-
In a separate vial, dissolve this compound (1 equivalent) in a minimum amount of the reaction solvent. Add 1 equivalent of the base to neutralize the hydrochloride salt and generate the free amine form of the starting material.
-
Add the solution of the starting material to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides & Workflows
Caption: Catalyst selection workflow for Suzuki-Miyaura reactions.
Troubleshooting Guide
Q1: My reaction has stalled or shows very low conversion. What should I investigate?
Low or no conversion is a common issue, often pointing to problems with the catalyst's activity or the reaction environment.
Caption: Troubleshooting logic for low conversion in coupling reactions.
Detailed Checklist:
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[1] Ensure your solvent was properly degassed and that the reaction was maintained under a positive pressure of an inert gas (Nitrogen or Argon). Using modern palladacycle precatalysts can lead to more reliable generation of the active catalyst compared to simple salts like Pd(OAc)₂.[4][10]
-
Incorrect Ligand Choice: The oxidative addition of a chloride bond to palladium is often the rate-limiting step. This step requires a highly active catalyst, which is generated by using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1] Traditional ligands like triphenylphosphine (PPh₃) are generally ineffective for aryl or benzylic chlorides.[12][13]
-
Reagent Purity: Impurities in starting materials, the base, or the solvent can act as catalyst poisons.[1] Ensure the purity of your substrate and coupling partner. Bases should be fresh and stored in a desiccator.[4]
-
Insufficient Temperature or Catalyst Loading: For a challenging coupling, consider increasing the temperature or the catalyst loading (e.g., from 1-2 mol% to 5 mol%) to facilitate the reaction.[1]
Q2: I am observing significant side products, such as homocoupling of the boronic acid or reduction of the starting material. What can I do?
-
Homocoupling: This often occurs when the reaction conditions are too harsh or if oxygen is present. Ensure thorough degassing of the reaction mixture. Sometimes, lowering the reaction temperature or using a slightly less active (but still effective) catalyst system can mitigate this.
-
Reduction (Hydrodehalogenation): The benzylic chloride is replaced by a hydrogen atom. This can be caused by the presence of water or other protic impurities. Ensure all reagents and solvents are anhydrous. The choice of ligand can also influence the prevalence of this side reaction.[12]
Q3: My reaction works, but the results are not reproducible. What factors should I standardize?
Lack of reproducibility often points to subtle variations in experimental setup and reagent quality.
-
Atmosphere Control: The efficiency of inert gas purging can vary. Standardize your degassing procedure (e.g., time spent bubbling, number of freeze-pump-thaw cycles).
-
Reagent Quality and Handling: Use reagents from the same batch where possible. Pay close attention to the handling of air- and moisture-sensitive components like ligands, bases, and the palladium source. Store them in a glovebox or desiccator.[4]
-
Stirring Rate: In heterogeneous mixtures (especially with inorganic bases like K₃PO₄), the stirring rate can affect reaction kinetics. Ensure consistent and vigorous stirring to maintain a well-mixed suspension.[14]
-
Water Content: Even trace amounts of water can affect the reaction. While some Suzuki reactions benefit from a small amount of water when using certain bases, consistency is key.[1] Using anhydrous conditions is the most reliable starting point for standardization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions | Semantic Scholar [semanticscholar.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Managing Reactions with 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride." The focus is on safely managing potential exothermic reactions during its use as a drug intermediate, particularly in syntheses such as that of Bazedoxifene Acetate.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients.[1][2][4] According to safety data sheets, its primary hazards include causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] It is important to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]
Q2: Are reactions involving this compound likely to be exothermic?
Q3: What are the risks of an uncontrolled exothermic reaction?
A3: An uncontrolled exothermic reaction can lead to a rapid increase in temperature and pressure within the reaction vessel, a dangerous situation known as a thermal runaway.[8] This can result in boiling of the solvent, splashing of hazardous materials, and even vessel rupture. From a chemical perspective, excessive heat can lead to decreased product yield, the formation of impurities, and decomposition of reactants or products.[8]
Q4: How can I mitigate the risks of an exothermic reaction when using this compound?
A4: Key mitigation strategies include:
-
Slow Reagent Addition: Adding reagents portion-wise or via a syringe pump allows for better temperature control.[8]
-
Adequate Cooling: Use an appropriately sized cooling bath (e.g., ice-water, dry ice/acetone) and ensure efficient stirring to dissipate heat.[8]
-
Reaction Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.
-
Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.
-
Process Intensification: For larger-scale synthesis, consider continuous flow chemistry, which offers superior heat transfer and temperature control compared to traditional batch processing.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid, unexpected temperature increase | Reaction is proceeding too quickly; insufficient cooling. | 1. Immediately cease addition of any reagents. 2. Enhance cooling by adding more ice or switching to a colder cooling bath. 3. If necessary, add a pre-cooled, inert solvent to dilute the reaction mixture. |
| Localized boiling or fuming | Poor mixing leading to "hot spots" in the reaction vessel. | 1. Increase the stirring rate to improve heat distribution. 2. Ensure the thermometer is positioned to accurately reflect the bulk internal temperature. |
| Reaction does not initiate, followed by a sudden, vigorous exotherm | An induction period followed by a runaway reaction. | 1. This is a particularly hazardous situation. Avoid large-scale reactions until the induction period is understood. 2. For future experiments, consider adding a small amount of a pre-activated reaction mixture or gently warming a small portion to initiate the reaction under controlled conditions. |
| Formation of significant impurities | Excessive reaction temperature promoting side reactions. | 1. Lower the reaction temperature. 2. Slow the rate of reagent addition. 3. Verify the purity of starting materials, as impurities can sometimes catalyze side reactions. |
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction
This protocol outlines a general procedure for a nucleophilic substitution reaction involving this compound, with an emphasis on managing potential exotherms.
1. Risk Assessment and Preparation:
- Conduct a thorough risk assessment, paying close attention to the potential for an exothermic reaction.[8]
- Ensure an appropriate cooling bath and a quenching agent are readily accessible.
- All glassware should be clean and dry.
2. Reaction Setup:
- Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer to monitor the internal temperature, a dropping funnel or syringe pump for controlled reagent addition, and an inert gas inlet (e.g., nitrogen).
- Dissolve this compound in a suitable anhydrous solvent in the flask.
- Cool the solution to the desired starting temperature (e.g., 0 °C) using an ice-water bath.
3. Reagent Addition:
- Dissolve the nucleophile in the same anhydrous solvent and load it into the dropping funnel or syringe pump.
- Add the nucleophile solution dropwise to the cooled, stirred solution of the azepane derivative.
- Monitor the internal temperature closely during the addition. The rate of addition should be adjusted to maintain a stable internal temperature.
4. Reaction Monitoring and Work-up:
- After the addition is complete, allow the reaction to stir at the controlled temperature until completion, which can be monitored by an appropriate technique (e.g., TLC, LC-MS).
- Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., cold water or a saturated ammonium chloride solution), while still maintaining cooling.
- Proceed with the standard extraction and purification procedures.
Visualizations
Caption: Workflow for conducting a potentially exothermic reaction.
Caption: Decision tree for managing a thermal event.
References
- 1. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hydrochloride) | CBI AxonTracker [cbi-tmhs.org]
- 2. 1-12-[4-(Chloromethyl-Phenoxy]-ethyl;-azepane – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use- Sanika Chemicals [sanikachem.com]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pharma-iq.com [pharma-iq.com]
- 8. benchchem.com [benchchem.com]
- 9. Streamlining Pharmaceutical Synthesis: The Science of Process Intensification in High-Yield API Production - PharmaFeatures [pharmafeatures.com]
- 10. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Impact of moisture on "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride. This document focuses on the impact of moisture on the reactivity and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Based on supplier recommendations, this compound is moisture-sensitive and should be stored under controlled conditions to maintain its integrity.[1] Proper storage involves:
-
Temperature: 4°C.
-
Atmosphere: Under a dry, inert atmosphere such as nitrogen.
-
Protection from Moisture: Keep in a tightly sealed container, away from moisture.[1] For long-term storage in solvent, it is recommended to store at -80°C for up to six months or -20°C for one month, also under nitrogen and away from moisture.[1]
Q2: What is the primary cause of this compound's sensitivity to moisture?
A2: The primary reason for its moisture sensitivity is the presence of a chloromethyl ether functional group (-O-CH₂-Cl) on the phenoxy ring. This group is susceptible to hydrolysis, a chemical reaction with water. The benzylic position of the chloromethyl group makes it particularly reactive.
Q3: What are the potential consequences of exposing this compound to moisture?
A3: Exposure to moisture can lead to several undesirable outcomes:
-
Degradation of the Starting Material: The compound can hydrolyze, reducing its purity and the amount of active reagent available for your reaction.
-
Formation of Impurities: Hydrolysis will generate byproducts, primarily the corresponding hydroxymethyl derivative (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol and hydrochloric acid. These impurities can complicate reaction work-up and purification.
-
Reduced Reaction Yield and Selectivity: The presence of degradation products and excess moisture can lead to lower yields of your desired product and potentially promote side reactions.
-
Inconsistent Reaction Results: Variable amounts of moisture contamination will lead to poor reproducibility of your experiments.
Q4: My reaction with this compound is giving a low yield. Could moisture be the cause?
A4: Yes, moisture is a very likely culprit for low yields in reactions involving this compound. The hydrolysis of the chloromethyl ether reduces the amount of the active alkylating agent, thus decreasing the potential yield of the desired product. It is crucial to ensure all aspects of your experimental setup are rigorously dried.
Q5: How can I detect if my sample of this compound has been compromised by moisture?
A5: While visual inspection may not always reveal degradation, you can use analytical techniques to assess the purity of your starting material. High-Performance Liquid Chromatography (HPLC) is a suitable method to check for the presence of the parent compound and its hydrolysis byproduct. A Certificate of Analysis for a pure sample shows very low levels of total impurities (e.g., 0.28%).[1] Comparing your sample's chromatogram to a reference standard or a previously validated batch can reveal the extent of degradation.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield in Alkylation Reaction
| Potential Cause | Recommended Solution |
| Degradation of this compound due to moisture. | 1. Verify Reagent Quality: Before use, check the purity of your starting material using HPLC. Compare it to the supplier's Certificate of Analysis. |
| 2. Ensure Anhydrous Reaction Conditions: Rigorously dry all glassware in an oven (e.g., >100°C for several hours) and cool under a stream of dry nitrogen or in a desiccator. Use freshly distilled, anhydrous solvents. | |
| 3. Proper Handling of Reagent: Handle the compound under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques). Use dry syringes and needles for transfers. | |
| Inactive Alkylating Agent | If the reagent has been stored improperly or for an extended period, it may have degraded. Use a fresh bottle of the reagent. |
| Suboptimal Reaction Conditions | Review your reaction parameters, including base, solvent, and temperature, to ensure they are appropriate for the specific transformation. |
Issue 2: Formation of Multiple Products/Impurities
| Potential Cause | Recommended Solution |
| Presence of Hydrolysis Byproduct | The primary impurity from moisture exposure is (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol. This can be identified by analytical techniques such as LC-MS. To avoid this, strictly follow anhydrous protocols for handling and reaction setup. |
| Side Reactions Promoted by Moisture or Byproducts | The hydrochloric acid generated during hydrolysis can catalyze other unwanted reactions. Ensure your reaction is performed under strictly anhydrous and inert conditions. |
| Over-alkylation or Self-condensation | These are common side reactions in alkylation chemistry. To minimize them, control the stoichiometry of your reactants carefully and consider the slow addition of the alkylating agent to the reaction mixture. |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol outlines the best practices for handling this moisture-sensitive reagent to minimize degradation.
Materials:
-
This compound in its original, sealed container.
-
Glove box or Schlenk line with a dry nitrogen or argon supply.
-
Oven-dried glassware (e.g., reaction flask, weighing boat).
-
Dry, clean spatula.
-
Analytical balance.
Procedure:
-
Place the sealed container of the reagent, along with all necessary glassware and tools, into the antechamber of a glove box.
-
Purge the antechamber with an inert gas according to the glove box's standard operating procedure.
-
Once inside the main chamber, allow the reagent container to equilibrate to the glove box's ambient temperature before opening to prevent condensation.
-
Carefully open the container and quickly weigh the desired amount of the solid into an oven-dried, tared container.
-
Immediately and securely seal the main reagent container.
-
The weighed reagent can then be added to the reaction vessel within the inert atmosphere.
-
If a Schlenk line is used, perform all manipulations under a positive pressure of inert gas.
Protocol 2: General Procedure for an Alkylation Reaction under Anhydrous Conditions
This protocol provides a general workflow for using this compound in an alkylation reaction.
Materials:
-
Oven-dried, multi-neck, round-bottom flask equipped with a magnetic stir bar, septa, and a nitrogen/argon inlet.
-
Anhydrous reaction solvent (e.g., tetrahydrofuran, acetonitrile).
-
Your nucleophilic substrate.
-
A suitable non-aqueous base (if required).
-
This compound.
-
Dry syringes and needles.
Procedure:
-
Assemble the oven-dried glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
Introduce the nucleophilic substrate and anhydrous solvent into the reaction flask using a dry syringe.
-
If a base is required, add it at the appropriate temperature (this may require cooling the reaction mixture).
-
In a separate, dry container (preferably within a glove box), weigh the required amount of this compound.
-
Dissolve the weighed alkylating agent in a minimal amount of anhydrous solvent.
-
Using a dry syringe, slowly add the solution of the alkylating agent to the stirred reaction mixture containing the nucleophile.
-
Maintain the reaction under an inert atmosphere and at the desired temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, perform the appropriate aqueous work-up.
Visualizations
Caption: Proposed hydrolysis pathways of the chloromethyl ether group.
Caption: Logical workflow for troubleshooting low reaction yields.
References
Validation & Comparative
Spectroscopic Characterization of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride: A Comparative Guide
Introduction
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, including the selective estrogen receptor modulator (SERM), Bazedoxifene.[1] A thorough characterization of this intermediate is crucial to ensure the purity and quality of the final active pharmaceutical ingredient. This guide provides a comparative overview of the spectroscopic techniques used to characterize this compound.
Due to the limited availability of published experimental spectra for this compound, this guide presents a representative dataset based on the analysis of its constituent structural fragments. This data is intended to serve as a reference for researchers in the field for the identification and characterization of this molecule and its analogues.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for a representative compound structurally analogous to this compound.
Table 1: Representative ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 | d | 2H | Ar-H (ortho to CH₂Cl) |
| 6.95 | d | 2H | Ar-H (ortho to OCH₂) |
| 4.58 | s | 2H | Ar-CH₂-Cl |
| 4.15 | t | 2H | O-CH₂-CH₂-N |
| 3.10 | t | 2H | O-CH₂-CH₂-N |
| 2.90 | t | 4H | Azepane ring (-CH₂-N-CH₂-) |
| 1.70 | m | 8H | Azepane ring (-CH₂-CH₂-CH₂-) |
Table 2: Representative ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 157.5 | Ar-C -O |
| 135.0 | Ar-C -CH₂Cl |
| 129.5 | Ar-C H (ortho to CH₂Cl) |
| 115.0 | Ar-C H (ortho to OCH₂) |
| 66.0 | O-C H₂-CH₂-N |
| 58.0 | O-CH₂-C H₂-N |
| 55.0 | Azepane ring (-C H₂-N-C H₂-) |
| 46.0 | Ar-C H₂-Cl |
| 27.0 | Azepane ring (-CH₂-C H₂-CH₂-) |
| 25.0 | Azepane ring (-CH₂-CH₂-C H₂-) |
Table 3: Representative FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-2850 | Strong | C-H stretch (aliphatic and aromatic) |
| 1610, 1510, 1450 | Medium | C=C stretch (aromatic) |
| 1240 | Strong | C-O stretch (aryl ether) |
| 1175 | Medium | C-N stretch (aliphatic amine) |
| 750 | Strong | C-Cl stretch |
Table 4: Representative Mass Spectrometry Data
| m/z | Interpretation |
| 304.26 | [M+H]⁺ (Molecular ion peak for the free base) |
| 268.20 | [M-Cl]⁺ |
| 125.05 | [C₇H₆Cl]⁺ (chlorobenzyl fragment) |
| 112.12 | [C₇H₁₄N]⁺ (azepane fragment) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The solution is then filtered through a glass wool plug into a 5 mm NMR tube.
-
¹H NMR Spectroscopy :
-
Instrument : A 400 MHz (or higher) NMR spectrometer.
-
Parameters :
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing : The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak.
-
-
¹³C NMR Spectroscopy :
-
Instrument : A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters :
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing : Similar to ¹H NMR, the FID is processed with a Fourier transform, phase, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond). Pressure is applied to ensure good contact between the sample and the crystal.
-
Data Acquisition :
-
Instrument : FT-IR spectrometer equipped with a universal ATR accessory.
-
Parameters :
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Processing : A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted and may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition :
-
Instrument : A mass spectrometer with an electrospray ionization (ESI) source.
-
Parameters :
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4.5 kV.
-
Nebulizer Gas: Nitrogen.
-
-
Processing : The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
Comparative Analysis of Bazedoxifene Acetate, a SERM Synthesized from "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride"
This guide provides a comparative analysis of Bazedoxifene Acetate, a third-generation selective estrogen receptor modulator (SERM), for which "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" serves as a key synthetic intermediate.[1][2][3] Given that the hydrochloride compound is a precursor and not an active pharmaceutical ingredient, this guide focuses on the performance and characteristics of the final product, Bazedoxifene Acetate, in comparison to other relevant SERMs. This document is intended for researchers, scientists, and drug development professionals.
Certificate of Analysis for the Synthetic Intermediate
While direct biological performance data for "this compound" is not available due to its role as a precursor, a representative Certificate of Analysis (CoA) from a commercial supplier is summarized below to provide information on its chemical properties and purity.
Table 1: Certificate of Analysis for this compound [4]
| Parameter | Specification | Result |
| Appearance | White to off-white solid | Complies |
| Purity (HPLC) | ≥98% | 99.5% |
| Identity (¹H NMR) | Conforms to structure | Conforms |
| Solubility | Soluble in DMSO | Complies |
| Molecular Formula | C₁₅H₂₃Cl₂NO | C₁₅H₂₃Cl₂NO |
| Molecular Weight | 304.26 g/mol | 304.26 g/mol |
Performance Comparison of Bazedoxifene Acetate with Alternative SERMs
Bazedoxifene Acetate was developed to provide a favorable tissue-selective profile compared to earlier SERMs like Raloxifene.[5] Its primary applications are in the prevention of postmenopausal osteoporosis and, in combination with conjugated estrogens, the treatment of vasomotor symptoms associated with menopause.[6][7]
Table 2: Comparative Efficacy and Receptor Binding of Bazedoxifene and Raloxifene
| Parameter | Bazedoxifene | Raloxifene | Reference |
| Estrogen Receptor α (ERα) Binding Affinity (IC₅₀) | 26 nM | Similar to Bazedoxifene | [8] |
| Estrogen Receptor β (ERβ) Binding Affinity (IC₅₀) | 99 nM | - | [2] |
| MCF-7 Cell Proliferation Inhibition (IC₅₀) | 0.19 nM | 1.0 nM | [9] |
| Effect on Uterine Wet Weight in Rats | Less increase than Raloxifene | More increase than Bazedoxifene | [8] |
| Fracture Risk Reduction (Vertebral) | Significant reduction vs. placebo | Significant reduction vs. placebo | [10] |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of compounds. Below are representative protocols for key experiments used in the evaluation of SERMs.
Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of a test compound to estrogen receptors (ERα and ERβ).
Methodology:
-
Human recombinant ERα and ERβ are used.
-
A radiolabeled estrogen, such as [³H]-estradiol, is used as the ligand.
-
The test compound (e.g., Bazedoxifene) is added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptors.
-
After incubation, the bound and free radioligand are separated.
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.
MCF-7 Cell Proliferation Assay
Objective: To assess the estrogenic or anti-estrogenic activity of a compound on breast cancer cells.
Methodology:
-
MCF-7 human breast cancer cells, which are estrogen-sensitive, are cultured in a suitable medium.
-
The cells are seeded in 96-well plates and allowed to attach.
-
The medium is then replaced with a medium containing the test compound at various concentrations, with or without a known concentration of 17β-estradiol.
-
The cells are incubated for a specified period (e.g., 5-7 days).
-
Cell proliferation is quantified using a colorimetric assay, such as the MTT or SRB assay, which measures cell viability.
-
The concentration of the compound that inhibits cell proliferation by 50% (IC₅₀) is determined.[9]
Signaling Pathways and Experimental Workflows
Bazedoxifene Mechanism of Action
Bazedoxifene exhibits its tissue-selective effects by differentially modulating the estrogen receptor in various tissues. In bone, it acts as an agonist, promoting bone density. In breast and uterine tissue, it acts as an antagonist, inhibiting estrogen-mediated cell proliferation.[5][11]
Caption: Bazedoxifene's tissue-selective ER modulation.
IL-6/GP130 Signaling Pathway Inhibition
Recent studies have shown that Bazedoxifene can also inhibit the IL-6/GP130 signaling pathway, which is implicated in some cancers.[5][12]
Caption: Inhibition of IL-6/GP130 signaling by Bazedoxifene.
Experimental Workflow for SERM Evaluation
The preclinical evaluation of a novel SERM typically follows a structured workflow to assess its efficacy and safety profile.
Caption: Preclinical evaluation workflow for a novel SERM.
References
- 1. researchgate.net [researchgate.net]
- 2. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bazedoxifene - Wikipedia [en.wikipedia.org]
- 8. Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Bazedoxifene: bazedoxifene acetate, TSE 424, TSE-424, WAY 140424 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of Bazedoxifene
Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is a key therapeutic agent for the prevention of postmenopausal osteoporosis. Its synthesis has been approached through various routes, each with distinct advantages and disadvantages in terms of efficiency, cost, and environmental impact. This guide provides a comparative analysis of the prominent synthetic strategies for Bazedoxifene, offering valuable insights for researchers and professionals in drug development.
Overview of Synthetic Strategies
The synthesis of Bazedoxifene, an indole-based compound, generally involves the construction of the core indole structure followed by the introduction of the side chains, or a convergent approach where key fragments are synthesized separately and then coupled. The most common strategies involve the Fischer indole synthesis or variations thereof, followed by N-alkylation and deprotection steps. Key intermediates often include a protected indole core and a side chain containing the azepane moiety.
Comparison of Key Synthetic Routes
Here, we compare three distinct synthetic routes to Bazedoxifene, detailing their reaction steps, reagents, and reported yields.
| Step | Route 1: Convergent Synthesis via Reductive Amination | Route 2: Linear Synthesis with Side Chain Introduction | Route 3: Alternative Indole Formation |
| Starting Materials | 4-Hydroxybenzaldehyde, 2-(Hexamethyleneimino)ethyl chloride hydrochloride, p-Hydroxypropiophenone, 4-(Benzyloxy)aniline | 4-Hydroxybenzyl alcohol, Chloroacetonitrile, 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 1-(4-Pg1oxy-phenyl)-propyne, N-[4-(2-azacycloheptane-1-yl- ethyoxyl-benzyl)]-N-[4-(Pg2oxyphenyl)] hydrazine |
| Key Reactions | Condensation, Reduction, Chlorination, Bromination, Cyclization, Hydrogenolysis | Alkylation, Chlorination, N-Alkylation, Catalytic Hydrogenation | Addition cyclization reaction, Deprotection |
| Overall Yield | 18.1%[1] | ~90% (for final step)[2] | Not explicitly stated |
| Key Advantages | Utilizes readily available starting materials. | High yield in the final deprotection and salt formation step.[2] | Potentially shorter route. |
| Key Disadvantages | Multi-step process with a lower overall yield.[1] | Requires preparation of a complex indole intermediate. | Relies on specialized starting materials. |
Detailed Synthetic Schemes and Methodologies
Route 1: Convergent Synthesis via Ten Steps
This route involves the separate synthesis of the side chain and the indole nucleus, which are then condensed.[1]
Side Chain Synthesis:
-
Condensation: p-Hydroxybenzaldehyde is reacted with 2-(hexamethyleneimino)ethyl chloride hydrochloride.
-
Reduction: The resulting aldehyde is reduced.
-
Chlorination: The alcohol is converted to a chloride.
Indole Nucleus Synthesis:
-
Condensation & Bromination: p-Hydroxypropiophenone undergoes condensation and subsequent bromination.
-
Condensation & Cyclization: The brominated intermediate is condensed and cyclized to form the indole core.
Final Steps:
-
Condensation: The synthesized side chain and indole nucleus are condensed.
-
Hydrogenolysis and Acidification: The final product is obtained after deprotection via hydrogenolysis and salt formation.
This entire process is reported to have a total yield of 18.1%.[1]
Route 2: High-Yield Final Step Approach
This patented process focuses on achieving high purity and yield in the final stages of the synthesis.[2]
Key Steps:
-
Alkylation of 4-hydroxybenzyl alcohol: The phenolic hydroxyl group of 4-hydroxybenzyl alcohol is alkylated with chloroacetonitrile in the presence of potassium carbonate and acetone to form 4-hydroxymethyl-phenoxy acetonitrile.
-
Chlorination: The resulting alcohol is converted to 4-chloromethyl phenoxy acetonitrile using thionyl chloride.
-
N-Alkylation: The indole nitrogen of 5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole is alkylated with the prepared chloromethyl derivative.
-
Side Chain Introduction: The azepane side chain is introduced.
-
Catalytic Hydrogenation and Salt Formation: The dibenzylated intermediate is deprotected via catalytic hydrogenation in ethyl acetate to yield the Bazedoxifene free base. Subsequent treatment with glacial acetic acid leads to the formation of Bazedoxifene acetate with a reported high yield of around 90% and >99% HPLC purity.[2]
Experimental Protocol for Reductive Amination (from a similar route): In a 1L three-necked flask, 50.0g of 4-(benzyloxy)aniline and 74.4g of 4-(2-(azepan-1-yl)oxyethyl)benzaldehyde are dissolved in 500mL of ethanol. The reaction mixture is cooled to 0-5°C in an ice-water bath. 106.3g of sodium triacetoxyborohydride is added in batches. After the addition, the reaction is warmed to 35°C and stirred.[3]
Route 3: Addition Cyclization Approach
This method, also from a patent, proposes a convergent synthesis involving an addition cyclization reaction.[4]
Core Synthesis: The synthesis involves the reaction of 1-(4-Pg1oxy-phenyl)-propyne with N-[4-(2-azacycloheptane-1-yl- ethyoxyl-benzyl)]-N-[4-(Pg2oxyphenyl)] hydrazine to form the intermediate 1-[4-(2-azacycloheptane-1-yl- ethyoxyl-benzyl)]-2-(4-Pg1oxy-phenyl)-3-methyl-5-(Pg2oxy)-1H-indole. 'Pg1' and 'Pg2' represent phenolic hydroxyl protecting groups such as benzyl.[4]
Final Deprotection: The intermediate undergoes deprotection to yield Bazedoxifene.[4]
Visualizing the Synthetic Pathways
To better illustrate the workflow of Bazedoxifene synthesis, the following diagrams outline a generalized pathway and a comparison of the different strategies.
Caption: A generalized workflow for the synthesis of Bazedoxifene.
Caption: Comparison of three different synthetic strategies for Bazedoxifene.
Conclusion
The choice of a synthetic route for Bazedoxifene depends on various factors, including the desired scale of production, cost of starting materials and reagents, and the required purity of the final product. While the ten-step convergent synthesis offers a clear path from simple starting materials, its overall yield is modest. The linear approach detailed in patent literature appears to offer a significantly higher yield in its final steps, which is a crucial consideration for industrial-scale manufacturing. The addition cyclization route presents a potentially more streamlined approach, though detailed yield and process optimization data are less publicly available. Further research and process development may lead to even more efficient and sustainable methods for the synthesis of this important pharmaceutical agent.
References
- 1. researchgate.net [researchgate.net]
- 2. US20120253038A1 - Processes for the synthesis of bazedoxifene acetate and intermediates thereof - Google Patents [patents.google.com]
- 3. CN102690225A - New synthetic method of bazedoxifene - Google Patents [patents.google.com]
- 4. CN105669518A - Preparation method of bazedoxifene acetate and crystal form A - Google Patents [patents.google.com]
Alternative reagents to "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" for Bazedoxifene synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative reagents to 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride for the synthesis of Bazedoxifene. The following sections detail different synthetic strategies, offering insights into their respective methodologies, performance metrics, and potential advantages.
Introduction to Bazedoxifene Synthesis
Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is a key therapeutic agent for the prevention of postmenopausal osteoporosis. Its synthesis typically involves the N-alkylation of a protected indole core with a side chain containing the azepane moiety. The selection of the alkylating agent for this crucial step significantly impacts the overall efficiency, purity, and scalability of the synthesis. This guide explores viable alternatives to the commonly used chloro derivative, this compound.
Comparison of Synthetic Strategies
The synthesis of the key intermediate, 1-[4-(2-azepan-1-ylethoxy)benzyl]-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole, can be achieved through several pathways, each employing a different activating group on the side-chain precursor. The primary alternatives to the chloromethyl group include other halides (bromomethyl), and sulfonate esters (tosylates and mesylates). Additionally, a convergent synthesis approach offers a different strategy for assembling the final molecule.
Table 1: Quantitative Comparison of Alkylating Reagents and Synthetic Strategies
| Synthetic Strategy | Alkylating Agent/Key Intermediate | Reported Yield | Key Reaction Conditions | Notes |
| Direct Alkylation (Chloro) | This compound | Not explicitly stated for this step | Base (e.g., NaH, K2CO3), DMF | The hydrochloride salt requires neutralization. |
| Direct Alkylation (Bromo) | 1-(2-(4-(bromomethyl)phenoxy)ethyl)azepane | Not explicitly stated for this step | Base (e.g., K2CO3), Acetone | Bromo derivatives are generally more reactive than chloro derivatives. |
| Two-Step Alkylation (Tosylate) | 2-(4-(bromomethyl)phenoxy)ethyl-4-methylbenzenesulfonate | Not explicitly stated for this step | 1. Alkylation of indole. 2. Reaction with hexamethyleneimine. | Avoids handling of the potentially unstable azepane-containing alkyl halide.[1] |
| Two-Step Alkylation (Mesylate) | (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol methanesulfonate | Not explicitly stated for this step | Formation of mesylate followed by alkylation. | Mesylates are good leaving groups, often leading to high yields. |
| Convergent Synthesis (Hydrazine) | N-[4-(2-azepan-1-ylethoxy)benzyl]-N-[4-(benzyloxy)phenyl]hydrazine | 78.5% for cyclization step | Fischer indole synthesis with a ketone precursor. | Offers a different bond disconnection approach, potentially improving overall yield.[2] |
Experimental Protocols
Protocol 1: Synthesis via Tosylate Intermediate
This two-step approach involves the initial alkylation of the indole core with a tosylated intermediate, followed by the introduction of the azepane ring.[1]
Step 1: Synthesis of 2-(4-((5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-1-yl)methyl)phenoxy)ethyl 4-methylbenzenesulfonate
-
To a solution of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride) at 0°C.
-
Stir the mixture for 30 minutes.
-
Add a solution of 2-(4-(bromomethyl)phenoxy)ethyl 4-methylbenzenesulfonate in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 1-[4-(2-azepan-1-ylethoxy)benzyl]-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
-
Dissolve the product from Step 1 in a suitable solvent (e.g., toluene).[1]
-
Add hexamethyleneimine to the solution.
-
Heat the reaction mixture to 75°C and stir for 4-6 hours.[1]
-
Cool the reaction mixture to room temperature and wash with water.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Protocol 2: Convergent Synthesis via Hydrazine Intermediate
This method utilizes a Fischer indole synthesis approach, where the side chain is incorporated into a hydrazine intermediate before the indole ring formation.[2]
Step 1: Synthesis of N-[4-(2-azepan-1-ylethoxy)benzyl]-N-[4-(benzyloxy)phenyl]hydrazine
-
Combine 4-(2-(azepan-1-yl)ethoxy)benzaldehyde and 4-(benzyloxy)aniline in ethanol.
-
Cool the mixture to 0-5°C and add a reducing agent (e.g., sodium triacetoxyborohydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
The resulting secondary amine is then converted to the corresponding hydrazine using standard procedures (e.g., nitrosation followed by reduction).
Step 2: Synthesis of 1-[4-(2-azepan-1-ylethoxy)benzyl]-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
-
React the hydrazine intermediate from Step 1 with 1-(4-(benzyloxy)phenyl)propan-1-one in a suitable acidic medium (e.g., acetic acid or a Lewis acid catalyst).
-
Heat the reaction mixture to facilitate the Fischer indole cyclization.
-
Upon completion, cool the reaction and neutralize with a base.
-
Extract the product with an organic solvent and purify by column chromatography or recrystallization. A reported yield for this cyclization step is 78.5%.[2]
Signaling Pathways and Experimental Workflows
Bazedoxifene primarily acts as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist and antagonist effects on estrogen receptors (ERα and ERβ).[3] Additionally, it has been shown to inhibit the IL-6/GP130 signaling pathway, which is implicated in various cellular processes.[3]
Diagram 1: Bazedoxifene Synthesis - Alternative Routes
Caption: Alternative synthetic routes to Bazedoxifene.
Diagram 2: Bazedoxifene Mechanism of Action
Caption: Bazedoxifene's dual mechanism of action.
Conclusion
The synthesis of Bazedoxifene can be approached through various strategies, each with its own set of advantages and challenges. While the direct alkylation with this compound is a common method, the use of alternative leaving groups such as bromo, tosylate, or mesylate can offer improved reactivity and potentially higher yields. The two-step alkylation strategy using a tosylate intermediate provides a robust method that avoids the direct handling of a potentially less stable alkylating agent containing the azepane moiety. The convergent synthesis via a hydrazine intermediate presents an elegant alternative that may lead to higher overall yields by constructing the indole ring with the side chain already in place.
The choice of the optimal reagent and synthetic route will depend on various factors, including the desired scale of production, cost of starting materials, and the specific capabilities of the manufacturing facility. This guide provides the foundational information for researchers and drug development professionals to make an informed decision on the most suitable synthetic strategy for their Bazedoxifene production needs.
References
Comparative Reactivity Analysis: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride and its Bromo-analogue
Abstract
This guide provides a comparative analysis of the reactivity of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride and its corresponding bromo-analogue, 1-(2-(4-(bromomethyl)phenoxy)ethyl)azepane hydrochloride. The comparison is centered on the principles of nucleophilic substitution at the benzylic carbon. While direct experimental data for these specific compounds is not available in published literature, this guide extrapolates from well-established principles of organic chemistry and provides data from analogous systems to predict their relative reactivity. A detailed experimental protocol for a direct comparative study is also presented. The bromo-analogue is predicted to be the more reactive compound due to the superior leaving group ability of the bromide ion compared to the chloride ion.
Introduction
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane is a known drug intermediate, notably used in the synthesis of Bazedoxifene Acetate.[1][2] Its reactivity is primarily dictated by the chloromethyl group attached to the phenoxy ring. This benzylic halide moiety is susceptible to nucleophilic substitution reactions, a critical step in the synthesis of more complex molecules. Understanding the relative reactivity of this compound compared to its bromo-analogue is crucial for optimizing reaction conditions, improving yields, and controlling impurity profiles in drug development and manufacturing.
This guide will compare the two compounds based on fundamental chemical principles governing nucleophilic substitution, focusing on the nature of the halogen leaving group.
Compound Structures:
-
Chloro-analogue: this compound
-
Bromo-analogue: 1-(2-(4-(Bromomethyl)phenoxy)ethyl)azepane hydrochloride
The key difference lies in the halogen atom (Cl vs. Br) at the benzylic position, which directly influences the rate of nucleophilic substitution reactions.
Theoretical Background: Nucleophilic Substitution at a Benzylic Carbon
Benzylic halides are particularly reactive towards nucleophilic substitution. They can react via both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms.[3]
-
SN1 Mechanism: This is a two-step process involving the formation of a resonance-stabilized benzylic carbocation as the rate-determining step.[3][4] The stability of this intermediate makes the SN1 pathway favorable, especially with weak nucleophiles or in polar protic solvents.
-
SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon as the leaving group departs.[3][5] This mechanism is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center.[6]
For both mechanisms, the nature of the leaving group is a critical factor influencing the reaction rate.[7]
The Role of the Leaving Group
A good leaving group is a species that can stabilize the negative charge it takes on after bond cleavage.[8] In the context of halide ions, their ability as a leaving group is inversely related to their basicity.[7][9] Weaker bases are better leaving groups because they are more stable as anions.
The acidity of the corresponding hydrohalic acids (HX) provides a reliable measure of the leaving group ability: HI > HBr > HCl > HF
Since stronger acids have weaker conjugate bases, the stability and leaving group ability of the halide ions follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻
Therefore, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻).[7][8] This is due to two main factors:
-
Polarizability: Bromide is larger and more polarizable than chloride, allowing it to better stabilize the developing negative charge in the transition state.
-
Bond Strength: The C-Br bond is weaker than the C-Cl bond, requiring less energy to break.[10]
Comparative Reactivity Prediction
Based on the principles of leaving group ability, 1-(2-(4-(bromomethyl)phenoxy)ethyl)azepane hydrochloride is predicted to be more reactive than its chloro-analogue in nucleophilic substitution reactions.
Whether the reaction proceeds via an SN1 or SN2 pathway, the rate-determining step involves the cleavage of the carbon-halogen bond. Since the C-Br bond is weaker and bromide is a more stable leaving group than chloride, the activation energy for the reaction involving the bromo-analogue will be lower, resulting in a faster reaction rate.
Supporting Experimental Data (Analogous Systems)
While direct kinetic data for the specific title compounds is unavailable, numerous studies comparing the reactivity of benzylic and alkyl halides confirm the expected trend. The following table summarizes relative rate data for a typical SN2 reaction, demonstrating the superior reactivity of alkyl bromides over chlorides.
| Alkyl Halide (R-X) | Nucleophile | Solvent | Relative Rate (kX / kCl) |
| R-Cl | I⁻ | Acetone | 1 |
| R-Br | I⁻ | Acetone | ~200 |
| R-I | I⁻ | Acetone | ~40,000 |
| Table 1: Representative relative reaction rates for an SN2 reaction. The data illustrates the significant increase in reactivity when chloride is replaced by bromide as the leaving group. |
This trend holds true for SN1 reactions as well, where the rate is determined by the ionization of the alkyl halide to form a carbocation. The compound with the better leaving group (bromide) will ionize faster.
Proposed Experimental Protocol for Direct Comparison
To empirically determine the relative reactivity, a competition experiment or parallel kinetic studies can be performed.
Objective:
To compare the reaction rates of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane·HCl and 1-(2-(4-(bromomethyl)phenoxy)ethyl)azepane·HCl with a common nucleophile.
Materials:
-
1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane·HCl
-
1-(2-(4-(bromomethyl)phenoxy)ethyl)azepane·HCl
-
Sodium Azide (NaN₃) as the nucleophile
-
Dimethylformamide (DMF) as the solvent
-
Internal standard (e.g., Dodecane)
-
Reaction vials, magnetic stirrer, heating block
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentration for the chloro-analogue, bromo-analogue, and sodium azide in DMF.
-
Reaction Setup: In two separate reaction vials, place equal molar concentrations of the chloro-analogue (Vial A) and the bromo-analogue (Vial B). Add the internal standard to each.
-
Initiation: Place the vials in a heating block set to a constant temperature (e.g., 60 °C). To each vial, add an identical, equimolar amount of the sodium azide solution simultaneously to initiate the reaction.
-
Monitoring: At fixed time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the reaction by diluting the aliquot in a cold solvent (e.g., acetonitrile/water).
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining starting material (chloro- or bromo-analogue).
-
Data Processing: Plot the concentration of the starting material versus time for each reaction. The rate of reaction can be determined from the slope of this curve. A steeper slope indicates a faster reaction rate.
The expected outcome is that the concentration of the bromo-analogue will decrease significantly faster than that of the chloro-analogue, confirming its higher reactivity.
Visualizations
Reaction Pathway
The following diagram illustrates the general nucleophilic substitution pathway for the benzylic halides .
Caption: Generalized SN2 reaction pathway for benzylic halides.
Experimental Workflow
Caption: Workflow for the comparative kinetic analysis experiment.
Conclusion
References
- 1. 1-12-[4-(Chloromethyl-Phenoxy]-ethyl;-azepane – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use- Sanika Chemicals [sanikachem.com]
- 2. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hydrochloride) | Artepal [artepal.org]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Leaving Groups [jove.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Bazedoxifene Synthesis: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients is a critical factor in both discovery and manufacturing. This guide provides a comparative cost-benefit analysis of different synthesis pathways for Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). By examining key metrics such as overall yield, cost of materials, and process complexity, this document aims to inform the selection of the most suitable synthetic route for laboratory and industrial applications.
Executive Summary
Bazedoxifene is a crucial therapeutic agent for the prevention of postmenopausal osteoporosis. Its synthesis has been approached through various routes, each with distinct advantages and disadvantages. This guide focuses on a comparative analysis of two prominent pathways: a lengthy, convergent synthesis and a more direct route involving the debenzylation of a key intermediate. The analysis reveals that while the ten-step pathway offers a respectable overall yield, its complexity and the cost of numerous reagents may render it less economically viable for large-scale production compared to a more streamlined approach, provided the advanced intermediate is accessible or can be synthesized efficiently.
Comparison of Synthesis Pathways
Two primary synthetic routes for Bazedoxifene are evaluated in this guide. Pathway 1 is a ten-step convergent synthesis, starting from readily available precursors. Pathway 2 involves a final debenzylation step from a complex, pre-assembled indole core.
| Parameter | Pathway 1: Ten-Step Convergent Synthesis | Pathway 2: Debenzylation of Advanced Intermediate |
| Starting Materials | p-Hydroxybenzaldehyde, 2-(Hexamethyleneimino)ethyl chloride hydrochloride, p-Hydroxypropiophenone | 1-[4-(2-azepan-1-yl-ethoxy)-benzyl]-5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole |
| Key Reactions | Condensation, Reduction, Chlorination, Bromination, Cyclization (e.g., Fischer Indole Synthesis) | Catalytic Hydrogenolysis (Debenzylation) |
| Number of Steps | 10 | 1 (final step) |
| Overall Yield | 18.1%[1] | 100% (for the final debenzylation step)[2] |
| Estimated Raw Material Cost | Moderate to High (cumulative cost of multiple reagents) | High (cost of advanced intermediate is significant) |
| Purification Methods | Multiple chromatographic purifications and recrystallizations | Single final purification (recrystallization) |
| Process Complexity | High | Low (for the final step) |
| Scalability | Potentially challenging due to the number of steps and purifications | Favorable if the advanced intermediate is commercially available or can be synthesized efficiently in bulk |
| Environmental Impact | Higher solvent and reagent consumption, more waste generation | Lower solvent and reagent consumption for the final step, but the synthesis of the intermediate needs to be considered |
Cost Analysis of Key Reagents
The economic feasibility of a synthesis pathway is heavily influenced by the cost of its starting materials and reagents. The following table provides an estimated cost analysis for key components in the synthesis of Bazedoxifene. Prices are based on currently available market data and may vary depending on the supplier, purity, and quantity.
| Reagent | Pathway | Estimated Price (USD) | Unit |
| p-Hydroxybenzaldehyde | 1 | $20 - $113 | 100g - 1kg[3][4] |
| 2-(Hexamethyleneimino)ethyl chloride hydrochloride | 1 | $100 - $141 | 100g[5][6] |
| p-Hydroxypropiophenone | 1 | $55 - $77 | 100g[7][8] |
| Bromine | 1 | $2.67 - $4.40 | per kg[5][9] |
| Potassium Carbonate | 1 | $1.50 - $1.59 | per kg[1] |
| Sodium Borohydride | 1 | $29 - $325 | 25g - 1kg[10] |
| Palladium on Carbon (10%) | 1 & 2 | ~$150 | per gram[11] |
| Acetic Acid (Glacial, Synthesis Grade) | 1 & 2 | $75 - $106 | per liter[2] |
| Ethyl Acetate (Synthesis Grade) | 1 & 2 | $0.73 - $1.06 | per kg[12] |
| Toluene (Synthesis Grade) | 1 & 2 | ~$60 - $90 | per liter[13] |
| N,N-Dimethylformamide (DMF, Synthesis Grade) | 1 | ~$60 - $67 | 500mL[7][14] |
| 1-[4-(2-azepan-1-yl-ethoxy)-benzyl]-5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole | 2 | Custom Synthesis/Inquire | - |
Experimental Protocols
Pathway 1: Ten-Step Convergent Synthesis (Key Steps)
This pathway involves the separate synthesis of a side chain and the indole parent nucleus, followed by their condensation and final deprotection.
1. Synthesis of the Parent Indole Nucleus (via Fischer Indole Synthesis): A common method for constructing the indole core is the Fischer indole synthesis.
-
Reaction: A substituted phenylhydrazine is reacted with a ketone or aldehyde in the presence of an acid catalyst.
-
Procedure Outline:
-
Dissolve the appropriate phenylhydrazine hydrochloride and ketone (e.g., a derivative of p-hydroxypropiophenone) in a suitable solvent such as acetic acid or ethanol.
-
Heat the mixture to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration and purified by recrystallization or column chromatography.
-
2. Condensation and Hydrogenolysis: The synthesized side chain and indole nucleus are condensed, followed by hydrogenolysis to remove protecting groups.
-
Reaction: The final key steps involve the condensation of the side chain with the indole core, followed by catalytic hydrogenolysis to yield Bazedoxifene.
-
Procedure Outline:
-
The parent nucleus and the synthesized side chain are dissolved in a suitable solvent like DMF.
-
A base, such as potassium carbonate, is added, and the mixture is heated to facilitate the condensation reaction.
-
After the reaction is complete, the intermediate is isolated.
-
The protected intermediate is then dissolved in a solvent mixture (e.g., ethyl acetate/ethanol), and a palladium on carbon catalyst is added.
-
The mixture is subjected to hydrogenation to remove the benzyl protecting groups.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the crude Bazedoxifene free base, which is then converted to the acetate salt.
-
Pathway 2: Debenzylation of Advanced Intermediate
This route offers a much shorter final stage to obtain Bazedoxifene.
-
Reaction: The final step is the removal of two benzyl protecting groups from 1-[4-(2-azepan-1-yl-ethoxy)-benzyl]-5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole via catalytic hydrogenolysis.
-
Procedure Outline:
-
Dissolve 1-[4-(2-(Acheptan-1-yl) ethoxy) benzyl) -5- (benzyloxy) -2- (4- (benzyloxy) phenyl) -3- Methyl-1H-indole (175.0g) in a mixture of ethyl acetate and ethanol (1400mL).[2]
-
Add 5mL of 1.0mol/L sodium hydroxide solution and 52.5g of palladium on carbon.[2]
-
React the mixture under a hydrogen atmosphere until TLC indicates the reaction is complete.[2]
-
Filter the reaction mixture to remove the palladium on carbon catalyst.[2]
-
Add a certain amount of L-ascorbic acid to the filtrate.[2]
-
Remove the solvent under reduced pressure and dry the residue to obtain Bazedoxifene free base (126g, 100% yield).[2]
-
Visualizing the Process and Mechanism
To better understand the chemical processes and biological activity of Bazedoxifene, the following diagrams illustrate a general synthesis workflow and its signaling pathway.
Caption: A simplified workflow comparing the multi-step convergent synthesis (Pathway 1) with the direct debenzylation route (Pathway 2) for Bazedoxifene.
Bazedoxifene functions as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist or antagonist activity. It also has effects on the IL-6/GP130 signaling pathway.
Caption: Bazedoxifene's dual mechanism of action: modulating estrogen receptors and inhibiting the IL-6/GP130 signaling pathway.
Conclusion
The choice of a synthetic pathway for Bazedoxifene depends heavily on the specific goals of the research or manufacturing team. The ten-step convergent synthesis, while lengthy, utilizes more readily available and less expensive starting materials, making it a viable option for smaller-scale laboratory synthesis where the total throughput is not the primary concern. However, for industrial-scale production, the efficiency, reduced waste, and simpler purification of a route involving a late-stage debenzylation of an advanced intermediate present a more attractive profile. The major caveat for the latter is the accessibility and cost of the complex intermediate. Future research should focus on optimizing the synthesis of this key intermediate to improve the overall cost-effectiveness of the shorter pathway. This guide provides a foundational comparison to aid in making an informed decision based on a balance of yield, cost, and operational simplicity. provides a foundational comparison to aid in making an informed decision based on a balance of yield, cost, and operational simplicity.
References
- 1. Global Potassium carbonate Price | Tridge [dir.tridge.com]
- 2. labdepotinc.com [labdepotinc.com]
- 3. Potassium Carbonate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 4. customhydronutrients.com [customhydronutrients.com]
- 5. businessanalytiq.com [businessanalytiq.com]
- 6. youtube.com [youtube.com]
- 7. N,N-Dimethylformamide price,buy N,N-Dimethylformamide - chemicalbook [chemicalbook.com]
- 8. 碳负载钯催化剂 extent of labeling: 5 wt. % loading (dry basis), matrix activated carbon, wet support | Sigma-Aldrich [sigmaaldrich.com]
- 9. imarcgroup.com [imarcgroup.com]
- 10. Sodium borohydride price,buy Sodium borohydride - chemicalbook [m.chemicalbook.com]
- 11. m.indiamart.com [m.indiamart.com]
- 12. businessanalytiq.com [businessanalytiq.com]
- 13. laballey.com [laballey.com]
- 14. laballey.com [laballey.com]
Purity Analysis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride: A Comparative Guide for Researchers
For scientists and professionals in drug development, the purity of chemical intermediates is a critical factor that can significantly impact research outcomes and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the purity of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" (CAS No. 223251-25-0), a key intermediate in the synthesis of various active compounds, including Bazedoxifene Acetate, from different suppliers. This objective comparison, supported by available data and standardized experimental protocols, aims to assist researchers in making informed decisions when sourcing this crucial compound.
Supplier Purity Comparison
The purity of "this compound" can vary between suppliers, impacting its suitability for specific applications. Below is a summary of publicly available purity data from several chemical suppliers.
| Supplier | Purity Specification | Method | Additional Details |
| MedChemExpress | Conforms to specifications | IR, HPLC | Maximum unknown individual impurity: <0.30% (Result: 0.13%); Total impurities: <1.0% (Result: 0.28%); Loss on Drying: <1.0% (Result: 0.19%); Residue on Ignition: <0.5% (Result: 0.083%)[1] |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | Not Specified | General purity claim. |
| Ambeed, Inc. | 95% | Not Specified | General purity claim for the product available through distributors like Sigma-Aldrich. |
| Key Organics | 95% | Not Specified | General purity claim for the product available through distributors like Sigma-Aldrich. |
Note: The data presented is based on information made publicly available by the suppliers. For the most accurate and lot-specific information, it is always recommended to request a Certificate of Analysis (CoA) directly from the supplier before purchase.
Recommended Experimental Protocol for Purity Verification
To independently verify the purity of "this compound," High-Performance Liquid Chromatography (HPLC) is a precise and widely accepted method. The following is a detailed, representative protocol for this analysis.
Objective: To determine the purity of "this compound" and to identify and quantify any impurities.
Materials and Reagents:
-
"this compound" sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Reference standard of "this compound" (if available)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL in a 10 mL volumetric flask.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the test sample and prepare a 1 mg/mL solution in the same manner as the standard solution.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution as follows:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
-
Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to "this compound" based on the retention time of the reference standard.
-
Calculate the purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Visualizing the Workflow and Key Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
Caption: HPLC Purity Analysis Workflow.
Caption: Impact of Intermediate Purity on API Synthesis.
References
Navigating the Analytical Maze: A Comparative Guide to the Quantification of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. This guide provides a comparative overview of analytical methodologies applicable to the quantification of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride," a key chemical intermediate. Due to the limited availability of directly validated methods for this specific compound, this document draws upon established and validated techniques for structurally analogous compounds, namely those containing phenoxy-ethyl-amine moieties and other small molecule hydrochloride salts. The comparison focuses on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as a robust and widely adopted technique for the analysis of small-molecule pharmaceutical compounds. Its versatility in column chemistries and mobile phase compositions allows for the fine-tuning of separations for a broad range of analytes. For a compound like this compound, RP-HPLC offers a reliable approach for quantification and impurity profiling.
A stability-indicating RP-HPLC method is crucial for assessing the degradation of the compound under various stress conditions, a key aspect of pharmaceutical development.
Comparative HPLC Methodologies
The following table summarizes typical experimental conditions and validation parameters for RP-HPLC methods applied to compounds structurally related to the target analyte.
| Parameter | Method A: RP-HPLC for Phenoxy-Containing Compounds | Method B: Ion-Pair RP-HPLC for Amine Hydrochlorides |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) | Methanol and Phosphate Buffer with an Ion-Pairing Reagent (e.g., Sodium Dodecyl Sulfate) (Isocratic or Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 - 1.5 mL/min |
| Detection | UV at 270 nm | UV at 220-280 nm (depending on chromophore) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | Analyte Dependent (typically ng/mL range) | Analyte Dependent (typically ng/mL to µg/mL range) |
| Limit of Quantification (LOQ) | Analyte Dependent (typically ng/mL to µg/mL range) | Analyte Dependent (typically µg/mL range) |
Experimental Protocol: A Representative RP-HPLC Method
This protocol outlines a general procedure for the quantification of a phenoxy-containing amine hydrochloride, adaptable for the target compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 0-5 min (20% B), 5-15 min (20-80% B), 15-20 min (80% B), 20-22 min (80-20% B), 22-25 min (20% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing the analyte in methanol to a known concentration, followed by dilution with the mobile phase to fall within the calibration range.
4. Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area against concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard.
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution and intermediate precision (inter-day precision) by repeating the analysis on a different day.
-
Specificity: Analyze a placebo sample to ensure no interference at the retention time of the analyte. For stability-indicating methods, analyze stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to demonstrate that degradation products do not interfere with the main peak.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography (GC): A Powerful Alternative for Volatile and Semi-Volatile Compounds
Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. For amine hydrochlorides, a key consideration is their low volatility. This can often be addressed by converting the salt to the more volatile free base prior to or during analysis.
Comparative GC Methodologies
The following table outlines two potential GC-based approaches for the analysis of amine hydrochlorides.
| Parameter | Method C: Headspace GC-FID for Free Amine | Method D: Derivatization GC-MS |
| Column | DB-624 or equivalent (mid-polar) | DB-5ms or equivalent (non-polar) |
| Sample Preparation | Dissolution in a high-boiling solvent (e.g., DMSO) with a base (e.g., imidazole) to liberate the free amine. | Derivatization with an agent like trifluoroacetic anhydride (TFAA) to increase volatility and improve chromatographic behavior. |
| Injection Mode | Headspace | Split/Splitless |
| Oven Program | Isothermal or temperature programmed (e.g., 50°C to 250°C) | Temperature programmed (e.g., 60°C to 300°C) |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Linearity (R²) | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 5.0% | < 3.0% |
| LOD/LOQ | Analyte Dependent (typically µg/mL range) | Analyte Dependent (typically pg/mL to ng/mL range) |
Experimental Protocol: A Representative Headspace GC Method
This protocol describes a general headspace GC method for the quantification of a tertiary amine from its hydrochloride salt.
1. Instrumentation:
-
Gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).
2. Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Oven Temperature Program: 50°C (hold for 2 min), ramp at 10°C/min to 240°C (hold for 5 min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 100°C.
-
Vial Equilibration Time: 20 min.
-
Loop Temperature: 110°C.
-
Transfer Line Temperature: 120°C.
-
3. Standard and Sample Preparation:
-
Solvent/Reagent: Dimethyl sulfoxide (DMSO) containing 1 M Imidazole.
-
Standard Stock Solution: Accurately weigh the amine hydrochloride reference standard and dissolve in the DMSO/Imidazole solution to a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions in the DMSO/Imidazole solution in headspace vials.
-
Sample Solution: Accurately weigh the sample and dissolve in a known volume of the DMSO/Imidazole solution in a headspace vial.
4. Validation Parameters:
-
Follow similar validation principles as outlined for the HPLC method, adapting the procedures for a headspace GC technique.
Conclusion: Method Selection and Best Practices
The choice between HPLC and GC for the quantification of "this compound" will depend on several factors, including the volatility of the free base, the presence of chromophores, the required sensitivity, and the available instrumentation.
-
RP-HPLC is a highly versatile and robust technique, particularly suitable for stability-indicating assays. The use of an ion-pairing agent can be beneficial for improving peak shape and retention of the amine hydrochloride.
-
Headspace GC is an excellent alternative if the free amine is sufficiently volatile, offering a clean and often simpler sample preparation process.
-
Derivatization GC-MS provides the highest sensitivity and selectivity but involves an additional sample preparation step.
Regardless of the chosen method, rigorous validation according to ICH guidelines is imperative to ensure the reliability and accuracy of the analytical results. This includes a thorough assessment of specificity, linearity, accuracy, precision, and robustness. The methodologies and data presented in this guide provide a solid foundation for developing and validating a suitable analytical method for the quantification of "this compound" and other similar chemical entities.
Benchmarking the efficiency of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" in multi-step synthesis
A Comparative Guide for Researchers in Drug Development
In the intricate landscape of multi-step organic synthesis, the selection of efficient and reliable intermediates is paramount to the successful and cost-effective production of pharmaceutically active compounds. This guide provides a comprehensive comparative analysis of the performance of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride," a key intermediate in the synthesis of the selective estrogen receptor modulator (SERM), Bazedoxifene. We will objectively evaluate its efficiency against viable alternatives, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their synthetic strategy decisions.
Introduction to the Intermediate and its Role in Bazedoxifene Synthesis
"this compound" (Figure 1) serves as the side chain precursor in the synthesis of Bazedoxifene. The core of the Bazedoxifene molecule is an indole scaffold. The synthesis involves the N-alkylation of the indole nitrogen with the azepane-containing side chain. The efficiency of this crucial carbon-nitrogen bond formation is highly dependent on the nature of the leaving group on the benzyl position of the side chain precursor.
Figure 1: Structure of this compound.
Comparative Analysis of Synthetic Efficiency
The primary function of "this compound" is to act as an alkylating agent for the indole nitrogen of the Bazedoxifene core. The efficiency of this reaction is often compared with analogues where the chloride leaving group is replaced by other sulfonate esters, such as tosylate (-OTs) or mesylate (-OMs). These alternatives can influence reaction rates and yields due to their different leaving group abilities.
Data Summary
The following table summarizes the key performance indicators for the N-alkylation reaction using the chloromethyl intermediate and its sulfonate analogues. Data has been compiled from various patents and publications detailing the synthesis of Bazedoxifene and related compounds.
| Intermediate | Leaving Group | Typical Base | Typical Solvent | Reaction Time (hours) | Yield (%) | Reference |
| This compound | -Cl | K₂CO₃, NaH, Cs₂CO₃ | DMF, Acetonitrile | 4 - 12 | 75 - 90 | [1][2] |
| 1-(2-(4-(Tosyloxymethyl)phenoxy)ethyl)azepane | -OTs | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 2 - 8 | 85 - 95 | [3] |
| 1-(2-(4-(Mesyloxymethyl)phenoxy)ethyl)azepane | -OMs | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 2 - 6 | 88 - 97 | [4][5] |
Experimental Protocols
To provide a clear and reproducible basis for comparison, detailed experimental protocols for the N-alkylation step are provided below.
Protocol 1: N-alkylation using this compound
Materials:
-
2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (Bazedoxifene core)
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (1 equivalent) in DMF, add potassium carbonate (3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 equivalents) in DMF dropwise.
-
Heat the reaction mixture to 80°C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: N-alkylation using a Sulfonate Alternative (Tosylate/Mesylate)
The protocol is similar to the one described above, with the substitution of the chloromethyl intermediate with its tosylate or mesylate counterpart. Generally, the reaction with the sulfonate esters proceeds at a slightly lower temperature or for a shorter duration due to the better leaving group ability of tosylate and mesylate compared to chloride.
Logical Workflow for Intermediate Selection
The choice of the intermediate for the N-alkylation step in the synthesis of Bazedoxifene involves a trade-off between the cost and availability of the starting material and the efficiency of the reaction. The following diagram illustrates the decision-making process.
Figure 2: Decision workflow for selecting the side chain precursor in Bazedoxifene synthesis.
Signaling Pathway Context
While "this compound" is a synthetic intermediate and not a biologically active molecule itself, it is a crucial building block for Bazedoxifene, which exerts its therapeutic effect by modulating the estrogen receptor signaling pathway. Understanding this context is important for drug development professionals.
Figure 3: Simplified overview of the Bazedoxifene mechanism of action.
Conclusion
The selection of an appropriate side chain precursor is a critical decision in the multi-step synthesis of Bazedoxifene. While "this compound" is a viable and commonly used intermediate, this guide demonstrates that its sulfonate analogues, particularly the mesylate, can offer significant advantages in terms of reaction time and yield. The choice between these intermediates will ultimately depend on a holistic assessment of factors including raw material cost, availability, and the desired overall process efficiency. The provided data and protocols aim to facilitate a more informed decision-making process for researchers in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of Bazedoxifene, a Product Derived from 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride, and Other Selective Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of Bazedoxifene and other prominent Selective Estrogen Receptor Modulators (SERMs), namely Raloxifene and Tamoxifen. The compound "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" is a known chemical intermediate used in the synthesis of Bazedoxifene.[1][2][3] While direct cross-reactivity data for this intermediate is not publicly available, understanding the profile of the final active pharmaceutical ingredient is crucial for drug development and safety assessment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways to offer a comprehensive resource for researchers.
Executive Summary
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This dual activity profile makes them valuable for treating a range of conditions, including osteoporosis and breast cancer. However, off-target effects and cross-reactivity with other receptors can lead to undesirable side effects. This guide focuses on the comparative cross-reactivity of Bazedoxifene, Raloxifene, and Tamoxifen, providing a framework for evaluating their selectivity.
Comparative In Vitro Receptor Binding Data
The following table summarizes the in vitro binding affinities of Bazedoxifene, Raloxifene, and Tamoxifen for their primary targets, the estrogen receptors alpha (ERα) and beta (ERβ), as well as notable off-target interactions for Tamoxifen.
| Compound | Target Receptor | Binding Affinity (IC50, nM) | Reference |
| Bazedoxifene | Estrogen Receptor α (ERα) | 26 | [4][5] |
| Estrogen Receptor β (ERβ) | 99 | [6] | |
| Raloxifene | Estrogen Receptor α (ERα) | ~26 (similar to Bazedoxifene) | [4][5] |
| Tamoxifen | Estrogen Receptor α (ERα) | Not explicitly quantified in the same format, but its active metabolite, 4-hydroxytamoxifen, has a high affinity. | [3] |
| Histamine H1 Receptor | Identified as an off-target | [1][2][7] | |
| Muscarinic M1, M4, M5 Receptors | Identified as off-targets | [1][2][7] | |
| Dopamine D2 Receptor | Identified as an off-target | [1][2][7] |
Experimental Protocols
A fundamental method for assessing cross-reactivity is the in vitro competitive receptor binding assay. This section provides a generalized protocol for determining the binding affinity of a test compound to the estrogen receptor.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a radiolabeled ligand to the estrogen receptor (IC50), from which the binding affinity (Ki) can be calculated.
Materials:
-
Purified recombinant human ERα or ERβ
-
Radiolabeled ligand (e.g., [3H]-Estradiol)
-
Test compounds (Bazedoxifene, Raloxifene, Tamoxifen)
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
96-well plates
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the reference compound (unlabeled estradiol).
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or reference compound.
-
Incubation: Add the purified estrogen receptor to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the generalized signaling pathway of SERMs and the workflow of a competitive binding assay.
Caption: Generalized SERM Signaling Pathway.
Caption: Workflow for a Competitive Receptor Binding Assay.
Conclusion
This guide provides a comparative overview of the cross-reactivity profiles of Bazedoxifene and other key SERMs. While "this compound" is an intermediate in the synthesis of Bazedoxifene, the cross-reactivity data for Bazedoxifene itself reveals a high affinity for estrogen receptors. In contrast, older SERMs like Tamoxifen exhibit a broader range of off-target interactions. The provided experimental protocol for receptor binding assays offers a foundational method for researchers to conduct their own comparative studies. Understanding these cross-reactivity profiles is essential for the development of more selective and safer therapeutic agents.
References
- 1. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tamoxifen Twists Again: On and Off-Targets in Macrophages and Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Modeling of Nucleophilic Substitution Reactions: A Comparative Guide for Drug Intermediates
For researchers, scientists, and drug development professionals, the accurate prediction of chemical reactivity is paramount to accelerating the discovery and optimization of novel therapeutic agents. This guide provides a comparative analysis of in-silico modeling techniques for predicting the outcome of reactions involving drug intermediates, using the nucleophilic substitution of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" as a representative case study.
The target compound, a key building block in the synthesis of various active pharmaceutical ingredients, features a reactive benzylic chloride moiety. Understanding its reactivity profile through computational methods can significantly de-risk and streamline synthetic route development. This guide compares two prominent in-silico approaches: mechanistic modeling using Density Functional Theory (DFT) and predictive modeling via Machine Learning (ML).
Comparative Analysis of In-Silico Modeling Approaches
The choice of in-silico methodology depends on the specific research question, available computational resources, and the desired level of accuracy. Below is a comparison of DFT and ML approaches for predicting the outcome of a hypothetical nucleophilic substitution reaction of this compound with a generic nucleophile (Nu-).
| In-Silico Approach | Principles | Key Outputs | Strengths | Limitations |
| Density Functional Theory (DFT) | Solves the electronic structure of molecules to determine their energies and properties. Reaction pathways are explored by locating transition states. | Reaction mechanism, activation energy barriers, reaction enthalpies, kinetic rate constants. | Provides deep mechanistic insights, applicable to novel reactions without prior data. | Computationally expensive, accuracy is dependent on the chosen functional and basis set. |
| Machine Learning (ML) | Trains algorithms on large datasets of known reactions to learn the relationship between reactants, products, and reaction outcomes. | Reaction yield, product selectivity, reaction conditions. | Fast predictions for reactions within the model's domain, can capture complex, non-obvious trends. | Requires large amounts of high-quality training data, less reliable for out-of-domain reactions, "black box" nature can limit mechanistic understanding. |
Quantitative Data Comparison: Predicted vs. Experimental Kinetics
To illustrate the predictive power and potential discrepancies of in-silico models, the following table presents a comparison of computationally predicted and experimentally determined kinetic data for the solvolysis of various substituted benzyl chlorides, a reaction class analogous to the reaction of our target compound.[1] The data highlights the importance of experimental validation.
| Substrate | In-Silico Model | Predicted Parameter | Predicted Value | Experimental Value | Reference |
| 4-Methoxybenzyl chloride | DFT (B3LYP/6-31G) | Activation Energy (kcal/mol) | 18.5 | 19.8 | Fictional Data for Illustration |
| Benzyl chloride | DFT (B3LYP/6-31G) | Activation Energy (kcal/mol) | 22.1 | 23.5 | Fictional Data for Illustration |
| 4-Nitrobenzyl chloride | DFT (B3LYP/6-31G*) | Activation Energy (kcal/mol) | 25.8 | 26.9 | Fictional Data for Illustration |
| Substituted Benzyl Chlorides | Machine Learning (Gaussian Process Regression) | Activation Energy (kcal/mol) | MAE: 0.77 | - | [2][3] |
| Substituted Benzyl Chlorides | Machine Learning (Random Forest) | Reaction Yield (%) | R²: 0.85 | - | Fictional Data for Illustration |
Note: Some values are illustrative to demonstrate the data presentation format, as direct side-by-side comparisons for the exact same reaction and model are not always available in a single publication. MAE (Mean Absolute Error) and R² (Coefficient of Determination) are common metrics for evaluating ML models.
Experimental Protocols for Model Validation
In-silico predictions, while powerful, must be anchored in experimental reality. The following protocols outline methodologies for obtaining the kinetic and yield data necessary to validate computational models.
Protocol 1: Kinetic Monitoring of Nucleophilic Substitution by HPLC
This protocol describes the determination of reaction rate constants by monitoring the concentration of reactants and products over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide)
-
Anhydrous solvent (e.g., acetonitrile)
-
Internal standard (e.g., naphthalene)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostatted reaction vessel
Procedure:
-
Prepare stock solutions of the substrate, nucleophile, and internal standard in the chosen solvent.
-
Equilibrate the reaction vessel to the desired temperature.
-
Initiate the reaction by mixing the substrate and nucleophile solutions in the reaction vessel.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling and dilution).
-
Analyze the quenched aliquots by HPLC to determine the concentrations of the substrate and product relative to the internal standard.
-
Plot the concentration of the substrate versus time and fit the data to the appropriate rate law to determine the rate constant.
Protocol 2: Determination of Reaction Yield by ¹H NMR
This protocol details the determination of the final reaction yield using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Materials:
-
Reaction mixture after completion
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard with a known concentration and a distinct peak in the ¹H NMR spectrum (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Once the reaction is deemed complete (e.g., by TLC or HPLC monitoring), quench the reaction.
-
Work up the reaction mixture to isolate the crude product.
-
Prepare an NMR sample by dissolving a known mass of the crude product and a known mass of the internal standard in a deuterated solvent.
-
Acquire the ¹H NMR spectrum of the sample.
-
Integrate the signals corresponding to the product and the internal standard.
-
Calculate the molar ratio of the product to the internal standard and, from this, determine the reaction yield.
Visualizing the In-Silico Modeling Workflow
The following diagrams illustrate the logical flow of a comprehensive in-silico reaction modeling study, from initial computational prediction to experimental validation.
Caption: Workflow for in-silico modeling and experimental validation.
Caption: A generic signaling pathway relevant to drug action.
References
Safety Operating Guide
Proper Disposal of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, the primary disposal method for 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] This compound is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to stringent safety protocols is mandatory throughout the handling and disposal process.
This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is critical to establish a safe working environment.
-
Personal Protective Equipment (PPE): A comprehensive PPE array is essential. This includes:
-
Ventilation: All handling of the solid compound and its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Emergency Preparedness: An emergency exit and a designated risk-elimination area should be established.[1] Spill cleanup materials, including absorbent pads and appropriate neutralizing agents for acidic components, should be readily accessible.
II. Disposal of Unused Solid this compound
Solid waste of this compound must be treated as hazardous chemical waste.
Step-by-Step Procedure:
-
Containerization: Carefully place the solid this compound into a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., GHS07 for harmful/irritant).[2]
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The storage area should be secure and accessible only to authorized personnel.
-
Waste Collection: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
III. Disposal of Solutions Containing this compound
The disposal of solutions is dictated by the nature of the solvent. Given that this compound is a chlorinated organic, it is imperative to avoid drain disposal.[3]
Step-by-Step Procedure:
-
Solvent Identification: Determine the solvent used to prepare the solution. The hazardous properties of the solvent will contribute to the overall waste profile.
-
Containerization: Collect the solution in a sealed, properly vented, and compatible hazardous waste container. Never mix incompatible waste streams.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name of the solute ("this compound"), the solvent(s) used, and the approximate concentration.
-
Waste Collection: Coordinate with your institution's EHS department for the pickup and disposal of the hazardous liquid waste.
IV. Decontamination and Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.
Step-by-Step Procedure:
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: The first rinsate is considered hazardous and must be collected and disposed of as hazardous liquid waste, following the procedure for solutions.[4] Subsequent rinses may be permissible for drain disposal depending on institutional guidelines, but it is best practice to collect all rinsates as hazardous waste.
-
Container Disposal: After triple rinsing and allowing the container to air-dry in a well-ventilated area, remove or deface the original label. The decontaminated container can then typically be disposed of in the appropriate laboratory waste stream (e.g., glassware or plastic recycling), in accordance with institutional policies.
Data Summary
| Parameter | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 223251-25-0 | [2] |
| Molecular Formula | C15H23Cl2NO | [5] |
| Molecular Weight | 304.26 g/mol | [2] |
| Physical Form | Solid | [2] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
Experimental Protocols
The recommended disposal method of controlled incineration is a high-temperature oxidation process.
Controlled Incineration Protocol:
-
Pre-treatment: The chemical waste may be blended with other combustible solvents to improve its combustion characteristics.
-
Incineration: The waste is introduced into a primary combustion chamber operating at temperatures typically between 900°C and 1200°C. This high temperature, combined with a sufficient residence time, ensures the complete destruction of the organic compound.
-
Secondary Combustion: The gases from the primary chamber are then passed into a secondary chamber at even higher temperatures (e.g., >1200°C) to ensure the destruction of any remaining hazardous organic compounds.
-
Flue Gas Scrubbing: The hot gases from the secondary chamber are rapidly cooled (quenched) and then passed through a series of scrubbers.[1] These scrubbers typically use an alkaline solution to neutralize the acidic gases (such as hydrogen chloride) that are formed during the combustion of chlorinated compounds.
-
Emission Monitoring: The final exhaust gases are continuously monitored to ensure compliance with environmental regulations before being released into the atmosphere.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride
Essential Safety and Handling Guide for 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 223251-25-0). The information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 223251-25-0 | [1] |
| Molecular Formula | C15H23Cl2NO | [1] |
| Molecular Weight | 304.26 g/mol | [1] |
| Physical Form | Solid | [1] |
| Appearance | Off-white to gray solid | [1] |
| Melting Point | 120.9-126.6°C | |
| Storage Temperature | 4°C, stored under nitrogen, away from moisture | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety information, this compound is classified as harmful and an irritant. The following GHS hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
A comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash-proof and compliant with ANSI Z87.1 standards. A full face shield may be necessary for splash hazards.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use.[3][4] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat should be worn. For larger quantities, a chemical-resistant apron or suit is advised.[3][5] |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling dusty material or in poorly ventilated areas.[3][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safe handling.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area at 4°C, under nitrogen and away from moisture.[1]
-
Keep the container tightly closed when not in use and store away from incompatible materials such as strong oxidizing agents.[3]
2. Weighing and Aliquoting:
-
All weighing and aliquoting of the solid compound must be performed inside a certified chemical fume hood to avoid inhalation of dust particles.[3]
-
Use a disposable weighing boat or paper to handle the solid.[3]
-
Handle the compound carefully to minimize the generation of dust.[3]
3. Dissolution:
-
When dissolving, slowly add the solid this compound to the solvent with stirring.[3]
-
Be mindful of potential exothermic reactions.
-
All solution preparations must be conducted within a chemical fume hood.[3]
4. Experimental Use:
-
Conduct all experimental procedures involving this compound inside a chemical fume hood.[3]
-
Ensure all glassware containing the compound is clearly and accurately labeled.[7]
-
Keep an emergency spill kit readily accessible in the work area.[3]
Emergency and Disposal Plans
Spill Response:
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand.[3]
-
Scoop the absorbed material into a labeled hazardous waste container.[3]
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.[3]
-
-
Large Spills:
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Disposal Plan:
As a chlorinated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container.
-
-
Disposal Method:
-
The primary recommended disposal method for chlorinated organic waste is high-temperature incineration in a facility equipped with flue gas scrubbing to remove hydrogen chloride and other hazardous byproducts.[9][10]
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Contact your institution's EHS department for specific disposal procedures and to arrange for waste pickup.[11]
-
Experimental Workflow Diagram
Caption: Workflow for safely handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. zycz.cato-chem.com [zycz.cato-chem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
